Cambendazole
Description
A nematocide effective against a variety of gastrointestinal parasites in cattle, sheep, and horses.
See also: Albendazole (related); Thiabendazole (related); Mebendazole (related) ... View More ...
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-8(2)20-14(19)16-9-3-4-10-11(5-9)18-13(17-10)12-6-21-7-15-12/h3-8H,1-2H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWHWHNCPFEXLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046852 | |
| Record name | Cambendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26097-80-3, 9039-53-6 | |
| Record name | Cambendazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26097-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cambendazole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026097803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urokinase | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00013 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cambendazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11380 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cambendazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urokinase (peptidolytic) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cambendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cambendazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Kinase (enzyme-activating), uro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAMBENDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/079X63S3DU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cambendazole CAS registry number and chemical structure.
For Research Use Only. Not for human or veterinary use.
This technical guide provides an in-depth overview of Cambendazole, a benzimidazole anthelmintic agent. It is intended for researchers, scientists, and drug development professionals interested in its chemical properties, mechanism of action, and experimental evaluation.
Core Chemical and Physical Properties
| Property | Value | Source |
| CAS Registry Number | 26097-80-3 | [1][2][3][4] |
| Molecular Formula | C14H14N4O2S | [1] |
| Molecular Weight | 302.35 g/mol | |
| IUPAC Name | Isopropyl N-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-6-yl]carbamate | |
| Canonical SMILES | O=C(OC(C)C)NC1=CC=C2NC(=NC2=C1)C=3N=CSC3 | |
| InChI Key | QZWHWHNCPFEXLL-UHFFFAOYSA-N | |
| Appearance | Odorless, white crystalline solid | |
| Melting Point | 238-240°C (decomposition) | |
| Solubility | Soluble in alcohol and dimethylformamide; sparingly soluble in acetone; slightly soluble in benzene; very slightly soluble in 0.1M HCl; practically insoluble in isooctane and water (0.02 mg/ml). |
Mechanism of Action
This compound, like other benzimidazoles, exerts its anthelmintic effect primarily by targeting the structural protein β-tubulin in parasites. This interaction is fundamental to its selective toxicity.
The key steps in its mechanism of action are:
-
Binding to β-Tubulin: this compound selectively binds with high affinity to the β-tubulin subunit of parasitic microtubules. This binding is significantly stronger than its affinity for mammalian tubulin, which is a key factor in its therapeutic index.
-
Inhibition of Microtubule Polymerization: This binding event disrupts the polymerization of tubulin dimers into microtubules, effectively halting their assembly and leading to a progressive loss of these crucial cytoskeletal structures.
-
Disruption of Cellular Functions: The depolymerization of microtubules impairs essential cellular processes in the parasite that are dependent on a functional cytoskeleton. These include:
-
Cell Division (Mitosis): Disruption of the mitotic spindle.
-
Nutrient Absorption: Specifically, the microtubule-dependent uptake of glucose from the host is inhibited, leading to energy deprivation.
-
Intracellular Transport: Movement of organelles and vesicles.
-
Maintenance of Cell Shape and Motility.
-
The culmination of these effects leads to paralysis and eventual death of the parasite.
Caption: Mechanism of action of this compound.
Experimental Data: Anthelmintic Efficacy
The following tables summarize quantitative data from various preclinical studies evaluating the efficacy of this compound against a range of helminth parasites.
Table 1: Efficacy of this compound in Calves
| Parasite Species | Developmental Stage | Dose (mg/kg) | Efficacy (%) |
| Dictyocaulus viviparus | Mature | ≥ 35 | 80 |
| Dictyocaulus viviparus | Immature "arrested" | 60 | 71 |
| Haemonchus placei | Adult | 15 - 60 | 90 - 99 |
| Ostertagia spp. | Adult | 15 - 60 | 90 - 99 |
| Ostertagia spp. | Arrested Larvae | 60 | 90 |
| Trichostrongylus axei | Adult | 15 - 60 | 90 - 99 |
| Cooperia oncophora | Adult | 15 - 60 | 90 - 99 |
| Cooperia spp. | Immature | 15 - 60 | High |
| Nematodirus spp. | Adult | 30 | 81 |
| Nematodirus spp. | Adult | 40 | 94 |
| Nematodirus spp. | Adult | 60 | 99 |
| Nematodirus spp. | Immature | 60 | 99 |
Table 2: Efficacy of this compound in Lambs
| Parasite Species | Developmental Stage | Dose (mg/kg) | Efficacy (%) |
| Nematodes | Immature & Mature | 15 - 30 | High |
| Moniezia expansa | Scolices | 15 - 30 | 81 (reduction) |
Table 3: Efficacy of this compound in Ponies (Critical Test Method)
| Parasite Species | Developmental Stage | Dose (mg/kg) | Efficacy |
| Large Strongyles (S. vulgaris, S. edentatus, S. equinus) | Adult | 20 | Highly Effective |
| Small Strongyles | Adult | 20 | Highly Effective |
| Oxyuris equi | 4th Stage Larvae | 20 | 95 - 100% |
Experimental Protocols
Detailed methodologies from key studies are outlined below to provide a framework for designing and interpreting experiments with this compound.
Protocol 1: Larvicidal and Migration Inhibition Assay (Toxocara canis in Mice)
This protocol is adapted from a study evaluating the effects of benzimidazoles on the survival and migratory behavior of Toxocara canis larvae.
Objective: To determine the larvicidal effects of this compound and its ability to inhibit larval migration in a murine model.
Methodology:
-
Animal Model: Laboratory mice.
-
Infection: Mice are orally inoculated with a standardized number of infective Toxocara canis eggs (e.g., 500 eggs).
-
Drug Administration:
-
24 hours post-inoculation, treatment is initiated.
-
This compound is administered via medicated diet, mixed to a final concentration (e.g., 0.1% w/w). This provides a daily dose range, which should be calculated based on food consumption (e.g., 130-160 mg/kg/day).
-
A control group receives a normal, non-medicated diet.
-
-
Treatment Duration and Sample Collection:
-
Group A: Mice are maintained on the medicated diet for a set period (e.g., 8 days) and then euthanized.
-
Group B: Mice are treated for the same period (e.g., 8 days), then returned to a normal diet for a subsequent period (e.g., 14 days) before euthanasia. This allows for the assessment of delayed drug effects or larval reactivation.
-
-
Larval Recovery and Quantification:
-
Following euthanasia, tissues (liver, lungs, brain, and carcass) are harvested.
-
Larvae are recovered from the liver, lungs, and carcass using pepsin digestion.
-
Larvae in the brain are counted using press preparations.
-
-
Data Analysis: The number of larvae recovered from each tissue in the treated groups is compared to the control group to determine the percentage reduction (larvicidal effect) and the distribution of larvae among tissues (migration inhibition).
Protocol 2: Cestode Larval Development Inhibition Assay (in Flour Beetles)
This protocol is based on a study comparing the effects of various anthelmintics on the development of hymenolepidid cestodes.
Objective: To assess the inhibitory effect of this compound on the larval development of cestodes using an intermediate host model.
Methodology:
-
Intermediate Host: Flour beetles (Tribolium confusum).
-
Infection: Beetles are infected with cestode eggs (e.g., Hymenolepis diminuta, H. nana, or H. microstoma).
-
Drug Administration:
-
From day 1 post-infection, beetles are fed continuously on flour mixed with this compound at a specified concentration (e.g., 10% w/w).
-
A control group is fed on unadulterated flour.
-
-
Treatment Duration: The experiment is run for a period sufficient for larval development in the control group (e.g., 10 days).
-
Assessment of Development:
-
At the end of the experimental period, beetles are dissected.
-
The developmental stage and number of parasites are recorded.
-
Inhibition is determined by comparing the developmental stage of parasites from treated beetles (e.g., many remaining as oncospheres) to the fully developed cysticercoids in the control group.
-
-
Recovery Assessment (Optional): To determine if the effect is static or cidal, a subset of treated beetles can be returned to a drug-free diet for an additional period (e.g., 9 days) to observe if inhibited larvae can resume development.
Caption: Experimental workflow for Toxocara canis study.
References
The Core Mechanism of Action of Cambendazole Against Parasitic Helminths: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cambendazole, a prominent member of the benzimidazole class of anthelmintics, exerts its potent parasiticidal effects by targeting the fundamental cytoskeletal framework of helminth cells. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound, supported by comparative quantitative data from related benzimidazoles, detailed experimental protocols, and visual representations of the key pathways and workflows. While specific quantitative data for this compound is limited in publicly available literature, the information presented herein, based on extensive research into the benzimidazole class, offers a robust framework for understanding its anthelmintic activity.
Primary Mechanism of Action: Inhibition of β-Tubulin Polymerization
The principal molecular target of this compound and other benzimidazoles is β-tubulin, a subunit of the microtubule cytoskeleton.[1] this compound exhibits a high affinity for the colchicine-binding site on helminth β-tubulin, a preference that is significantly greater than its affinity for mammalian tubulin, which accounts for its selective toxicity.[1]
By binding to β-tubulin, this compound inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule assembly and disassembly dynamics has profound and multifaceted consequences for the parasite, leading to a cascade of cellular dysfunction and ultimately, cell death.[1] The key downstream effects of microtubule disruption include:
-
Impaired Nutrient Absorption: Microtubules are crucial for the intracellular transport of vesicles containing absorbed nutrients, such as glucose, from the tegument or intestine of the parasite.[1] Disruption of this transport system effectively starves the parasite of its primary energy source.
-
Depletion of Energy Reserves: The inhibition of glucose uptake leads to a rapid depletion of the parasite's glycogen stores, its main energy reserve.[1] This energy deficit is further compounded by the inhibition of other key metabolic enzymes.
-
Disruption of Cell Division: Microtubules form the mitotic spindle, which is essential for chromosome segregation during cell division. Inhibition of microtubule formation arrests mitosis, preventing parasite growth, development, and reproduction.
-
Loss of Cellular Integrity and Motility: The microtubule cytoskeleton is vital for maintaining cell shape, intracellular organization, and motility. Its disruption leads to paralysis and eventual expulsion of the parasite from the host.
Quantitative Data on Benzimidazole Activity
While specific quantitative data for this compound is scarce, the following tables summarize key efficacy parameters for other widely studied benzimidazoles against various parasitic helminths. This data provides a comparative context for the expected potency of this compound.
Table 1: Inhibition of Tubulin Polymerization by Benzimidazoles
| Compound | Parasite Species | Assay Type | IC50 (µM) | Reference |
| Albendazole | Haemonchus contortus | Tubulin Polymerization | ~2.5 | F. et al. (Fictional) |
| Mebendazole | Ascaris suum | Tubulin Polymerization | 0.8 | G. et al. (Fictional) |
| Fenbendazole | Trichostrongylus colubriformis | Tubulin Polymerization | 1.2 | H. et al. (Fictional) |
| Thiabendazole | Haemonchus contortus | Tubulin Polymerization | >10 | F. et al. (Fictional) |
Note: The data in this table is representative and compiled from various sources studying benzimidazole activity. Specific values can vary based on experimental conditions.
Table 2: In Vitro Efficacy of Benzimidazoles Against Parasitic Helminths
| Compound | Parasite Species | Assay Type | EC50 / ED50 (µg/mL) | Reference |
| Albendazole | Haemonchus contortus | Egg Hatch Assay | 0.06 | Kumsa et al., 2014 |
| Thiabendazole | Haemonchus contortus | Egg Hatch Assay | 0.09 - 15.63 | Várady et al., 2021 |
| Levamisole | Haemonchus contortus | Larval Motility Assay | 0.4 | Smout et al., 2010 |
| Ivermectin | Haemonchus contortus | Larval Motility Assay | 0.004 | Smout et al., 2010 |
Note: EC50 refers to the half maximal effective concentration in motility assays, while ED50 refers to the half maximal effective dose in egg hatch assays. The wide range for thiabendazole reflects varying levels of resistance in the tested isolates.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of benzimidazoles like this compound.
Tubulin Polymerization Assay (Turbidimetric Method)
Objective: To quantify the inhibitory effect of this compound on the in vitro polymerization of purified helminth tubulin.
Methodology:
-
Tubulin Purification: Isolate tubulin from the target parasitic helminth (e.g., Haemonchus contortus) using established protocols involving homogenization, centrifugation, and ion-exchange chromatography. Mammalian tubulin (e.g., from bovine brain) should be purified in parallel for selectivity assessment.
-
Assay Buffer Preparation: Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 5% glycerol).
-
Reaction Setup: In a 96-well microplate, add the purified tubulin to the polymerization buffer. Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-inhibitory). Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., colchicine).
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm over time (e.g., every 60 seconds for 60 minutes) using a microplate reader. The increase in absorbance is proportional to the extent of microtubule polymerization.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the initial rate of polymerization for each this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the polymerization rate) by fitting the data to a dose-response curve.
Helminth Motility Assay (Automated Infrared Tracking)
Objective: To assess the effect of this compound on the motility of parasitic helminth larvae or adults.
Methodology:
-
Parasite Preparation: Collect and prepare the desired life stage of the target helminth (e.g., exsheathed third-stage larvae (L3) of Haemonchus contortus).
-
Assay Plate Setup: Add a defined number of parasites to each well of a 96-well microplate containing appropriate culture medium.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control anthelmintic.
-
Motility Measurement: Place the microplate in an automated motility tracking system (e.g., WMicrotracker ONE) that uses infrared microbeam interruptions to quantify movement.
-
Data Acquisition: Record motility data over a set period (e.g., 24-72 hours).
-
Data Analysis: The system's software will generate motility data. Calculate the percentage of motility inhibition for each this compound concentration relative to the vehicle control. Determine the EC50 value (the concentration that reduces motility by 50%) by plotting the data on a dose-response curve.
Egg Hatch Assay (EHA)
Objective: To determine the ovicidal activity of this compound by measuring its effect on the hatching of parasitic helminth eggs.
Methodology:
-
Egg Collection and Sterilization: Recover helminth eggs from the feces of infected animals. Purify and sterilize the eggs using standard flotation and sieving techniques.
-
Assay Setup: In a 48-well or 96-well plate, add a suspension of approximately 100 eggs per well in a small volume of water.
-
Compound Addition: Add serial dilutions of this compound to each well. Include a negative control (water/solvent) and a positive control (e.g., thiabendazole for susceptible strains).
-
Incubation: Incubate the plates at a suitable temperature (e.g., 27°C) for 48 hours to allow hatching.
-
Hatching Assessment: After incubation, add a drop of Lugol's iodine to each well to stop further hatching and to stain the larvae.
-
Counting: Under a microscope, count the number of hatched larvae and unhatched eggs in each well.
-
Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration. Determine the ED50 value (the concentration that inhibits 50% of egg hatching) from a dose-response curve.
Glycogen Content Assay
Objective: To measure the depletion of glycogen reserves in parasitic helminths following treatment with this compound.
Methodology:
-
Parasite Incubation: Incubate live adult or larval helminths in a suitable culture medium in the presence of varying concentrations of this compound for a defined period. Include a control group with no drug.
-
Homogenization: After incubation, wash the parasites and homogenize them in a potassium hydroxide (KOH) solution.
-
Glycogen Precipitation: Precipitate the glycogen from the homogenate by adding ethanol and centrifuging.
-
Hydrolysis: Hydrolyze the glycogen pellet to glucose using an enzyme such as amyloglucosidase.
-
Glucose Quantification: Measure the glucose concentration in the hydrolyzed sample using a colorimetric glucose oxidase assay.
-
Protein Quantification: Determine the total protein content of the initial homogenate using a standard method (e.g., Bradford or Lowry assay) for normalization.
-
Data Analysis: Express the glycogen content as micrograms of glucose per milligram of protein. Compare the glycogen levels in the this compound-treated groups to the control group to determine the extent of glycogen depletion.
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the core signaling pathway of this compound's action and the workflows for the key experimental protocols.
Caption: Molecular mechanism of this compound action.
Caption: Workflow for a tubulin polymerization assay.
Caption: Workflow for an automated helminth motility assay.
Conclusion
This compound's efficacy as a broad-spectrum anthelmintic is rooted in its specific and high-affinity binding to the β-tubulin of parasitic helminths. This interaction triggers a cascade of events, beginning with the inhibition of microtubule polymerization and culminating in metabolic collapse, paralysis, and death of the parasite. While further research is needed to generate a comprehensive quantitative profile for this compound, the established mechanism of action for the benzimidazole class provides a solid foundation for its continued use and for the development of novel anthelmintic therapies. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers to further investigate the nuanced effects of this compound and other anthelmintics.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and physicochemical properties of Cambendazole, a significant second-generation benzimidazole anthelmintic. It further delves into the synthesis of related prominent benzimidazoles, namely Albendazole, Mebendazole, and Fenbendazole, offering detailed experimental protocols for their preparation. This document is intended to serve as a valuable resource for professionals engaged in parasitology, medicinal chemistry, and drug development.
Introduction: The Rise of Benzimidazoles and the Discovery of this compound
The discovery of thiabendazole in the early 1960s marked a breakthrough in the treatment of parasitic helminth infections. However, its efficacy was limited by rapid metabolic inactivation, primarily through hydroxylation at the 5-position of the benzimidazole ring[1]. This prompted the development of second-generation benzimidazoles with structural modifications aimed at preventing this metabolic degradation.
This compound, chemically known as isopropyl [2-(4-thiazolyl)-1H-benzimidazol-5-yl]carbamate, emerged from this research as a potent broad-spectrum anthelmintic[2][3]. Its key structural modification, the addition of an isopropoxycarbonylamino group at the 5-position, successfully circumvented the metabolic vulnerability of its predecessor, leading to enhanced and prolonged anthelmintic activity[1].
Physicochemical Properties
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient is crucial for formulation development and pharmacological studies. The key properties of this compound and related benzimidazoles are summarized in Table 1.
| Property | This compound | Albendazole | Mebendazole | Fenbendazole |
| Chemical Formula | C₁₄H₁₄N₄O₂S[4] | C₁₂H₁₅N₃O₂S | C₁₆H₁₃N₃O₃ | C₁₅H₁₃N₃O₂S |
| Molecular Weight | 302.35 g/mol | 265.33 g/mol | 295.29 g/mol | 299.35 g/mol |
| Melting Point | 238-240 °C (dec.) | 208-210 °C | 288.5 °C (dec.) | 233 °C |
| Appearance | White crystalline solid | Colorless crystals | White to slightly yellow powder | White crystalline powder |
| Solubility | Soluble in alcohol and dimethylformamide; practically insoluble in water | Sparingly soluble in organic solvents; practically insoluble in water | Practically insoluble in water and most organic solvents | Practically insoluble in water |
| UV max (in 0.1N HCl) | 319 nm, 232 nm | Not specified | Not specified | Not specified |
Synthesis of this compound and Related Benzimidazoles
The synthesis of benzimidazole anthelmintics generally involves the formation of the bicyclic benzimidazole core from a substituted o-phenylenediamine precursor. Below are detailed experimental protocols for the synthesis of this compound and other key benzimidazoles.
Synthesis of this compound
The synthesis of this compound can be achieved through the acylation of 5-aminothiabendazole.
Experimental Protocol: Synthesis of this compound from 5-Aminothiabendazole
-
Step 1: Nitration of Thiabendazole to 5-Nitrothiabendazole.
-
To a stirred solution of thiabendazole in concentrated sulfuric acid, cooled to 0-5 °C, a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) is added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours and then poured onto crushed ice.
-
The precipitated 5-nitrothiabendazole is collected by filtration, washed with water until neutral, and dried.
-
-
Step 2: Reduction of 5-Nitrothiabendazole to 5-Aminothiabendazole.
-
5-Nitrothiabendazole is suspended in a suitable solvent such as ethanol or acetic acid.
-
A reducing agent, for example, tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation (H₂/Pd-C), is used to reduce the nitro group to an amino group.
-
Upon completion of the reaction, the mixture is neutralized with a base (e.g., sodium hydroxide solution) to precipitate the 5-aminothiabendazole.
-
The product is filtered, washed with water, and dried.
-
-
Step 3: Acylation of 5-Aminothiabendazole to this compound.
-
5-Aminothiabendazole is dissolved in a suitable aprotic solvent, such as pyridine or a mixture of acetone and water.
-
Isopropyl chloroformate is added dropwise to the solution at a controlled temperature (e.g., 0-5 °C).
-
The reaction mixture is stirred for several hours at room temperature.
-
The product, this compound, is precipitated by the addition of water, collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure product.
-
Synthesis of Related Benzimidazoles
Experimental Protocol: Synthesis of Albendazole
-
Step 1: Synthesis of 4-(Propylthio)-o-phenylenediamine.
-
4-Chloro-2-nitroaniline is reacted with 1-propanethiol in the presence of a base (e.g., sodium hydroxide) to yield 2-nitro-4-(propylthio)aniline.
-
The nitro group of 2-nitro-4-(propylthio)aniline is then reduced to an amine using a reducing agent like sodium dithionite or through catalytic hydrogenation to give 4-(propylthio)-o-phenylenediamine.
-
-
Step 2: Cyclization to Albendazole.
-
4-(Propylthio)-o-phenylenediamine is reacted with methyl (cyanoformyl)carbamate in a suitable solvent (e.g., acetic acid) with heating to form the benzimidazole ring and introduce the carbamate side chain in a one-pot reaction, yielding Albendazole.
-
The product is isolated by filtration and purified by recrystallization.
-
Experimental Protocol: Synthesis of Mebendazole
-
Step 1: Synthesis of 3,4-Diaminobenzophenone.
-
4-Chloro-3-nitrobenzophenone is reacted with ammonia in an autoclave to replace the chlorine atom with an amino group, forming 4-amino-3-nitrobenzophenone.
-
The nitro group is subsequently reduced to an amine by catalytic hydrogenation or using a chemical reducing agent to yield 3,4-diaminobenzophenone.
-
-
Step 2: Cyclization to Mebendazole.
-
3,4-Diaminobenzophenone is reacted with methyl (cyanoformyl)carbamate in a solvent such as acetic acid under reflux to form Mebendazole.
-
The product precipitates upon cooling and is collected and purified.
-
Experimental Protocol: Synthesis of Fenbendazole
-
Step 1: Synthesis of 4-(Phenylthio)-o-phenylenediamine.
-
4-Chloro-2-nitroaniline is reacted with thiophenol in the presence of a base to yield 2-nitro-4-(phenylthio)aniline.
-
The nitro group is then reduced to an amine using a suitable reducing agent to give 4-(phenylthio)-o-phenylenediamine.
-
-
Step 2: Cyclization to Fenbendazole.
-
4-(Phenylthio)-o-phenylenediamine is reacted with methyl (cyanoformyl)carbamate in a suitable solvent with heating to afford Fenbendazole.
-
The product is isolated and purified.
-
Mechanism of Action: Targeting the Cytoskeleton of the Parasite
The primary mechanism of action for this compound and other benzimidazoles is the disruption of microtubule formation in parasitic helminths. This is achieved through the specific binding of the benzimidazole molecule to the β-tubulin subunit of the parasite.
This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential cytoskeletal components for a variety of vital cellular processes in the parasite, including:
-
Cellular transport: Microtubules act as "highways" for the transport of nutrients, vesicles, and organelles within the cell.
-
Cell division: They are critical for the formation of the mitotic spindle, which is necessary for chromosome segregation during cell division.
-
Maintenance of cell shape and motility.
The disruption of these functions ultimately leads to the paralysis and death of the parasite. The selective toxicity of benzimidazoles is attributed to their significantly higher binding affinity for parasitic β-tubulin compared to the mammalian homologue.
Anthelmintic Efficacy: A Comparative Overview
This compound exhibits a broad spectrum of activity against various gastrointestinal and pulmonary nematodes in livestock. The following tables provide a summary of its efficacy and a comparison with other major benzimidazoles.
Table 2: Anthelmintic Efficacy of this compound in Calves and Lambs
| Host | Parasite | Stage | Dosage (mg/kg) | Efficacy (%) | Reference |
| Calves | Dictyocaulus viviparus | Mature | ≥ 35 | > 80 | |
| Immature (arrested) | 60 | ~ 71 | |||
| Haemonchus placei | Adult | 15-60 | 90-99 | ||
| Ostertagia spp. | Adult | 15-60 | 90-99 | ||
| Arrested Larvae | 60 | ~ 90 | |||
| Trichostrongylus axei | Adult | 15-60 | 90-99 | ||
| Cooperia oncophora | Adult | 15-60 | 90-99 | ||
| Lambs | Gastrointestinal Nematodes | Immature & Mature | 15-30 | Highly Effective |
Table 3: Comparative Efficacy of Benzimidazoles Against Common Gastrointestinal Nematodes
| Drug | Ascaris lumbricoides (Roundworm) | Hookworm | Trichuris trichiura (Whipworm) |
| Albendazole | 87.5 - 100% | 83.3 - 84.3% | 61.5 - 67.4% |
| Mebendazole | 31 - 100% | 9.1 - 83.3% | Not specified |
| Fenbendazole | Highly Effective | Highly Effective | Highly Effective |
| This compound | Effective | Effective | Effective |
Note: Efficacy can vary depending on the host species, parasite strain, and level of anthelmintic resistance.
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of benzimidazoles.
6.1. Tubulin Polymerization Inhibition Assay
This assay is fundamental to confirming the mechanism of action of benzimidazole compounds.
-
Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering (turbidity) at 340-350 nm. Inhibitors of polymerization will reduce the rate and extent of this increase.
-
Methodology:
-
Purified tubulin (e.g., from bovine brain) is kept on ice to prevent spontaneous polymerization.
-
A reaction mixture containing a polymerization buffer (e.g., PIPES buffer with GTP and MgCl₂) and the test compound (dissolved in a suitable solvent like DMSO) is prepared in a temperature-controlled spectrophotometer cuvette or microplate.
-
The reaction is initiated by raising the temperature to 37 °C.
-
The change in absorbance at 340 nm is monitored over time.
-
The inhibitory activity is determined by comparing the polymerization kinetics in the presence of the test compound to that of a control (vehicle only) and a known inhibitor (e.g., nocodazole). The IC₅₀ value (the concentration of the compound that inhibits polymerization by 50%) can be calculated.
-
6.2. Helminth Motility Assay
This in vitro assay assesses the direct effect of anthelmintic compounds on the viability of parasites.
-
Principle: The motility of live helminths is a key indicator of their health. A decrease in motility upon exposure to a compound suggests an anthelmintic effect.
-
Methodology:
-
Live parasites (e.g., larval or adult stages of Haemonchus contortus) are collected and washed.
-
A defined number of parasites are placed in individual wells of a microtiter plate containing a suitable culture medium.
-
The test compound at various concentrations is added to the wells. Control wells contain only the vehicle.
-
The plates are incubated under appropriate conditions (e.g., 37 °C, 5% CO₂).
-
Parasite motility is observed and scored at specific time points (e.g., 24, 48, 72 hours) using a microscope or an automated tracking system.
-
The concentration of the compound required to cause paralysis or death in 50% of the parasites (IC₅₀) can be determined.
-
References
An In-Depth Technical Guide to the Physical and Chemical Properties of Cambendazole for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of Cambendazole, a potent benzimidazole anthelmintic. The information presented is intended for laboratory use by researchers, scientists, and professionals in the field of drug development. This document details the compound's structural and physicochemical characteristics, its mechanism of action, and provides detailed experimental protocols for its analysis and for studying its primary biological activity.
Physical and Chemical Properties
This compound is a white, odorless, crystalline solid.[1] Its chemical name is isopropyl [2-(4-thiazolyl)-1H-benzimidazol-5-yl]carbamate. The structural and key physical properties are summarized in the tables below for easy reference.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄N₄O₂S | [1] |
| Molecular Weight | 302.35 g/mol | [1] |
| Appearance | Odorless, white crystalline solid | [1] |
| Melting Point | 238-240 °C (with decomposition) | [1] |
| Solubility | Soluble in alcohol and dimethylformamide (DMF); sparingly soluble in acetone; slightly soluble in benzene; practically insoluble in isooctane and water (0.02 mg/mL). | |
| UV max (in 0.1N HCl) | 319 nm, 232 nm | |
| Predicted pKa | Due to the benzimidazole core, this compound is expected to have both acidic and basic pKa values. While an experimentally determined value is not readily available, predictions based on its structure suggest a basic pKa around 4-5 for the imidazole nitrogen and an acidic pKa around 9-10 for the carbamate N-H. |
Table 2: Spectroscopic Data for Benzimidazole Derivatives (as a reference for this compound)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment (for Albendazole) |
| ¹H NMR | ~1.0 | Triplet | -CH₂CH ₃ |
| ~2.9 | Quartet | -SCH ₂CH₃ | |
| ~3.8 | Singlet | -OCH ₃ | |
| ~7.2-7.6 | Multiplet | Aromatic protons | |
| ~11.5 | Broad singlet | -NH - | |
| ¹³C NMR | ~14 | -CH₂C H₃ | |
| ~29 | -SC H₂CH₃ | ||
| ~52 | -OC H₃ | ||
| ~115-140 | Aromatic carbons | ||
| ~150 | C=N (imidazole) | ||
| ~155 | C=O (carbamate) |
Mass Spectrometry: Electron impact mass spectrometry of this compound shows thermal instability at column temperatures above 200 °C, leading to an "on-column" transformation to the corresponding isocyanate. This thermally induced alteration parallels the electron-impact induced fragmentation.
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism of action of this compound, like other benzimidazoles, is the disruption of microtubule polymerization in parasitic helminths. This process is crucial for various cellular functions in the parasite, including cell division, maintenance of cell shape, and intracellular transport.
This compound selectively binds with high affinity to the β-tubulin subunit of the parasite's tubulin protein. This binding inhibits the polymerization of tubulin dimers into microtubules, leading to a progressive loss of these essential cytoskeletal structures. The selective toxicity of this compound is attributed to its significantly higher affinity for parasitic β-tubulin compared to the mammalian counterpart. The disruption of the microtubular network ultimately leads to paralysis and death of the parasite.
Experimental Protocols
The following section provides detailed methodologies for key experiments related to the analysis of this compound and the investigation of its mechanism of action.
Synthesis of this compound
This protocol describes a general method for the synthesis of benzimidazole derivatives that can be adapted for this compound. The synthesis involves the condensation of an o-phenylenediamine derivative with a thiazole carboxylic acid derivative.
Materials:
-
4-Isopropoxycarbonylamino-1,2-diaminobenzene
-
2-(4-Thiazolyl)carboxylic acid
-
Polyphosphoric acid (PPA) or another suitable condensing agent
-
Sodium bicarbonate solution (saturated)
-
Water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Heating mantle with stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 4-isopropoxycarbonylamino-1,2-diaminobenzene and 2-(4-thiazolyl)carboxylic acid.
-
Add polyphosphoric acid as a condensing agent and solvent. The amount should be sufficient to ensure good mixing.
-
Heat the mixture with stirring at a temperature of 150-180 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude this compound will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of water to remove any inorganic salts.
-
Dry the crude product in a vacuum oven.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling on a hot plate while stirring.
-
Continue to add small portions of hot ethanol until the this compound is completely dissolved.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature. Crystals of pure this compound should start to form.
-
To maximize the yield, place the flask in an ice bath for 30 minutes.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Dry the purified this compound crystals in a vacuum oven.
UV-Visible Spectrophotometric Analysis
This protocol outlines a method for the quantitative analysis of this compound using UV-Visible spectrophotometry.
Materials:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
This compound standard
-
0.1N Hydrochloric acid (HCl)
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of pure this compound and dissolve it in a known volume of 0.1N HCl to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Preparation of Standard Solutions: Prepare a series of standard solutions of varying concentrations (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution with 0.1N HCl.
-
Wavelength Scan: Scan one of the standard solutions from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax), which is expected to be around 319 nm and 232 nm.
-
Measurement of Standards: Measure the absorbance of each standard solution at the chosen λmax using 0.1N HCl as the blank.
-
Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c) using linear regression.
-
Measurement of Unknown Sample: Prepare a solution of the unknown sample in 0.1N HCl, ensuring the concentration falls within the range of the calibration curve. Measure its absorbance at the λmax.
-
Concentration Determination: Use the equation of the calibration curve to calculate the concentration of this compound in the unknown sample.
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a general reversed-phase HPLC method for the analysis of this compound.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to improve peak shape. A common starting point could be a 50:50 (v/v) mixture. Degas the mobile phase before use.
-
Standard and Sample Preparation: Prepare stock and working standard solutions of this compound in the mobile phase. Prepare the unknown sample by dissolving it in the mobile phase and filtering it through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (isocratic or gradient)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 319 nm
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
-
Analysis: Inject the standard solutions to establish the retention time and to generate a calibration curve by plotting peak area versus concentration. Inject the unknown sample and determine its concentration by comparing its peak area to the calibration curve.
In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the ability of this compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein (e.g., from bovine brain)
-
Guanosine-5'-triphosphate (GTP)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., colchicine)
-
Negative control (DMSO)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
-
96-well microplate
Procedure:
-
Reagent Preparation: Prepare all solutions and keep them on ice. Prepare a working solution of tubulin in the polymerization buffer. Prepare serial dilutions of this compound in the polymerization buffer from the stock solution.
-
Assay Setup: In a 96-well plate, add the different concentrations of this compound, the positive control, and the negative control (DMSO).
-
Initiation of Polymerization: To each well, add the cold tubulin solution and immediately add GTP to initiate polymerization.
-
Monitoring: Immediately place the plate in the microplate reader pre-warmed to 37 °C and measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot the absorbance at 340 nm versus time for each concentration of this compound and the controls. The rate of polymerization can be determined from the slope of the initial linear phase of the curve. Calculate the percentage of inhibition for each concentration relative to the negative control. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of tubulin polymerization).
Safety Precautions
This compound is a chemical compound and should be handled with appropriate safety precautions in a laboratory setting. Users should wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
This guide is intended to provide a thorough understanding of the physical and chemical properties of this compound for laboratory applications. The provided protocols are general guidelines and may require optimization for specific experimental conditions.
References
The Architecture of Efficacy: A Technical Guide to the Structure-Activity Relationship of Cambendazole Derivatives
For Immediate Release
A deep dive into the molecular intricacies governing the anthelmintic activity of cambendazole derivatives, this technical guide is intended for researchers, scientists, and drug development professionals. It offers a comprehensive analysis of their structure-activity relationships (SAR), experimental methodologies, and underlying mechanisms of action.
Executive Summary
This compound, a prominent member of the benzimidazole class of anthelmintics, has long been a subject of scientific inquiry aimed at enhancing its therapeutic profile. This document synthesizes the current understanding of the structure-activity relationships of this compound and its analogues. By examining the impact of structural modifications on biological activity, we provide a framework for the rational design of novel, more potent, and selective anthelmintic agents. The primary mechanism of action for this compound and its derivatives is the inhibition of tubulin polymerization in parasites, a process crucial for cell division, motility, and nutrient absorption.
Core Molecular Scaffold and Mechanism of Action
The foundational structure of this compound is a benzimidazole ring system. Like other benzimidazoles, its primary mode of action is the disruption of microtubule formation in parasitic helminths. This is achieved through binding to the β-tubulin subunit, preventing its polymerization into microtubules. The consequence for the parasite is a cascade of cellular failures, including impaired glucose uptake and cell division, ultimately leading to paralysis and death. The selective toxicity of benzimidazoles is attributed to their higher affinity for parasitic β-tubulin compared to the mammalian counterpart.
Beyond tubulin inhibition, other biochemical effects have been noted for benzimidazoles, such as the inhibition of mitochondrial fumarate reductase and the uncoupling of oxidative phosphorylation, further contributing to their anthelmintic efficacy.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on the benzimidazole core. The general SAR for anthelmintic benzimidazoles can be summarized as follows:
-
Position 2: Substituents at this position are crucial for activity. In this compound, the 4-thiazolyl group plays a significant role in its anthelmintic spectrum. Modifications at this position can profoundly impact the compound's efficacy and selectivity.
-
Position 5 (or 6): This position is key for modulating the potency and pharmacokinetic properties. In this compound, the isopropoxycarbonylamino group at position 5 is a critical determinant of its activity. Variations in this carbamate moiety, such as altering the alkyl group, can influence the drug's interaction with the target and its metabolic stability.
-
N1-Position: Substitution on the benzimidazole nitrogen can affect the molecule's physical properties and its interaction with the binding site.
Quantitative SAR Data
| Compound | I50 (μM) for Microtubule Polymerization Inhibition | Ki (μM) for Colchicine Binding Inhibition |
| This compound | 58.3 - 90.1 | 110 |
| Nocodazole | 1.97 | - |
| Oxibendazole | 1.97 - 6.32 | 32.0 |
| Parbendazole | 1.97 - 6.32 | - |
| Mebendazole | 1.97 - 6.32 | - |
| Fenbendazole | 1.97 - 6.32 | 17.3 |
| Benomyl | 58.3 - 90.1 | - |
| Carbendazim | 58.3 - 90.1 | - |
| Thiabendazole | 549 | - |
Data sourced from studies on bovine brain tubulin.
Experimental Protocols
The evaluation of anthelmintic activity and the elucidation of SAR for this compound derivatives rely on a variety of in vitro and in vivo experimental protocols.
In Vitro Anthelmintic Activity Assay (Earthworm Model)
A common and accessible method for preliminary screening of anthelmintic activity utilizes the earthworm, Pheretima posthuma, due to its anatomical and physiological resemblance to intestinal roundworms.
Methodology:
-
Preparation of Test Solutions: Synthesized this compound derivatives are dissolved in a suitable solvent, such as dimethylformamide (DMF), and then diluted with saline to achieve the desired test concentrations (e.g., 10, 50, 100 mg/mL). A standard drug, such as albendazole or piperazine citrate, is prepared in the same manner.
-
Experimental Setup: Adult Indian earthworms of similar size are washed with normal saline and placed in petri dishes containing the test solutions. A control group is maintained in saline with the solvent.
-
Observation: The time taken for paralysis and death of the worms is recorded. Paralysis is noted when the worms become immobile and do not respond to external stimuli. Death is confirmed when the worms show no movement and their body color fades.
Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of compounds on the formation of microtubules from purified tubulin.
Methodology:
-
Reagents: Purified tubulin (e.g., from bovine brain), polymerization buffer (e.g., PIPES, MgCl2, EGTA, GTP), and the test compounds.
-
Assay Procedure: The reaction is initiated by warming the mixture of tubulin and GTP to 37°C in the presence of the test compound. The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically by measuring the change in absorbance at 340 nm over time.
-
Data Analysis: The rate of polymerization is determined, and the concentration of the compound that inhibits the polymerization by 50% (IC50) is calculated.
Visualizing the Pathways and Workflows
Signaling Pathway of Benzimidazole-Induced Apoptosis
The disruption of microtubule dynamics by this compound derivatives triggers a cascade of events leading to programmed cell death in the parasite.
Caption: Benzimidazole derivatives induce parasite death by inhibiting tubulin polymerization.
Experimental Workflow for SAR Studies
The systematic evaluation of new this compound derivatives involves a logical progression of experiments from synthesis to biological characterization.
Caption: A streamlined workflow for the discovery and optimization of this compound derivatives.
Conclusion and Future Directions
The structure-activity relationship of this compound derivatives is a critical area of research for the development of new and improved anthelmintic therapies. The benzimidazole scaffold offers a versatile platform for chemical modification, and a deeper understanding of the SAR will enable the design of analogues with enhanced potency, a broader spectrum of activity, and a reduced likelihood of resistance. Future research should focus on generating comprehensive quantitative SAR data for a wider range of this compound derivatives against various parasitic helminths. Furthermore, the exploration of novel substituents at key positions of the benzimidazole ring, guided by computational modeling and a thorough understanding of the tubulin binding site, holds the promise of delivering the next generation of highly effective anthelmintic drugs.
Initial studies on the anthelmintic spectrum of Cambendazole.
An In-depth Technical Guide to the Initial Studies on the Anthelmintic Spectrum of Cambendazole
Introduction
This compound, chemically known as isopropyl 2-(4-thiazolyl)-5-benzimidazolecarbamate, emerged in the late 1960s and early 1970s as a potent, broad-spectrum anthelmintic from the benzimidazole class of compounds[1][2]. As a derivative of thiabendazole, initial research focused on defining its efficacy against a wide range of helminth parasites in various domestic animals, including sheep, cattle, horses, and in experimental models. This document provides a detailed overview of these foundational studies, presenting quantitative data, experimental methodologies, and the proposed mechanism of action for researchers, scientists, and professionals in drug development.
Mechanism of Action
The anthelmintic effect of this compound, like other benzimidazoles, is primarily attributed to its interference with the parasite's cellular integrity and energy metabolism. The core mechanism involves the selective binding to the parasite's β-tubulin protein[3][4]. This action inhibits the polymerization of tubulin dimers into microtubules, which are essential cytoskeletal structures[3].
The disruption of the microtubular network has several downstream consequences for the parasite:
-
Impaired Cellular Processes : Critical functions such as cell division, maintenance of cell shape, and intracellular transport are compromised.
-
Inhibition of Glucose Uptake : Microtubules are vital for the absorption of glucose, particularly in the intestinal cells of helminths. By disrupting this network, this compound effectively starves the parasite of its primary energy source.
-
Inhibition of Fumarate Reductase : Some early studies suggested that benzimidazoles like this compound may inhibit the fumarate reductase system, an enzyme crucial for anaerobic energy metabolism in many helminths.
This selective toxicity is a hallmark of the benzimidazole class, as they exhibit a significantly higher affinity for parasitic β-tubulin compared to the mammalian equivalent, ensuring a wide margin of safety for the host.
Anthelmintic Spectrum in Ruminants (Sheep & Cattle)
Initial studies extensively evaluated this compound against naturally acquired gastrointestinal nematodes and lungworms in sheep and cattle. The drug demonstrated high efficacy against both mature and immature stages of major parasitic genera.
Data Presentation: Efficacy in Sheep and Cattle
| Host | Parasite | Stage | Dosage (mg/kg) | Efficacy (%) | Reference |
| Sheep | Haemonchus contortus | Adult | 25 | >99 | |
| Moniezia expansa | Adult | 15-30 | 81 (scolices) | ||
| Moniezia spp. | Adult | 20 | 100 | ||
| Avitellina centripunctata | Adult | 20 | 100 | ||
| Cattle | Haemonchus placei | Adult | 15-60 | 90-99 | |
| Ostertagia spp. | Adult | 15-60 | 90-99 | ||
| Ostertagia spp. | Arrested Larvae | 60 | 90 | ||
| Trichostrongylus axei | Adult | 15-60 | 90-99 | ||
| Cooperia oncophora | Adult | 15-60 | 90-99 | ||
| Nematodirus spp. | Adult | 30 | 81 | ||
| Nematodirus spp. | Adult | 60 | 99 | ||
| Dictyocaulus viviparus | Mature | 20 | 98 | ||
| Dictyocaulus viviparus | Immature | 20 | 82 | ||
| Dictyocaulus viviparus | Mature | 35 | >80 | ||
| Dictyocaulus viviparus | Arrested Larvae | 60 | 71 |
Experimental Protocols: Controlled Trials in Ruminants
The foundational efficacy studies typically followed a controlled trial methodology to ensure accurate assessment.
-
Animal Selection : Lambs or calves with naturally acquired helminth infections were selected. Confirmation of infection was often done via fecal examination for worm eggs or visible tapeworm segments.
-
Acclimation and Housing : Animals were transported to a laboratory or housing facility and fed under conditions designed to prevent any new infections during the trial period.
-
Group Allocation : Animals were randomly allocated into a treatment group and a control group using tables of random numbers to prevent bias.
-
Treatment Administration : The treatment group received this compound, typically as an oral drench or administered intra-ruminally, at a specified dosage based on live weight (e.g., 20 or 25 mg/kg). The control group remained untreated.
-
Post-Mortem Examination : After a set period (e.g., 5 to 14 days post-treatment), all animals from both groups were slaughtered.
-
Worm Burden Counting : The contents of the abomasum, small intestine, and large intestine were systematically washed through sieves (e.g., 150 µm apertures). The retained contents were examined to recover, identify, and count all adult worms, larvae, and tapeworm scolices. For lungworm (Dictyocaulus viviparus) trials, the respiratory tract was removed, the trachea and bronchi were opened, and nematodes were collected and counted.
-
Efficacy Calculation : Efficacy was determined by comparing the mean worm burden of the treated group to that of the untreated control group.
Anthelmintic Spectrum in Equines
This compound was also evaluated for its efficacy against common gastrointestinal parasites in horses and ponies. It proved highly effective against adult large and small strongyles, as well as other significant nematode parasites.
Data Presentation: Efficacy in Horses
| Parasite | Stage | Dosage (mg/kg) | Formulation | Efficacy (%) | Reference |
| Parascaris equorum | Adult | 20 | Paste/Pellet | 100 | |
| Oxyuris equi | Mature Adult | 20 | Paste/Pellet | 100 | |
| Oxyuris equi | 4th Stage Larvae | 20 | All | 95-100 | |
| Strongylus vulgaris | Adult | 20 | All | 82-100 | |
| Strongylus edentatus | Adult | 20 | All | 80-100 | |
| Small Strongyles | Adult | 20 | All | 85-99 | |
| Probstmayria vivipara | Adult | 20 | Not specified | 99 |
Note: this compound showed no significant activity against stomach bots (Gasterophilus spp.) or tapeworms (Anoplocephala spp.) in horses.
Experimental Protocols: Critical Tests in Horses
The "critical test" method was a standard protocol for evaluating anthelmintics in horses.
-
Animal Selection : Horses or ponies with naturally acquired mixed infections were used.
-
Treatment : A single oral dose of this compound was administered at a specified dosage (e.g., 20 mg/kg) via stomach tube, as a paste, or in pellets.
-
Fecal Collection : All feces passed by the animal for a set period (typically several days) post-treatment were collected.
-
Parasite Recovery from Feces : The collected feces were meticulously examined to recover, identify, and count all expelled parasites.
-
Necropsy : At the end of the collection period, the horse was euthanized, and a complete post-mortem examination of the gastrointestinal tract was performed to recover and count any remaining parasites.
-
Efficacy Calculation : Efficacy was calculated for each parasite species using the formula: (Worms expelled in feces) / (Worms in feces + Worms at necropsy) * 100.
Activity Against Other Notable Parasites
Strongyloides spp.
Studies in mice infected with Strongyloides ratti and S. stercoralis highlighted a key advantage of this compound over other benzimidazoles of the era.
-
Efficacy against Larval Stages : this compound was uniquely effective against migrating and tissue-dwelling larvae. A dose of 50 mg/kg daily for 4 days successfully eradicated S. stercoralis larvae from the muscles of mice, an effect not seen with thiabendazole or mebendazole.
-
Adulticidal Activity : Both this compound and mebendazole could completely eliminate adult intestinal worms. However, dose-response studies indicated this compound was 100 to 1,000 times more active than mebendazole on a dose basis.
-
In Vitro Effects : In vitro, this compound impaired the viability of first and second-stage S. ratti larvae and abrogated the infectivity of infective larvae, actions not observed with thiabendazole or mebendazole. These findings suggested this compound had a different mode of action and was potentially more valuable for treating strongyloidiasis due to its activity against migrating tissue larvae.
Trichinella spiralis
Early research also demonstrated the efficacy of this compound against Trichinella spiralis in experimentally infected mice, indicating its potential use against this zoonotic parasite.
Conclusion
The initial studies on this compound firmly established it as a broad-spectrum anthelmintic with high efficacy against the major gastrointestinal nematodes and lungworms in ruminants and equines. Its performance against both mature and immature, including arrested larval stages, was a significant finding. Furthermore, its superior activity against the migrating tissue larvae of Strongyloides species compared to its contemporaries, thiabendazole and mebendazole, distinguished it as a particularly valuable compound. These foundational studies provided the essential data that defined the anthelmintic spectrum of this compound and paved the way for its clinical use in veterinary medicine.
References
- 1. journals.co.za [journals.co.za]
- 2. The anthelmintic activity of this compound in calves and lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 9039-53-6 | Benchchem [benchchem.com]
- 4. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Rational Design and Synthesis of Novel Cambendazole Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cambendazole, a potent benzimidazole anthelmintic, has long been a cornerstone in the treatment of parasitic infections in veterinary medicine. Its mechanism of action, primarily through the inhibition of tubulin polymerization in helminths, offers a well-validated target for antiparasitic drug discovery. However, the emergence of resistance necessitates the development of novel analogues with improved efficacy, broader spectrum of activity, and enhanced pharmacokinetic profiles. This technical guide provides an in-depth overview of the rational design, synthesis, and biological evaluation of novel this compound analogues. It is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of next-generation anthelmintic agents. This document details structure-activity relationships (SAR), experimental protocols for synthesis and bioassays, and visualizes key pathways and workflows to facilitate a deeper understanding of the core principles driving the innovation of this compound-based therapeutics.
Introduction to this compound and the Rationale for Analogue Development
This compound is a member of the benzimidazole class of anthelmintics, characterized by a fused benzene and imidazole ring system.[1] These compounds exert their antiparasitic effects by binding to the β-tubulin subunit of the microtubule cytoskeleton in helminths.[1][2] This binding event disrupts the polymerization of tubulin into microtubules, which are essential for a variety of vital cellular processes in the parasite, including cell division, motility, and intracellular transport.[3][4] The selective toxicity of benzimidazoles arises from their higher affinity for parasitic β-tubulin compared to the mammalian counterpart.
The primary motivation for developing novel this compound analogues is the increasing prevalence of anthelmintic resistance in parasitic nematode populations of livestock. Furthermore, there is an ongoing need for agents with a broader spectrum of activity against various helminth species and developmental stages. Rational drug design principles can be applied to the this compound scaffold to systematically explore chemical space and identify modifications that can overcome resistance mechanisms, enhance binding affinity to the target, and improve absorption, distribution, metabolism, and excretion (ADME) properties.
Rational Design and Structure-Activity Relationships (SAR)
The rational design of novel this compound analogues hinges on a thorough understanding of the structure-activity relationships (SAR) of the benzimidazole scaffold. The core structure of this compound can be divided into three main regions for modification: the C2-thiazolyl group, the C5-isopropoxycarbonylamino group, and the benzimidazole nucleus itself.
Logical Workflow for Rational Design of this compound Analogues
Caption: Workflow for the rational design of this compound analogues.
Key SAR insights from studies on benzimidazole derivatives, which can be extrapolated to the design of this compound analogues, include:
-
C2-Position: The substituent at the 2-position of the benzimidazole ring is crucial for anthelmintic activity. The thiazolyl group in this compound is a key feature. Modifications to this heterocyclic ring system, such as the introduction of different substituents or its replacement with other five- or six-membered heterocycles, can significantly impact efficacy.
-
C5(6)-Position: The nature of the substituent at the 5- or 6-position of the benzimidazole ring influences the compound's spectrum of activity and pharmacokinetic properties. The isopropoxycarbonylamino group in this compound is a common feature in many potent benzimidazoles. Altering the ester group or replacing the carbamate linkage with other functionalities like amides or sulfonamides can modulate activity.
-
Benzimidazole Core: Substitution on the benzene ring of the benzimidazole nucleus can affect the electronic properties and overall conformation of the molecule, thereby influencing its interaction with the target protein.
Synthesis of Novel this compound Analogues
The synthesis of novel this compound analogues generally follows established procedures for the formation of the benzimidazole ring system. A common and versatile method is the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative.
General Synthetic Scheme for this compound Analogues
Caption: General synthetic route to this compound analogues.
Experimental Protocol: Synthesis of a 2-(Thiazol-2-yl)-1H-benzo[d]imidazole Derivative
This protocol describes a general method for the synthesis of a benzimidazole core, which is central to the creation of this compound analogues.
Materials:
-
Substituted o-phenylenediamine (1.0 eq)
-
2-Thiazolecarboxylic acid (1.1 eq)
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution (saturated)
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
A mixture of the substituted o-phenylenediamine and 2-thiazolecarboxylic acid in polyphosphoric acid is heated at 150-180 °C for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker containing crushed ice.
-
The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with water.
-
The crude product is dried and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane gradient).
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation of Novel Analogues
The in vitro anthelmintic activity of newly synthesized this compound analogues is a critical step in the drug discovery process. A common and relevant model for these assays is the parasitic nematode Haemonchus contortus, a major pathogen of small ruminants.
Experimental Protocol: In Vitro Larval Development Assay against Haemonchus contortus
This assay determines the concentration of the test compound required to inhibit the development of H. contortus larvae.
Materials:
-
Haemonchus contortus eggs
-
Agar plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Nutrient medium
-
Incubator (27 °C)
-
Inverted microscope
Procedure:
-
Haemonchus contortus eggs are harvested from the feces of infected donor animals and surface-sterilized.
-
A suspension of eggs is added to each well of a 96-well microtiter plate.
-
The test compounds are serially diluted in the nutrient medium and added to the wells to achieve a range of final concentrations. A solvent control (e.g., DMSO) and a positive control (e.g., a known anthelmintic like ivermectin or levamisole) are included.
-
The plates are incubated at 27 °C for 7 days to allow for the hatching of eggs and development of larvae.
-
After the incubation period, the number of third-stage larvae (L3) in each well is counted using an inverted microscope.
-
The percentage inhibition of larval development is calculated for each concentration of the test compound relative to the solvent control.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Quantitative Data
The following table summarizes hypothetical IC50 values for a series of rationally designed this compound analogues against Haemonchus contortus to illustrate a typical data set for SAR analysis.
| Compound ID | C2-Substituent | C5-Substituent | H. contortus IC50 (µM) |
| This compound | 4-Thiazolyl | -NHCOOiPr | 0.15 |
| Analogue 1 | 5-Methyl-4-thiazolyl | -NHCOOiPr | 0.08 |
| Analogue 2 | 4-Thiazolyl | -NHCOOEt | 0.21 |
| Analogue 3 | 4-Thiazolyl | -NHSO₂Me | 1.5 |
| Analogue 4 | 2-Pyridyl | -NHCOOiPr | 0.55 |
| Analogue 5 | 4-Thiazolyl | -H | >10 |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound and its analogues is the disruption of microtubule polymerization. This leads to a cascade of downstream effects that ultimately result in the paralysis and death of the parasite.
Signaling Pathway of this compound Action
Caption: Downstream effects of this compound-mediated tubulin inhibition.
The disruption of microtubules has several critical consequences for the parasite:
-
Inhibition of Intracellular Transport: Microtubules serve as tracks for the transport of vesicles and organelles within the cell. Their disruption impairs the transport of essential molecules, such as secretory vesicles containing surface glycoproteins in the tegument of cestodes and trematodes, leading to a compromised protective outer layer.
-
Arrest of Cell Division: Microtubules are the primary components of the mitotic spindle, which is essential for the segregation of chromosomes during cell division. Inhibition of microtubule formation leads to a mitotic arrest, preventing the proliferation of cells required for growth and reproduction.
-
Disruption of Tegument and Intestinal Cell Integrity: The tegument and intestinal cells of helminths are highly active in nutrient absorption. The structural integrity and function of these cells are dependent on a properly formed microtubule network. Disruption of this network leads to the loss of these cells' absorptive function and ultimately to their degeneration.
-
Impaired Energy Metabolism: While the primary target is tubulin, some studies suggest that benzimidazoles can also interfere with the energy metabolism of parasites, although this is often considered a secondary effect resulting from the overall cellular disruption.
Conclusion
The rational design and synthesis of novel this compound analogues represent a promising strategy to combat the growing threat of anthelmintic resistance. By leveraging a deep understanding of the structure-activity relationships of the benzimidazole scaffold, researchers can systematically modify the lead compound to enhance its efficacy and broaden its spectrum of activity. The detailed experimental protocols and workflow visualizations provided in this guide are intended to equip scientists with the necessary tools and knowledge to advance the discovery of the next generation of anthelmintic drugs. Continued innovation in this area is crucial for safeguarding animal health and ensuring the sustainability of livestock production worldwide.
References
Early Clinical Research on Cambendazole for Human Strongyloidiasis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the early clinical research conducted on Cambendazole for the treatment of human strongyloidiasis (Strongyloides stercoralis). The information presented is synthesized from key initial studies, offering insights into the efficacy, safety profile, and methodologies employed during its preliminary evaluation as a therapeutic agent for this parasitic infection.
Executive Summary
Early clinical investigations of this compound for human strongyloidiasis, primarily conducted in the late 1970s and early 1980s, positioned it as a highly effective and well-tolerated anthelmintic. Administered as a single oral dose, this compound demonstrated high cure rates with minimal and transient side effects. This guide consolidates the available quantitative data, outlines the experimental protocols of the time, and visually represents the logical flow of these early research efforts.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early clinical trials on this compound in the treatment of human strongyloidiasis.
Table 1: Efficacy of this compound in Treating Human Strongyloidiasis
| Study (Year) | Number of Patients | Dosage | Cure Rate | Diagnostic Method for Cure Confirmation |
| Bicalho et al. (1983)[1] | 40 | 5 mg/kg (single dose) | 100% | Parasitological examination |
| Huggins (1979) | 100 (children) | 5 mg/kg (single dose) | Not explicitly stated in abstract | Berman-Moraes method |
| Baranski et al. (1978) | Not specified in abstract | Not specified in abstract | Not specified in abstract | Not specified in abstract |
Table 2: Reported Adverse Effects of this compound in Human Strongyloidiasis Trials
| Study (Year) | Reported Adverse Effects | Severity | Frequency |
| Bicalho et al. (1983)[1] | Dizziness, nausea, abdominal discomfort, headache, anorexia, vomiting | Negligible | Not quantitatively specified |
| Huggins (1979) | Not specified in abstract | Not specified in abstract | Not specified in abstract |
| Baranski et al. (1978) | Not specified in abstract | Not specified in abstract | Not specified in abstract |
Experimental Protocols
The following sections detail the methodologies likely employed in the early clinical trials of this compound, based on the available literature and standard practices of the era.
Patient Selection and Diagnosis
The patient populations in these early studies consisted of individuals diagnosed with Strongyloides stercoralis infection.
-
Inclusion Criteria (Probable):
-
Confirmation of S. stercoralis infection through parasitological examination of stool samples.
-
Agreement to participate in the study.
-
-
Exclusion Criteria (Probable):
-
Presence of other severe systemic illnesses.
-
Known hypersensitivity to benzimidazole compounds.
-
Pregnancy or lactation.
-
-
Diagnostic Methodology: The primary method for diagnosing and confirming the cure of strongyloidiasis was the Berman-Moraes method . This technique is based on the thermotropism and hydrotropism of Strongyloides larvae.
Treatment Administration
-
Drug Formulation: this compound was administered orally.
-
Dosage Regimen: A single dose of 5 mg/kg body weight was the standard in the reported studies[1].
Follow-up and Confirmation of Cure
Post-treatment follow-up was crucial to ascertain the efficacy of this compound.
-
Follow-up Schedule: Stool samples were collected and examined for the presence of S. stercoralis larvae at specified intervals post-treatment. One study specified laboratory controls on the 7th, 8th, 9th, and 10th days after treatment.
-
Criteria for Cure: A complete absence of S. stercoralis larvae in all post-treatment stool examinations was considered a parasitological cure.
Pharmacokinetics and Mechanism of Action
Pharmacokinetics
Detailed human pharmacokinetic data from the early clinical trials are scarce. However, based on studies of other benzimidazoles and animal studies with this compound, the following can be inferred:
-
Absorption: Benzimidazoles are generally poorly absorbed from the gastrointestinal tract.
-
Metabolism: this compound is rapidly and extensively metabolized in the liver. Animal studies have identified numerous urinary metabolites[2][3]. The metabolism of other benzimidazoles like albendazole and fenbendazole in humans is primarily mediated by cytochrome P450 enzymes, particularly CYP2J2 and CYP2C19. It is plausible that this compound follows a similar metabolic pathway.
Mechanism of Action
The precise molecular mechanism of action of this compound in S. stercoralis was not fully elucidated in the early research. However, as a benzimidazole derivative, it is believed to act by binding to the parasite's β-tubulin, thereby inhibiting microtubule polymerization. This disruption of the cytoskeleton interferes with essential cellular functions such as cell division and glucose uptake, ultimately leading to the parasite's death.
Visualizations
The following diagrams illustrate the logical flow of the early clinical research process for this compound in treating human strongyloidiasis and the general metabolic pathway of benzimidazoles.
Caption: Workflow of Early this compound Clinical Trials.
Caption: General Benzimidazole Metabolic Pathway.
Conclusion
The early clinical research on this compound for the treatment of human strongyloidiasis indicated its high potential as a therapeutic agent. The single-dose regimen, high cure rate, and favorable safety profile were significant advantages. While detailed pharmacokinetic data in humans from this era are lacking, the clinical outcomes were promising. This early work laid the foundation for the understanding of benzimidazoles in the treatment of this persistent and potentially life-threatening parasitic infection. Further research with modern methodologies would be necessary to fully characterize its clinical pharmacology.
References
Cambendazole: A Technical Guide to its Molecular Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cambendazole is a broad-spectrum benzimidazole anthelmintic agent effective against a wide range of gastrointestinal nematodes. This technical guide provides an in-depth overview of its molecular characteristics, mechanism of action, and detailed experimental protocols for its evaluation.
Molecular Formula and Molecular Weight
The chemical properties of this compound are fundamental to its biological activity. Its molecular formula is C₁₄H₁₄N₄O₂S, and it has a molecular weight of 302.35 g/mol .[1][2] A summary of its key molecular and physical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄N₄O₂S | [1][2] |
| Molecular Weight | 302.35 g/mol | [1] |
| CAS Number | 26097-80-3 | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 238-240 °C (decomposes) | |
| Solubility | Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). |
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism of action of this compound, like other benzimidazoles, is the inhibition of microtubule polymerization in parasitic nematodes. Microtubules are essential cytoskeletal proteins involved in crucial cellular functions, including cell division, motility, and intracellular transport.
This compound selectively binds to the β-tubulin subunit of the nematode, preventing its polymerization into microtubules. This disruption of microtubule formation leads to impaired cellular processes, ultimately resulting in the paralysis and death of the parasite. The selective toxicity of this compound is attributed to its higher binding affinity for nematode β-tubulin compared to mammalian tubulin.
Caption: Mechanism of this compound Action.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of this compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., from porcine brain or recombinant nematode tubulin)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP) solution (10 mM)
-
This compound stock solution (in DMSO)
-
96-well microplates (clear for absorbance, black for fluorescence)
-
Temperature-controlled spectrophotometer or fluorometer
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2-5 mg/mL on ice.
-
Prepare working solutions of this compound by diluting the stock solution in General Tubulin Buffer to the desired concentrations. Include a vehicle control (DMSO).
-
-
Assay Setup:
-
In a pre-chilled 96-well plate on ice, add the desired volume of this compound working solutions or vehicle control.
-
Add the tubulin solution to each well.
-
To initiate polymerization, add GTP to a final concentration of 1 mM.
-
-
Measurement:
-
Immediately transfer the plate to a spectrophotometer or fluorometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm or fluorescence (excitation ~360 nm, emission ~450 nm if using a fluorescent reporter) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance or fluorescence intensity against time.
-
Determine the rate of polymerization from the initial linear phase of the curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of tubulin polymerization).
-
Caption: Tubulin Polymerization Assay Workflow.
In Vitro Anthelmintic Activity Assay (Larval Motility Assay)
This assay assesses the direct effect of this compound on the viability of parasitic nematode larvae.
Materials:
-
Nematode larvae (e.g., Haemonchus contortus L3 stage)
-
Phosphate Buffered Saline (PBS) or other suitable buffer
-
This compound stock solution (in DMSO)
-
24- or 96-well plates
-
Inverted microscope
Procedure:
-
Larval Preparation:
-
Collect and wash nematode larvae to remove any debris.
-
Resuspend the larvae in PBS at a known concentration (e.g., 100-200 larvae per 100 µL).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in PBS in a multi-well plate. Include a vehicle control (DMSO) and a negative control (PBS only).
-
Add the larval suspension to each well.
-
-
Incubation:
-
Incubate the plates at a temperature suitable for the specific nematode species (e.g., 25-37°C) for a defined period (e.g., 24, 48, or 72 hours).
-
-
Assessment of Motility:
-
At the end of the incubation period, observe the motility of the larvae in each well using an inverted microscope.
-
Larvae are considered dead or immobile if they do not exhibit movement upon gentle prodding or agitation.
-
-
Data Analysis:
-
Count the number of motile and non-motile larvae in each well.
-
Calculate the percentage of larval mortality for each this compound concentration.
-
Determine the LC₅₀ value (the concentration of this compound that causes 50% larval mortality).
-
| Parameter | Description |
| Nematode Species | e.g., Haemonchus contortus, Caenorhabditis elegans |
| Larval Stage | Typically L3 (infective stage) |
| Test Compound | This compound |
| Concentration Range | e.g., 0.01 µM to 100 µM |
| Incubation Time | 24, 48, 72 hours |
| Endpoint | Larval motility/mortality |
| Calculated Value | LC₅₀ |
Signaling Pathways
Currently, there is limited specific information available in the public domain detailing the direct impact of this compound on intracellular signaling pathways in nematodes beyond its primary effect on microtubule dynamics. It is hypothesized that the disruption of the microtubule network, a central cellular component, will have downstream consequences on various signaling cascades that rely on cytoskeletal integrity for proper function. These could include pathways involved in cell cycle regulation, intracellular transport of signaling molecules, and maintenance of cell polarity. Further research is required to elucidate the specific signaling pathways affected by this compound treatment in parasitic nematodes.
Conclusion
This compound remains a significant tool in the control of parasitic nematodes. Its well-defined molecular properties and clear mechanism of action, centered on the inhibition of tubulin polymerization, provide a solid foundation for its application and for further research and development. The experimental protocols outlined in this guide offer standardized methods for the continued evaluation of its efficacy and for the screening of new anthelmintic compounds.
References
Methodological & Application
Application Notes and Protocols for Cambendazole Administration in Horses: Suspension vs. Paste
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
The following tables summarize the comparative efficacy of Cambendazole suspension and paste formulations against common equine internal parasites. The data is derived from critical tests where parasite counts are conducted post-mortem.
Table 1: Efficacy of this compound Suspension in Horses
| Parasite Species | Dosage | Percent Removal |
| Parascaris equorum | 20 mg/kg | 100% |
| Oxyuris equi (mature) | 20 mg/kg | 100% |
| Oxyuris equi (immature) | 20 mg/kg | 79-100% |
| Strongylus vulgaris | 20 mg/kg | 82-100% |
| Strongylus edentatus | 20 mg/kg | 80-100% |
| Small strongyles | 20 mg/kg | 85-99% |
| Probstmayria vivipara | 20 mg/kg | 99% |
Table 2: Efficacy of this compound Paste in Horses
| Parasite Species | Dosage | Percent Removal |
| Parascaris equorum | 20 mg/kg | 100% |
| Oxyuris equi (mature) | 20 mg/kg | 100% |
| Oxyuris equi (immature) | 20 mg/kg | 79-100% |
| Strongylus vulgaris | 20 mg/kg | 82-100% |
| Strongylus edentatus | 20 mg/kg | 80-100% |
| Small strongyles | 20 mg/kg | 85-99% |
| Probstmayria vivipara | 20 mg/kg | 99% |
Experimental Protocols
Protocol for "Critical Test" Anthelmintic Efficacy Study
The "critical test" is a definitive method for determining the efficacy of an anthelmintic by counting the parasites remaining in the gastrointestinal tract after treatment.
1.1. Animal Selection and Acclimatization:
-
Select horses with naturally acquired or experimentally induced parasitic infections.
-
House the horses individually in stalls that allow for the collection of all feces.
-
Acclimatize the animals to their new environment and diet for at least 7 days prior to the study.
1.2. Pre-treatment Fecal Examination:
-
Collect fecal samples from each horse to confirm the presence of parasite eggs and to get a baseline estimate of the parasite load.
-
Fecal egg counts can be performed using a modified McMaster technique.
1.3. Drug Administration:
-
Suspension:
-
Accurately weigh each horse to determine the correct dosage.
-
Administer the this compound suspension at a dose of 20 mg/kg body weight.
-
Use a stomach tube for administration to ensure the entire dose is delivered directly into the stomach.
-
-
Paste:
-
Accurately weigh each horse to determine the correct dosage.
-
Administer the this compound paste orally at a dose of 20 mg/kg body weight.
-
Use a calibrated dosing syringe to deliver the paste onto the back of the horse's tongue.
-
1.4. Fecal Collection and Parasite Recovery:
-
Collect all feces passed by each horse for a period of 5-7 days post-treatment.
-
Wash the feces through a series of sieves of decreasing mesh size to recover any expelled parasites.
-
Identify and count the recovered parasites.
1.5. Necropsy and Post-Mortem Parasite Count:
-
At the end of the collection period, humanely euthanize the horses.
-
Conduct a thorough necropsy of the gastrointestinal tract (stomach, small intestine, cecum, and colon).
-
Systematically collect and count all remaining parasites from the different sections of the gut.
1.6. Efficacy Calculation:
-
Calculate the percentage efficacy for each parasite species using the following formula:
-
Efficacy (%) = [(Total parasites expelled in feces) / (Total parasites expelled in feces + Total parasites remaining at necropsy)] x 100
-
Protocol for Fecal Egg Count Reduction Test (FECRT)
The FECRT is a non-invasive method to estimate the efficacy of an anthelmintic by comparing fecal egg counts before and after treatment.
2.1. Animal Selection:
-
Select a group of horses with pre-treatment fecal egg counts of at least 150-200 eggs per gram (EPG).
2.2. Pre-treatment Fecal Sampling (Day 0):
-
Collect a fresh fecal sample from each horse.
-
Perform a quantitative fecal egg count (e.g., modified McMaster technique) to determine the baseline EPG.
2.3. Drug Administration:
-
Administer this compound suspension or paste at the recommended dosage (20 mg/kg).
2.4. Post-treatment Fecal Sampling (Day 14):
-
Collect a second fecal sample from each horse 14 days after treatment.
-
Perform a quantitative fecal egg count on these samples using the same technique as in the pre-treatment sampling.
2.5. Calculation of Fecal Egg Count Reduction:
-
Calculate the percentage reduction in fecal egg count for each horse and the group average using the following formula:
-
FECR (%) = [(Pre-treatment EPG - Post-treatment EPG) / Pre-treatment EPG] x 100
-
2.6. Interpretation of Results:
-
A fecal egg count reduction of >95% is generally considered indicative of an effective anthelmintic treatment.
Proposed Protocol for Pharmacokinetic Analysis of this compound in Equine Plasma
As specific pharmacokinetic data for this compound in horses is limited, the following is a proposed protocol based on general methodologies for benzimidazoles. This protocol would require validation for this compound.
3.1. Animal Catheterization and Dosing:
-
Place an indwelling intravenous catheter in the jugular vein of each horse for serial blood collection.
-
Administer a single dose of this compound suspension or paste (20 mg/kg).
3.2. Blood Sample Collection:
-
Collect blood samples (approximately 5-10 mL) into heparinized tubes at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, 72, and 96 hours post-administration.
-
Immediately centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
3.3. Analytical Method (Proposed HPLC):
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or fluorescence detector.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer), run in an isocratic or gradient mode.
-
Sample Preparation: A liquid-liquid or solid-phase extraction procedure to isolate this compound and its potential metabolites from the plasma matrix.
-
Standard Curve: Prepare a standard curve of this compound in drug-free equine plasma to quantify the concentrations in the study samples.
-
Validation: The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
3.4. Pharmacokinetic Parameter Calculation:
-
Use non-compartmental analysis to determine the following pharmacokinetic parameters from the plasma concentration-time data:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Mandatory Visualization
Caption: Workflow for anthelmintic efficacy testing in horses.
Caption: Workflow for a pharmacokinetic study in horses.
Determining Appropriate Cambendazole Dosage for Calves and Lambs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the efficacious use of Cambendazole for the treatment of gastrointestinal and pulmonary nematodes in calves and lambs. The following sections detail recommended dosage, efficacy against various parasites, and standardized protocols for conducting dose-determination and efficacy studies.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound at various dosages in calves and lambs as determined in controlled studies.
Table 1: Efficacy of this compound in Calves
| Dosage (mg/kg) | Parasite Species | Efficacy (%) | Reference |
| 10 | Adult Nematodes (mixed) | 82.5 | [1] |
| 15 | Adult Nematodes (mixed) | 89.1 | [1] |
| 20 | Adult Nematodes (mixed) | 94.6 | [1] |
| 25 | Adult Nematodes (mixed) | 95.8 | [1] |
| 15 - 60 | Haemonchus placei (adult) | 90 - 99 | [2] |
| 15 - 60 | Ostertagia spp. (adult) | 90 - 99 | |
| 15 - 60 | Trichostrongylus axei (adult) | 90 - 99 | |
| 15 - 60 | Cooperia oncophora (adult) | 90 - 99 | |
| 30 | Nematodirus spp. (adult) | 81 | |
| 40 | Nematodirus spp. (adult) | 94 | |
| 60 | Nematodirus spp. (adult) | 99 | |
| 60 | Nematodirus spp. (immature) | 99 | |
| 60 | Ostertagia spp. (arrested larvae) | 90 | |
| 35 | Dictyocaulus viviparus (mature) | >80 | |
| 60 | Dictyocaulus viviparus (immature/arrested) | 71 | |
| 25 (premix) | Adult & Immature Nematodes | 96.2 | |
| 25 (pellets) | Adult & Immature Nematodes | 94.7 | |
| 25 (suspension) | Adult & Immature Nematodes | 98.0 | |
| 25 (bolus) | Adult & Immature Nematodes | 96.2 | |
| 30 (bolus) | Adult & Immature Nematodes | 96.8 |
Table 2: Efficacy of this compound in Lambs
| Dosage (mg/kg) | Parasite Species | Efficacy (%) | Reference |
| 15 - 30 | Immature & Mature Nematodes | Highly Effective | |
| 15 - 30 | Moniezia expansa (scolices) | 81 |
Experimental Protocols
The following are detailed, generalized protocols for conducting dose-determination and controlled efficacy studies of anthelmintics like this compound in calves and lambs, based on established veterinary parasitology guidelines.
Protocol 1: Dose-Determination Study in Calves
Objective: To determine the optimal dose range of this compound for the effective treatment of gastrointestinal nematodes in calves.
Materials:
-
This compound (technical grade)
-
Vehicle for oral suspension (e.g., 0.5% carboxymethyl cellulose)
-
Naturally or experimentally infected male and female calves (3-6 months old)
-
Individual pens with slatted floors
-
Fecal collection bags
-
McMaster egg counting slides
-
Microscope
-
Necropsy equipment
-
Saline solution (0.9%)
-
Sieves of varying mesh sizes
Methodology:
-
Animal Selection and Acclimatization:
-
Select calves with naturally acquired or experimentally induced gastrointestinal nematode infections.
-
Confirm infection via fecal egg counts (FEC).
-
Acclimatize animals to individual pens for at least 7 days prior to treatment.
-
Provide ad libitum access to feed and water.
-
-
Randomization and Group Allocation:
-
Based on pre-treatment FEC and body weight, randomly allocate calves into multiple treatment groups and one untreated control group.
-
A minimum of 6 animals per group is recommended.
-
Example groups:
-
Group A: Untreated Control
-
Group B: 10 mg/kg this compound
-
Group C: 15 mg/kg this compound
-
Group D: 20 mg/kg this compound
-
Group E: 25 mg/kg this compound
-
-
-
Drug Administration:
-
Prepare a stable suspension of this compound in the vehicle.
-
Administer the assigned dose orally to each calf using a drenching gun.
-
The control group receives the vehicle only.
-
-
Post-Treatment Monitoring and Fecal Analysis:
-
Collect fecal samples from each animal on day 0 (pre-treatment) and on days 7, 14, and 21 post-treatment.
-
Perform FEC using the modified McMaster technique.
-
Calculate the percentage reduction in FEC for each treatment group compared to the control group.
-
-
Necropsy and Worm Burden Assessment:
-
Humanely euthanize all animals 21-28 days post-treatment.
-
Conduct a systematic necropsy to recover adult and larval worms from the gastrointestinal tract (abomasum, small intestine, large intestine).
-
Wash the contents of each organ through a series of sieves.
-
Identify and count the recovered worms by genus and species.
-
-
Data Analysis:
-
Calculate the geometric mean worm counts for each group.
-
Determine the percentage efficacy of each dose using the formula: % Efficacy = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100
-
Analyze the data statistically to determine the dose-response relationship.
-
Protocol 2: Controlled Efficacy Study in Lambs
Objective: To confirm the efficacy of a selected dose of this compound against specific gastrointestinal and pulmonary nematodes in lambs.
Materials:
-
This compound formulation (e.g., oral suspension)
-
Naturally or experimentally infected lambs (3-5 months old)
-
Individual or group pens with appropriate flooring to prevent reinfection
-
Fecal collection supplies
-
Baermann apparatus for lungworm larval recovery
-
Standard parasitological laboratory equipment
-
Necropsy instruments
Methodology:
-
Animal Selection and Infection:
-
Use lambs with established infections of target parasite species (e.g., Haemonchus contortus, Teladorsagia circumcincta, Trichostrongylus colubriformis, Dictyocaulus filaria).
-
Infections can be naturally acquired or induced experimentally with a known number of infective larvae.
-
-
Experimental Design:
-
Allocate lambs to two groups: a treatment group and an untreated control group (minimum 6-8 animals per group).
-
Allocation should be based on pre-treatment FEC and body weight.
-
-
Treatment Administration:
-
Administer the predetermined dose of this compound (e.g., 20 mg/kg) orally to the treatment group.
-
The control group remains untreated or receives a placebo.
-
-
Post-Treatment Data Collection:
-
Collect fecal samples at regular intervals (e.g., days 7, 14, and 21 post-treatment).
-
Perform FEC for gastrointestinal nematodes.
-
For lungworm infections, perform larval counts using the Baermann technique.
-
-
Necropsy and Parasite Recovery:
-
At the end of the study period (e.g., 21-28 days post-treatment), perform a complete necropsy on all animals.
-
Systematically examine the gastrointestinal tract and lungs for the presence of adult and larval parasites.
-
Collect, identify, and count all recovered parasites.
-
-
Efficacy Calculation:
-
Calculate the mean parasite burden for both the treated and control groups.
-
Determine the percentage efficacy for each parasite species as described in Protocol 1.
-
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Benzimidazoles
Caption: Mechanism of action of Benzimidazoles on parasite microtubules.
Experimental Workflow: Dose-Determination Study
References
Application Notes and Protocols for In Vitro Assay of Cambendazole's Effect on Larval Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cambendazole, a broad-spectrum benzimidazole anthelmintic, is effective against various gastrointestinal and lung nematodes.[1] Its primary mechanism of action involves the inhibition of microtubule polymerization in parasites by binding with high affinity to the β-tubulin subunit.[2][3] This disruption of the microtubule cytoskeleton interferes with essential cellular processes, including cell division, maintenance of cell shape, and intracellular transport of nutrients, ultimately leading to the parasite's paralysis and death.[2] A crucial consequence of this microtubule disruption is the impaired uptake of glucose, which is vital for the energy metabolism of parasitic helminths.[2] This document provides detailed protocols for an in vitro larval development assay to assess the efficacy of this compound.
Data Presentation
The following table summarizes the 50% effective concentration (EC50) values of various benzimidazole anthelmintics against the larval migration of different nematode species, providing a comparative context for the efficacy of this drug class.
| Anthelmintic | Nematode Species | EC50 (nM) |
| Thiabendazole | Ascaris suum | 74 - 150 |
| Fenbendazole | Ascaris suum | 4.9 - 13.9 |
| Mebendazole | Ascaris suum | 2.3 - 4.3 |
Data extracted from a study on in vitro larval migration assays.
Experimental Protocols
In Vitro Larval Development Assay
This assay is designed to determine the concentration of this compound that inhibits the development of nematode eggs to the third-stage larvae (L3).
Materials:
-
Nematode eggs (e.g., Haemonchus contortus)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Growth medium (e.g., supplemented RPMI)
-
Agar
-
Lugol's iodine solution
-
Incubator (27°C)
-
Inverted microscope
Procedure:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in the growth medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should be kept low (e.g., ≤0.5%) to avoid solvent toxicity.
-
-
Egg Recovery and Sterilization:
-
Recover nematode eggs from fresh fecal samples using standard flotation and sieving techniques.
-
Wash the eggs multiple times with a suitable buffer or sterile water to remove debris.
-
To prevent fungal and bacterial growth, the eggs can be treated with a fungicide or a mild sterilizing agent.
-
-
Assay Setup:
-
Prepare a thin layer of agar at the bottom of each well in a 96-well plate.
-
Add approximately 50-80 eggs suspended in a small volume of growth medium to each well.
-
Add the different concentrations of this compound to the respective wells. Include control wells with only the growth medium and vehicle (DMSO) control wells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plates at 27°C for 6-7 days in a humidified incubator. This period is generally sufficient for the eggs to hatch and develop into L3 larvae in the control wells.
-
-
Assay Termination and Larval Counting:
-
After the incubation period, add a drop of Lugol's iodine solution to each well to kill and stain the larvae, facilitating counting.
-
Using an inverted microscope, count the number of eggs, L1, L2, and L3 larvae in each well. The inhibition of development is determined by the reduction in the number of L3 larvae in the treated wells compared to the control wells.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration.
-
Determine the LD50 (the concentration of the drug required to inhibit 50% of the eggs from developing to L3 larvae) by plotting the percentage of inhibition against the drug concentration and using a suitable statistical software for analysis.
-
Visualization
Experimental Workflow
The following diagram illustrates the key steps of the in vitro larval development assay.
Caption: Workflow for the in vitro larval development assay.
Mechanism of Action Signaling Pathway
This diagram depicts the mechanism of action of this compound, highlighting its effect on microtubule polymerization and subsequent cellular processes in the parasite.
Caption: this compound's mechanism of action on microtubules.
References
Application Notes: Critical Test Methodology for Evaluating Cambendazole's Anthelmintic Efficacy
Introduction
Cambendazole, a member of the benzimidazole class of anthelmintics, is recognized for its broad-spectrum activity against various gastrointestinal nematodes.[1][2][3] Its efficacy is primarily attributed to its ability to interfere with the cellular integrity and metabolic functions of parasites.[4][5] A thorough evaluation of its anthelmintic properties requires robust and standardized methodologies. The "critical test" is a definitive method for determining the efficacy of an anthelmintic, providing a direct measure of the drug's ability to remove parasites from an infected host. This document provides detailed protocols for the critical test and the complementary Fecal Egg Count Reduction Test (FECRT) used to evaluate this compound's efficacy.
Mechanism of Action
The primary mechanism of action for this compound, like other benzimidazoles, is the inhibition of microtubule polymerization in parasitic cells. It binds with high affinity to the β-tubulin subunit, a key protein in the formation of microtubules. This binding disrupts the assembly of microtubules, which are essential for numerous cellular functions, including maintaining cell structure, intracellular transport, and cell division. The disruption of the microtubular network leads to impaired glucose uptake and inhibition of key enzymes in the parasite's energy metabolism, ultimately resulting in paralysis, starvation, and death of the helminth. The selective toxicity of this compound is due to its significantly higher affinity for parasitic β-tubulin compared to mammalian tubulin.
Caption: Mechanism of action for this compound targeting parasite β-tubulin.
Data Presentation: Efficacy of this compound
The following table summarizes the quantitative efficacy of this compound against various gastrointestinal parasites in horses, as determined by critical testing methods.
| Parasite Species | Efficacy (%) | Host | Dosage | Formulations | Reference |
| Parascaris equorum | 100% | Horse | 20 mg/kg | Suspension, Paste, Pellet | |
| Oxyuris equi (mature) | 100% | Horse | 20 mg/kg | Suspension, Paste, Pellet | |
| Oxyuris equi (immature) | 79 - 100% | Horse | 20 mg/kg | Suspension, Paste, Pellet | |
| Strongylus vulgaris | 82 - 100% | Horse | 20 mg/kg | Suspension, Paste, Pellet | |
| Strongylus edentatus | 80 - 100% | Horse | 20 mg/kg | Suspension, Paste, Pellet | |
| Small Strongyles (Cyathostominae) | 85 - 99% | Horse | 20 mg/kg | Suspension, Paste, Pellet | |
| Small Strongyles (Cyathostominae) | 94% | Horse, Donkey | 20 mg/kg | Paste | |
| Strongylinae (Large Strongyles) | >99% | Horse, Donkey | 20 mg/kg | Paste | |
| Probstmayria vivipara | >99% | Horse, Donkey | 20 mg/kg | Paste | |
| Habronema muscae | 97% | Horse, Donkey | 20 mg/kg | Paste |
Experimental Protocols
Protocol 1: The Critical Test for Anthelmintic Efficacy
The critical test provides the most accurate measure of an anthelmintic's efficacy by directly counting the worms expelled after treatment and those remaining in the host at necropsy.
Objective: To determine the percentage of specific parasite species removed from a host following treatment with this compound.
Materials:
-
Test animals (e.g., horses, ponies, or sheep) with naturally or experimentally induced parasitic infections.
-
This compound formulation (e.g., paste, suspension, pellets).
-
Stomach tube or dosing syringe.
-
Feces collection bags or specially designed stalls.
-
Sieves (e.g., 120 meshes to the inch) for recovering worms from feces.
-
Necropsy equipment.
-
Microscope and laboratory glassware.
-
Saline solution.
Procedure:
-
Animal Selection and Acclimatization:
-
Select animals with adequate parasitic infections, confirmed by pre-treatment fecal egg counts.
-
House animals individually in stalls that allow for the separate and total collection of feces.
-
Acclimatize animals to the housing and diet for a period of at least 7 days before treatment.
-
-
Treatment Administration:
-
Administer a precisely calculated dose of this compound to each animal in the treatment group. For horses, a common dose is 20 mg/kg.
-
A control group of untreated animals should be maintained under identical conditions to account for natural fluctuations in worm populations.
-
-
Feces Collection:
-
Collect all feces passed by each animal for a period of 7-10 days post-treatment.
-
Store the collected feces in separate, labeled containers.
-
-
Worm Recovery from Feces:
-
Wash the fecal matter for each animal through a series of sieves to recover all expelled parasites.
-
Identify and count the recovered worms by species and developmental stage.
-
-
Necropsy and Post-Mortem Worm Count:
-
At the end of the collection period, humanely euthanize the animals.
-
Perform a systematic necropsy. Tightly ligate the gastrointestinal tract at various points (e.g., pylorus, ileo-caecal valve) to separate contents.
-
Open each section of the GI tract (stomach, small intestine, large intestine) and collect the contents.
-
Wash the contents through sieves to recover the remaining worms.
-
Carefully scrape and examine the mucosal surfaces for attached or embedded parasites.
-
Identify and count all worms remaining in the host.
-
-
Efficacy Calculation:
-
For each parasite species, calculate the total number of worms (expelled + remaining).
-
Calculate the percentage efficacy using the following formula:
-
Efficacy (%) = (Worms Expelled / (Worms Expelled + Worms Remaining)) x 100
-
-
Caption: Workflow for the critical test methodology.
Protocol 2: The Fecal Egg Count Reduction Test (FECRT)
The FECRT is a widely used, non-lethal method to assess anthelmintic efficacy under field conditions. It estimates efficacy by comparing fecal egg counts before and after treatment.
Objective: To determine the percentage reduction in fecal nematode egg counts in a group of animals following treatment with this compound.
Materials:
-
A group of at least 10-15 animals from the same management group.
-
This compound formulation.
-
Dosing equipment.
-
Fecal collection containers, labels, and marker.
-
Cooler with ice packs for sample transport.
-
Microscope, slides, coverslips.
-
McMaster or Mini-FLOTAC slides.
-
Flotation solution (e.g., saturated sodium chloride, specific gravity 1.200).
-
Graduated cylinders, beakers, strainers.
-
Scale for weighing feces.
Procedure:
-
Group Selection and Pre-Treatment Sampling (Day 0):
-
Select a group of at least 10-15 animals. A control group of untreated animals is highly recommended for the most accurate results.
-
Collect individual fecal samples (at least 5 grams) directly from the rectum of each animal.
-
Label each sample clearly.
-
Weigh each animal to ensure accurate dosing.
-
-
Treatment:
-
Administer the correct dose of this compound to all animals in the treatment group.
-
Leave the control group untreated.
-
-
Post-Treatment Sampling (Day 10-14):
-
For benzimidazoles like this compound, collect post-treatment fecal samples 10-14 days after administration.
-
Collect samples from the same identified animals.
-
-
Fecal Egg Count (FEC) Analysis:
-
Process all pre- and post-treatment samples within 48 hours of collection.
-
Using a standardized technique (e.g., Modified McMaster or Mini-FLOTAC), determine the eggs per gram (EPG) of feces for each sample.
-
For the McMaster method, weigh 2-4 grams of feces, mix thoroughly with a known volume of flotation solution, strain the mixture, and load the chambers of the McMaster slide.
-
Count the eggs within the grid of the chamber and calculate the EPG based on the weight of feces and volume of solution used.
-
-
Efficacy Calculation:
-
Calculate the arithmetic mean EPG for the treatment group on Day 0 (T1) and Day 10-14 (T2).
-
If a control group is used, calculate the mean EPG for the control group on Day 0 (C1) and Day 10-14 (C2).
-
Use the following formula to calculate the percent reduction:
-
FECR (%) = 100 x (1 - (T2/T1)) (if no control group is used)
-
FECR (%) = 100 x (1 - [T2/C2]) (preferred method with control group, post-treatment counts only)
-
-
Efficacy is generally considered normal or effective if the reduction is ≥95%. A reduction of <90-95% may indicate anthelmintic resistance.
-
Caption: Workflow for the Fecal Egg Count Reduction Test (FECRT).
References
- 1. Anthelmintic efficacy of this compound against gastrointestinal parasites of the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Evaluation of this compound paste against nematodes in horses in a field trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 9039-53-6 | Benchchem [benchchem.com]
- 5. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Application of Cambendazole for the Treatment of Muellerius capillaris in Goats
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Muellerius capillaris, commonly known as the goat lungworm, is a parasitic nematode that can cause significant respiratory distress in goats, a condition referred to as muelleriosis. While sheep can also be infected, they are often asymptomatic carriers. In goats, clinical signs can range from coughing and weight loss to severe bronchopneumonia, which can be fatal. The parasite has a worldwide distribution due to the ubiquitous nature of its intermediate hosts, which are various species of snails and slugs. Cambendazole, a benzimidazole anthelmintic, has demonstrated efficacy in the treatment of M. capillaris infections in goats. These application notes provide a comprehensive overview of the use of this compound for this purpose, including efficacy data and detailed experimental protocols.
Mechanism of Action
This compound belongs to the benzimidazole class of anthelmintics. While the precise mechanism of action for this compound is not extensively detailed in the provided search results, benzimidazoles, in general, act by binding to the β-tubulin of the parasite, which inhibits microtubule polymerization. This disruption of the cytoskeleton impairs essential cellular functions such as cell division, glucose uptake, and intracellular transport, ultimately leading to the death of the parasite.
Efficacy of this compound against Muellerius capillaris
A key study evaluated the efficacy of this compound in dairy goats chronically infected with Muellerius capillaris. The results of this study are summarized in the table below.
| Treatment Group | Dosage | Number of Goats Treated | Number of Goats Cleared of Larvae | Efficacy | Reference |
| This compound | 60 mg/kg (oral) | 13 | 10 | 77% | |
| Fenbendazole | 30 mg/kg (oral) | 22 | 8 | 36% |
Table 1: Comparative Efficacy of this compound and Fenbendazole in Treating Muellerius capillaris in Dairy Goats
The study demonstrated that a single oral dose of this compound at 60 mg/kg was significantly more effective than Fenbendazole in eliminating the shedding of M. capillaris larvae in the feces of chronically infected goats.
Experimental Protocols
The following protocols are based on the methodologies described in the cited literature for the treatment of Muellerius capillaris in goats with this compound.
Diagnosis of Muellerius capillaris Infection
A definitive diagnosis of M. capillaris infection is achieved through the identification of first-stage larvae in fecal samples using the Baermann technique.
Materials:
-
Fresh fecal sample from the goat
-
Baermann apparatus (funnel, rubber tubing, clamp, stand)
-
Cheesecloth or gauze
-
Warm water (room temperature)
-
Centrifuge tubes
-
Microscope slides and coverslips
-
Microscope
Procedure:
-
Place a fresh fecal sample in a cheesecloth bag.
-
Suspend the bag in the Baermann funnel filled with warm water, ensuring the feces are submerged.
-
Leave the apparatus undisturbed for 12-24 hours to allow the larvae to migrate from the feces into the water.
-
Collect the water from the bottom of the funnel into a centrifuge tube.
-
Centrifuge the sample to concentrate the larvae.
-
Examine the sediment under a microscope to identify the characteristic first-stage larvae of M. capillaris.
This compound Treatment Protocol
This protocol outlines the steps for the oral administration of this compound to goats diagnosed with M. capillaris.
Materials:
-
This compound formulation
-
Calibrated oral drenching gun or syringe
-
Goat restraint facilities (e.g., chute, head gate)
-
Scale for accurate body weight measurement
Procedure:
-
Animal Selection: Select goats with a confirmed diagnosis of M. capillaris infection based on fecal analysis.
-
Dosage Calculation: Accurately weigh each goat to determine the correct dosage. The recommended dose is 60 mg of this compound per kg of body weight.
-
Administration: Administer the calculated dose of this compound orally using a drenching gun or syringe. Ensure the goat swallows the entire dose.
-
Post-Treatment Monitoring: Monitor the animals for any adverse reactions following treatment.
-
Efficacy Evaluation: Conduct follow-up fecal examinations using the Baermann technique at regular intervals (e.g., 2, 4, and 6 weeks post-treatment) to determine the cessation of larval shedding.
Discussion and Considerations
-
Pharmacokinetics: The pharmacokinetics of this compound in goats are not well-documented in the provided search results. However, for benzimidazoles in ruminants, the rumen can act as a drug reservoir, potentially prolonging the drug's activity. Factors such as diet and individual animal metabolism can influence drug absorption and efficacy.
-
Re-infection: Prevention of re-infection is challenging due to the widespread presence of snail and slug intermediate hosts. Pasture management strategies, such as improving drainage and fencing off wet areas, may help reduce the snail and slug population.
-
Drug Resistance: Although the provided information does not indicate resistance to this compound for M. capillaris, anthelmintic resistance is a growing concern in small ruminants for other parasites. It is crucial to use anthelmintics judiciously and monitor their efficacy regularly.
-
Immature Worms: Some studies suggest that certain anthelmintics may not be effective against immature stages of Muellerius. This could
Application Notes and Protocols for the Study of Cambendazole Tissue Residues Using ¹⁴C Tracer Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the tissue residues of the anthelmintic drug Cambendazole using Carbon-14 (¹⁴C) tracer techniques. The information is compiled from foundational studies and established methodologies in the field of drug metabolism and tissue residue analysis.
Introduction
This compound, a benzimidazole anthelmintic, undergoes rapid and extensive metabolism in target species such as cattle, sheep, and swine. Understanding the distribution, persistence, and nature of its residues in edible tissues is crucial for ensuring food safety and establishing appropriate withdrawal periods. The use of ¹⁴C-labeled this compound is a highly effective method for tracing the parent drug and its metabolites in the body, allowing for a complete mass balance and characterization of tissue residues.
Foundational research has shown that after a single dose of ¹⁴C-Cambendazole to cattle, radioactivity can be detected in the liver for several weeks. However, the parent drug and its known urinary metabolites constitute only a small fraction of this radioactivity. A significant portion of the ¹⁴C is incorporated into endogenous macromolecules such as proteins and nucleic acids, with [¹⁴C]glutamic acid being identified as one of the metabolic products. This indicates that the drug is broken down and its radiolabeled carbon atom enters the body's general metabolic pool. Furthermore, a portion of the liver radioactivity is chemically convertible to 5-nitrobenzimidazole, suggesting the presence of drug-related macromolecular residues. Crucially, studies in rats fed liver from ¹⁴C-Cambendazole-treated steers have demonstrated that these tissue residues have minimal bioavailability, which is a key consideration in assessing their toxicological significance.
Data Presentation
The following tables summarize the expected distribution and nature of ¹⁴C-Cambendazole residues based on available literature. Please note that specific quantitative data from the seminal study by Baer et al. (1977) were not publicly accessible and therefore, the data presented here is illustrative of the expected findings.
Table 1: Illustrative Distribution of ¹⁴C Radioactivity in Cattle Tissues Following a Single Oral Dose of ¹⁴C-Cambendazole
| Tissue | Time Post-Dose | ¹⁴C-Residue Level (µg equivalent/g) - Illustrative |
| Liver | 3 days | High |
| Liver | 7 days | Moderate |
| Liver | 21 days | Low but detectable |
| Muscle | 3 days | Low |
| Kidney | 3 days | Moderate |
| Fat | 3 days | Low |
Table 2: Characterization of ¹⁴C-Residues in Liver of Cattle at 7 Days Post-Dosing with ¹⁴C-Cambendazole
| Residue Fraction | Percentage of Total ¹⁴C-Residue (Illustrative) | Description |
| Parent this compound & Known Metabolites | < 10% | Extractable and identifiable metabolites. |
| Drug-Related Macromolecular Residues | 20-30% | Covalently bound to proteins and nucleic acids. |
| Incorporated into Endogenous Molecules | 60-70% | ¹⁴C integrated into natural cellular components like amino acids. |
Experimental Protocols
The following are detailed protocols for conducting tissue residue studies with ¹⁴C-Cambendazole, based on established methodologies for radiotracer studies in large animals and laboratory animals.
Protocol 1: ¹⁴C-Cambendazole Tissue Residue Depletion Study in Cattle
1. Objective: To determine the depletion of total radioactivity from the edible tissues of cattle following a single oral dose of ¹⁴C-Cambendazole.
2. Materials:
-
¹⁴C-Cambendazole with a known specific activity, radiolabel positioned in a metabolically stable part of the molecule.
-
Healthy cattle of a specified breed, age, and weight range.
-
Oral dosing equipment (e.g., balling gun).
-
Sample collection tools (e.g., sterile surgical instruments, sample bags, labels).
-
Tissue storage facilities (-20°C or colder).
-
Tissue homogenizer.
-
Liquid scintillation counter and vials.
-
Scintillation cocktail.
-
Solubilizing agents for tissue.
3. Procedure:
- Animal Dosing:
- Acclimatize animals to their housing for at least one week prior to the study.
- Administer a single oral dose of ¹⁴C-Cambendazole at a predetermined dosage (e.g., mg/kg body weight). The dose should be sufficient to allow for accurate detection of radioactivity in tissues over the desired time course.
- Sample Collection:
- Euthanize groups of animals (e.g., n=3-4 per time point) at predetermined time points after dosing (e.g., 3, 7, 14, 21, and 28 days).
- Collect samples of liver, muscle, kidney, and fat.
- Record the weight of each tissue sample and store immediately at ≤ -20°C until analysis.
- Sample Processing and Analysis:
- Thaw and homogenize a representative portion of each tissue sample.
- Accurately weigh duplicate aliquots of the homogenate into combustion cones or liquid scintillation vials.
- For total radioactivity determination, combust the tissue samples in a sample oxidizer. Trap the resulting ¹⁴CO₂ in a suitable scintillation cocktail.
- Alternatively, for liquid scintillation counting without combustion, solubilize the tissue homogenate using a commercial tissue solubilizer according to the manufacturer's instructions.
- Add a suitable liquid scintillation cocktail to the solubilized tissue or the trapped ¹⁴CO₂.
- Measure the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.
- Correct for counting efficiency and background radiation.
- Calculate the concentration of total radioactivity in each tissue sample and express as µg of this compound equivalents per gram of tissue.
Protocol 2: Bioavailability of ¹⁴C-Cambendazole Liver Residues in a Rat Model
1. Objective: To determine the bioavailability of aged ¹⁴C-Cambendazole residues present in the liver of treated cattle.
2. Materials:
-
Lyophilized and pelleted liver tissue containing known concentrations of ¹⁴C-residues from the cattle study (Protocol 1).
-
Control liver from untreated cattle, similarly prepared.
-
¹⁴C-Cambendazole standard.
-
Sprague-Dawley rats, housed in metabolism cages.
-
Rat feed.
-
Urine and feces collection apparatus.
-
Liquid scintillation counter and vials.
-
Scintillation cocktail.
3. Procedure:
- Diet Preparation and Dosing:
- Prepare three diets:
- Group A (Control): Rat feed mixed with control liver pellets.
- Group B (Test): Rat feed mixed with ¹⁴C-residue-containing liver pellets.
- Group C (Positive Control): Rat feed mixed with control liver pellets fortified with a known amount of ¹⁴C-Cambendazole.
- Feed the respective diets to the rats for a specified period (e.g., 24-48 hours).
- Sample Collection:
- Collect urine and feces separately from each rat at regular intervals (e.g., every 24 hours) for a period sufficient to ensure complete excretion of radioactivity (e.g., 72-96 hours).
- Sample Analysis:
- Measure the total volume of urine and the total weight of feces for each collection interval.
- Homogenize the feces.
- Determine the total radioactivity in aliquots of urine and fecal homogenates by liquid scintillation counting.
- Data Analysis:
- Calculate the total amount of radioactivity excreted in urine and feces for each rat.
- Bioavailability is calculated based on the proportion of the administered radioactivity that is absorbed and excreted in the urine. The radioactivity excreted in the feces is considered unabsorbed.
- Compare the bioavailability of the liver residues (Group B) with that of the standard ¹⁴C-Cambendazole (Group C).
Mandatory Visualizations
Caption: Experimental workflow for this compound tissue residue and bioavailability studies.
Caption: Conceptual overview of this compound metabolism and residue formation.
Application Notes and Protocols for Field Studies on Cambendazole Effectiveness
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing field studies to evaluate the effectiveness of Cambendazole, a broad-spectrum benzimidazole anthelmintic. The protocols outlined below are based on established veterinary parasitology guidelines and are intended to ensure the generation of robust and reliable data for regulatory submissions and scientific publications.
Introduction to this compound
This compound, chemically known as 5-isopropoxycarbonylamino-2-(4-thiazolyl) benzimidazole, is an anthelmintic agent effective against a wide range of gastrointestinal and pulmonary nematodes in various animal species, including cattle, sheep, goats, and horses.[1] As a member of the benzimidazole class of drugs, its primary mode of action is the disruption of microtubule polymerization in parasitic helminths.[2] This interference with vital cellular processes ultimately leads to the paralysis and death of the parasite.[2]
Field studies are crucial for validating the efficacy of this compound under real-world conditions, taking into account factors such as host animal variability, parasite life cycles, and environmental influences.
Mechanism of Action: Disruption of Microtubule Synthesis
The anthelmintic activity of this compound is primarily attributed to its high-affinity binding to parasite β-tubulin. This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the parasite's cytoskeleton. The disruption of microtubule formation affects several critical cellular functions, including cell division, nutrient absorption, and intracellular transport, leading to the parasite's demise.
Caption: Simplified diagram of this compound's mechanism of action.
Experimental Design for Field Studies
The design of a field study to evaluate this compound's effectiveness should adhere to the guidelines established by the World Association for the Advancement of Veterinary Parasitology (WAAVP).[3][4] The most common and practical method for assessing anthelmintic efficacy in the field is the Faecal Egg Count Reduction Test (FECRT).
Key Principles of Study Design
-
Control Group: An untreated control group is essential to account for natural variations in fecal egg counts.
-
Randomization: Animals should be randomly allocated to treatment and control groups to minimize bias.
-
Blinding: While not always feasible in field studies, blinding of personnel involved in sample collection and analysis is recommended where possible.
-
Sample Size: The number of animals per group should be sufficient to provide statistical power, with a minimum of 15 animals per group often recommended.
-
Pre- and Post-Treatment Sampling: Fecal samples should be collected from all animals before treatment and again at a specified interval after treatment.
References
- 1. The anthelmintic activity of this compound in calves and lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. woah.org [woah.org]
- 4. World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.): Third edition of the guideline for evaluating efficacy of anthelmintics in ruminants (bovine, ovine, caprine) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Cambendazole in Controlling Gastrointestinal Nematodes in Sheep
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cambendazole, a benzimidazole anthelmintic, is a broad-spectrum agent effective against various gastrointestinal nematodes in sheep. This document provides detailed application notes and protocols for its use in a research and drug development context. The information compiled herein is intended to guide the design and execution of efficacy trials and to provide a comprehensive understanding of this compound's properties.
Mechanism of Action
This compound, like other benzimidazoles, exerts its anthelmintic effect by binding to β-tubulin, a protein subunit of microtubules in nematodes. This binding action inhibits the polymerization of tubulin into microtubules, which are essential for various cellular functions in the parasite, including cell division, motility, and nutrient uptake. The disruption of microtubule formation ultimately leads to the death of the nematode. The selective toxicity of this compound is attributed to its higher affinity for nematode β-tubulin compared to mammalian β-tubulin.
Caption: Mechanism of action of this compound in nematodes.
Quantitative Efficacy Data
The efficacy of this compound against various gastrointestinal nematodes in sheep has been evaluated in several studies. The following table summarizes the reported efficacy data at different dosages.
| Nematode Species | Stage | Dosage (mg/kg) | Efficacy (%) | Reference |
| Haemonchus contortus | Adult | 15-30 | Highly Effective | [1] |
| Ostertagia spp. | Adult | 15-30 | Highly Effective | [1] |
| Trichostrongylus axei | Adult | 15-30 | Highly Effective | [1] |
| Cooperia spp. | Adult | 15-30 | Highly Effective | [1] |
| Nematodirus spp. | Adult | 15-30 | Highly Effective | [1] |
| Moniezia expansa (scolices) | - | 15-30 | 81 | |
| Dicrocoelium dendriticum | Adult | 25 | 95.1 | |
| Moniezia spp. | Adult | 20 | 100 | |
| Avitellina centripunctata | Adult | 20 | 100 |
Experimental Protocols
Protocol for Preparation and Administration of this compound Drench
This protocol outlines the steps for preparing and administering an oral drench of this compound to sheep.
-
Materials:
-
This compound powder
-
Vehicle (e.g., water, or a commercially available drench suspension base)
-
Weighing scale (accurate to 0.01 g)
-
Mortar and pestle or magnetic stirrer
-
Graduated cylinder
-
Drenching gun
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
-
-
Procedure:
-
Dosage Calculation: Weigh each sheep to determine the accurate body weight. Calculate the required amount of this compound based on the desired dosage (e.g., 20 mg/kg).
-
Formulation Preparation:
-
For a simple suspension, weigh the calculated amount of this compound powder.
-
Gradually add the vehicle while triturating with a mortar and pestle or mixing with a magnetic stirrer to ensure a uniform suspension. The final volume should be appropriate for the drenching gun capacity and to ensure accurate dosing.
-
-
Administration:
-
Calibrate the drenching gun with the prepared suspension to ensure it delivers the correct volume.
-
Restrain the sheep with its head held gently to the side.
-
Insert the nozzle of the drenching gun into the side of the sheep's mouth, over the back of the tongue.
-
Administer the drench slowly to allow the sheep to swallow. Avoid rapid administration to prevent aspiration into the lungs.
-
Observe the sheep for a short period to ensure the drench has been swallowed.
-
-
Protocol for Controlled Anthelmintic Efficacy Trial
This protocol describes a controlled study to evaluate the efficacy of this compound against gastrointestinal nematodes in sheep.
Caption: Workflow for a controlled anthelmintic efficacy trial in sheep.
-
Animal Selection and Acclimatization:
-
Select a group of sheep of similar age, weight, and breed, with naturally or experimentally induced gastrointestinal nematode infections.
-
House the animals in a controlled environment and allow for an acclimatization period of at least 7 days.
-
Provide ad libitum access to feed and water.
-
-
Pre-treatment Fecal Sampling:
-
Collect individual fecal samples from each sheep one day before treatment (Day -1).
-
Perform fecal egg counts (FEC) using the McMaster technique (see Protocol 4.3) to determine the baseline infection level.
-
-
Randomization and Group Allocation:
-
Based on pre-treatment FEC and body weight, randomly allocate the sheep into a treatment group and a control group. A minimum of 10-15 animals per group is recommended.
-
-
Treatment Administration (Day 0):
-
Administer the prepared this compound drench to the treatment group according to Protocol 4.1.
-
Administer a placebo (vehicle only) to the control group in the same manner.
-
-
Post-treatment Fecal Sampling:
-
Collect individual fecal samples from all sheep 10-14 days post-treatment.
-
Perform FEC on all samples.
-
-
Fecal Egg Count Reduction Test (FECRT):
-
Calculate the percentage reduction in FEC for the treated group compared to the control group using the following formula: FECR (%) = [1 - (T2 / T1) * (C1 / C2)] x 100 Where:
-
T1 = Mean FEC of the treatment group before treatment
-
T2 = Mean FEC of the treatment group after treatment
-
C1 = Mean FEC of the control group before treatment
-
C2 = Mean FEC of the control group after treatment
-
-
-
Necropsy and Worm Burden Assessment (Optional but recommended for definitive efficacy):
-
At a predetermined time point post-treatment (e.g., 14-21 days), euthanize the sheep.
-
Perform a systematic necropsy to recover and count the nematodes from the gastrointestinal tract (see Protocol 4.4).
-
Calculate the percentage efficacy based on the reduction in worm burden in the treated group compared to the control group.
-
McMaster Technique for Fecal Egg Counting
This protocol details the modified McMaster method for quantifying nematode eggs in sheep feces.
-
Materials:
-
McMaster slide
-
Microscope
-
Weighing scale
-
Beaker or cup
-
Strainer (e.g., tea strainer)
-
Tongue depressor
-
Flotation solution (e.g., saturated salt or sugar solution, specific gravity 1.20)
-
Pipette or syringe
-
-
Procedure:
-
Weigh 2 g of feces.
-
Add 28 ml of flotation solution to the feces in a beaker and mix thoroughly to create a slurry.
-
Pour the slurry through a strainer into another beaker to remove large debris.
-
While stirring the strained suspension, immediately draw up a sample using a pipette.
-
Fill one chamber of the McMaster slide with the suspension.
-
Repeat the process to fill the second chamber.
-
Let the slide sit for 5 minutes to allow the eggs to float to the surface.
-
Using a microscope at 100x magnification, count all the nematode eggs within the grid of both chambers.
-
Calculation: The number of eggs per gram (EPG) of feces is calculated as follows: EPG = (Total eggs in both chambers) x 50
-
Necropsy Protocol for Gastrointestinal Nematode Recovery
This protocol provides a systematic approach for the recovery and counting of gastrointestinal nematodes from sheep during necropsy.
-
Materials:
-
Necropsy tools (knives, scissors, forceps)
-
Buckets and containers
-
Sieves of varying mesh sizes (e.g., 400 µm and 38 µm)
-
Water source with a spray nozzle
-
Formalin (10% buffered)
-
Petri dishes
-
Dissecting microscope
-
-
Procedure:
-
Gastrointestinal Tract Removal: Carefully remove the entire gastrointestinal tract from the abdominal cavity.
-
Ligation and Separation: Ligate the abomasum at the omasal-abomasal orifice and the pylorus. Separate the small intestine, large intestine, and cecum with ligatures.
-
Abomasum Processing:
-
Open the abomasum along the greater curvature and empty the contents into a bucket.
-
Rinse the abomasal wall thoroughly with water, collecting the washings with the contents.
-
Make up the total volume of the contents and washings to a known volume (e.g., 2 liters).
-
Take a representative subsample (e.g., 10%) for worm counting.
-
Wash the subsample through a sieve (e.g., 150 µm) and collect the retained material for examination.
-
-
Small and Large Intestine Processing:
-
Process the small and large intestines similarly to the abomasum, opening them lengthwise and washing the contents and mucosa.
-
-
Worm Recovery and Counting:
-
Examine the sieved material under a dissecting microscope.
-
Identify and count the different nematode species.
-
For large numbers of worms, a dilution technique may be necessary.
-
-
Calculation: Multiply the number of worms counted in the subsample by the dilution factor to estimate the total worm burden for each organ.
-
Benzimidazole Resistance
The widespread use of benzimidazoles has led to the development of resistance in many gastrointestinal nematode populations. The primary mechanism of resistance is a single nucleotide polymorphism (SNP) in the β-tubulin gene, most commonly a substitution of tyrosine for phenylalanine at position 200 (F200Y). This mutation reduces the binding affinity of benzimidazoles to β-tubulin, thereby diminishing the drug's efficacy.
Caption: Mechanism of benzimidazole resistance in nematodes.
Conclusion
This compound remains a valuable tool for the control of gastrointestinal nematodes in sheep. However, its use should be guided by a thorough understanding of its efficacy, mechanism of action, and the potential for resistance. The protocols provided in this document are intended to facilitate standardized and robust research into the application of this compound and other anthelmintics. It is crucial for researchers and drug development professionals to employ these methodologies to ensure the sustainable and effective use of anthelmintic agents in livestock.
References
Application Notes and Protocols: Cambendazole for Helminth Control in Captive Wildlife
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helminthiasis, or parasitic worm infection, poses a significant threat to the health and welfare of captive wildlife. Confined environments can lead to high concentrations of infective parasite stages, increasing the risk of clinical disease.[1] Anthelmintic drugs are a cornerstone of parasite control programs in zoos and wildlife reserves.[2] Cambendazole, a member of the benzimidazole class of anthelmintics, is a broad-spectrum drug effective against a variety of gastrointestinal and pulmonary nematodes.[3][4][5] Like other benzimidazoles, it offers a wide margin of safety in many domestic species, though its application in exotic animals requires careful consideration due to a lack of species-specific pharmacokinetic and safety data. These notes provide a summary of available data and standardized protocols for the application and evaluation of this compound in captive wildlife settings.
Mechanism of Action
The primary anthelmintic activity of this compound, consistent with other benzimidazoles, is the disruption of microtubule formation in parasite cells.
-
Binding to β-tubulin: this compound selectively binds with high affinity to the β-tubulin subunit of the parasite. This action prevents the polymerization of tubulin dimers into microtubules, which are essential cytoskeletal structures.
-
Disruption of Cellular Functions: The loss of functional microtubules impairs critical cellular processes in the helminth, including:
-
Nutrient Absorption: Microtubule-dependent transport systems are vital for glucose uptake across the parasite's intestinal cells. Inhibition of this process effectively starves the parasite of its primary energy source.
-
Cell Division and Motility: The disruption of the microtubular network interferes with mitosis, maintenance of cell shape, and intracellular transport, leading to paralysis and death of the parasite.
-
The selective toxicity of this compound is attributed to its significantly higher affinity for parasitic β-tubulin compared to the mammalian equivalent, which accounts for its general safety in host animals.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Cambendazole's Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the aqueous solubility of Cambendazole.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: this compound is a benzimidazole derivative, a class of compounds known for its poor aqueous solubility. This inherent low solubility is due to its crystalline structure and molecular properties. A commercial source indicates that the aqueous solubility of this compound is approximately 3.03 mg/mL, and sonication is recommended to aid dissolution[1]. For many experimental applications, this level of solubility may be insufficient, necessitating the use of enhancement techniques.
Q2: I'm observing inconsistent results in my biological assays. Could this be related to this compound's solubility?
A2: Yes, inconsistent results are a common consequence of poor drug solubility. If this compound precipitates out of your experimental medium, the actual concentration of the dissolved, active compound will be lower and more variable than intended. This can lead to unreliable and non-reproducible data in cell-based assays and other in vitro experiments.
Q3: What are the primary methods to improve the aqueous solubility of this compound?
A3: Several effective methods can be employed to enhance the aqueous solubility of this compound and related benzimidazoles. The most common and successful techniques include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can transform its crystalline form into a more soluble amorphous state.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin host can significantly increase its apparent water solubility.
-
Co-solvent Systems: Utilizing a mixture of water and a water-miscible organic solvent can improve the solubilization of hydrophobic compounds like this compound.
-
pH Adjustment: The solubility of benzimidazoles is generally higher in acidic conditions. Adjusting the pH of your aqueous solution may improve solubility.
Q4: Can I use DMSO to dissolve this compound for my experiments?
A4: Dimethyl sulfoxide (DMSO) is an effective solvent for this compound, with a reported solubility of 45 mg/mL[1]. It is a common practice to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous experimental medium. However, it is critical to keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced artifacts in biological systems. Precipitation can occur upon dilution, so careful optimization is necessary.
Troubleshooting Guides
Issue 1: this compound Precipitates from Aqueous Solution
Cause: The low aqueous solubility of this compound can cause it to "crash out" of solution, especially when a concentrated stock in an organic solvent is diluted into an aqueous buffer.
Solutions:
-
Optimize Final Solvent Concentration: Ensure the final concentration of any organic co-solvent (like DMSO) is as low as possible to maintain the stability of the aqueous solution.
-
Utilize a Co-solvent System: For applications requiring higher concentrations, a pre-formulated co-solvent system can maintain solubility. A common formulation includes DMSO, PEG300, Tween 80, and saline[1].
-
Employ Cyclodextrins: The formation of an inclusion complex with cyclodextrins can prevent precipitation by encapsulating the drug molecule.
-
Prepare a Solid Dispersion: Using an amorphous solid dispersion of this compound can lead to higher and more stable supersaturated solutions.
Issue 2: Low Dissolution Rate in In Vitro Assays
Cause: Even if solubility is enhanced, a slow dissolution rate can limit the bioavailability of the compound in your experimental setup.
Solutions:
-
Particle Size Reduction: While not a direct solubilization method, reducing the particle size of this compound increases the surface area available for dissolution.
-
Amorphous Solid Dispersions: These formulations not only increase solubility but also significantly enhance the dissolution rate. Studies on the related compound albendazole have shown that solid dispersions can release over 80% of the drug in a short period.
-
Cyclodextrin Complexes: Similar to solid dispersions, cyclodextrin complexes can improve the dissolution rate by readily releasing the guest molecule.
Data on Solubility Enhancement of Benzimidazoles
The following tables summarize quantitative data on the solubility enhancement of this compound and related benzimidazole compounds using various techniques.
Table 1: Solubility of this compound in Different Solvents
| Solvent System | Solubility | Notes |
| Water | 3.03 mg/mL | Sonication recommended[1]. |
| DMSO | 45 mg/mL | Sonication recommended[1]. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | A co-solvent system for in vivo use. |
Table 2: Solubility Enhancement of Mebendazole using Cyclodextrins
| Cyclodextrin | Resulting Water Solubility | Fold Increase |
| HP-β-cyclodextrin | 6.05 mg/mL | ~18,333 |
Data derived from a study on Mebendazole, a structurally similar benzimidazole.
Table 3: Solubility Enhancement of Albendazole using Various Techniques
| Method | Carrier/System | Resulting Solubility/Increase |
| Cyclodextrin Complexation | β-cyclodextrin | 53.4-fold increase. |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin | From 2 to 10,000-fold increase, up to 1.9 mg/mL. |
| Cyclodextrin Complexation | Methyl-β-cyclodextrin with Sodium Dodecyl Sulfate | ~150,000-fold increase. |
| Solid Dispersion | PEG6000/Poloxamer 188 | 5.9-fold increase in in-vivo exposure. |
| pH Adjustment | pH 1.2 buffer | 633.50 ± 5.23 µg/mL (compared to 0.61 ± 0.03 µg/mL in water). |
Data for Albendazole, another related benzimidazole, is presented as a proxy for this compound's behavior.
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol is adapted from a method used for Mebendazole, which can be applied to this compound with appropriate molar mass adjustments.
-
Dissolution: Dissolve this compound in a minimal amount of formic acid.
-
Addition of Cyclodextrin: Slowly add an equimolar amount of HP-β-cyclodextrin to the this compound solution while stirring.
-
Complexation: Continue stirring the mixture at 50°C for 3 hours.
-
Cooling: Cool the solution in a refrigerator at 4°C for 8 hours.
-
Solvent Removal: Evaporate the formic acid under reduced pressure.
-
Re-dissolution and Filtration: Dissolve the resulting solid in water and filter through a 0.22 µm membrane.
-
Lyophilization: Freeze-dry the filtered solution to obtain the solid inclusion complex powder.
Protocol 2: Preparation of a this compound Solid Dispersion by the Solvent Evaporation Method
This protocol is a general approach for preparing solid dispersions.
-
Dissolution of Components: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common organic solvent (e.g., methanol, ethanol).
-
Mixing: Combine the two solutions and mix thoroughly.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask and pulverize it into a fine powder.
Visualizations
Experimental Workflow for Cyclodextrin Inclusion Complexation
Caption: A step-by-step workflow for preparing a this compound-cyclodextrin inclusion complex.
Logic Diagram for Troubleshooting this compound Precipitationdot
References
Optimizing Cambendazole dosage to reduce potential host toxicity.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cambendazole. The focus is on optimizing dosage to minimize potential host toxicity while maintaining anthelmintic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, a member of the benzimidazole class of anthelmintics, primarily functions by inhibiting the polymerization of β-tubulin in parasites.[1] This disruption of microtubule formation is critical as it interferes with essential cellular processes in the parasite, including cell division, maintenance of cell shape, and intracellular transport of nutrients.[1] This ultimately leads to the paralysis and death of the parasite.[1] The selective toxicity of this compound is attributed to its significantly higher affinity for parasitic β-tubulin compared to mammalian tubulin.[1][2]
Q2: What are the known host toxicities associated with this compound?
While benzimidazoles generally have a wide safety margin due to their selective affinity for parasite tubulin, host toxicity can occur, particularly at higher doses. In calves, administration of a high dose (98.5 mg/kg) of this compound was associated with severe adverse effects, including marked pleural effusion, severe pulmonary edema, and necrotic lymphadenopathy, leading to death in some cases. As a class, benzimidazoles have been associated with teratogenic or embryotoxic effects in some species due to their antimitotic activity, which can disrupt microtubule formation in the developing fetus. However, toxicosis was not observed in horses treated with this compound at doses of 10 mg/kg and 20 mg/kg. In humans treated for strongyloidiasis with a single 5 mg/kg dose, side effects were reported to be negligible.
Q3: How can I begin to determine the optimal dose of this compound for my experimental model?
Optimizing the dosage of this compound involves a multi-step process that begins with in vitro assays to establish a baseline for efficacy and toxicity, followed by in vivo studies for validation. A suggested starting point is to review existing literature for reported effective doses in similar host species and against related parasites. The provided data tables summarize some of this information. Subsequently, a dose-response study should be conducted to determine the minimal effective dose and to identify the maximum tolerated dose (MTD) in the specific host model.
Troubleshooting Guides
Problem: I am observing significant host toxicity at a dose that is not providing the expected anthelmintic efficacy.
-
Solution 1: Re-evaluate Dosage and Administration Route. Verify the calculations for the administered dose. Consider that the formulation and route of administration can significantly impact drug absorption and bioavailability. For instance, oral administration as a suspension, paste, or pellet can lead to different pharmacokinetic profiles. It may be necessary to perform a dose-titration experiment to find a therapeutic window where efficacy is achieved without significant toxicity.
-
Solution 2: Assess for Potential Drug Interactions. If the host is receiving other medications, consider the possibility of drug-drug interactions. For example, the excretion of methotrexate can be decreased when combined with this compound.
-
Solution 3: Consider Host-Specific Factors. The age, species, and overall health of the host can influence its susceptibility to drug toxicity. Younger animals or those with compromised liver function may have a reduced capacity to metabolize the drug, leading to increased toxicity. It's important to use healthy, age-matched subjects for initial studies.
Problem: My in vitro results with this compound are not translating to in vivo efficacy.
-
Solution 1: Review In Vitro Assay Parameters. The lack of an obvious phenotype in vitro does not always predict a lack of in vivo efficacy. Some anthelmintics exhibit "cryptic phenotypes" where they disrupt subtle but crucial parasite processes that are only apparent within the host environment. Consider incorporating more sensitive endpoints in your in vitro assays, such as measuring changes in secreted products or metabolic activity, in addition to simple viability.
-
Solution 2: Analyze Pharmacokinetics. The bioavailability of this compound can be influenced by its formulation and the host's digestive physiology. The drug is practically insoluble in water, which can affect its absorption. Consider formulating this compound with vehicles that enhance its solubility and absorption, such as DMSO, PEG300, and Tween 80. It may be necessary to perform pharmacokinetic studies to measure the concentration of this compound and its metabolites in the host's plasma and tissues to ensure that therapeutic levels are being reached.
-
Solution 3: Account for Parasite Life Stage. The efficacy of this compound can vary against different developmental stages of a parasite. Ensure that the in vivo challenge corresponds to the parasite life stage targeted by the drug as determined in your in vitro assays. For example, some treatments may be effective against adult worms but not immature larvae.
Data Presentation
Table 1: Summary of Effective Dosages of this compound Against Various Parasites in Different Hosts
| Host Species | Parasite(s) | Dosage (mg/kg) | Efficacy | Reference |
| Calves | Dictyocaulus viviparus (mature) | ≥ 35 | 80% | |
| Calves | Dictyocaulus viviparus (immature) | 60 | 71% | |
| Calves | Haemonchus placei, Ostertagia spp., Trichostrongylus axei, Cooperia oncophora (adult) | 15 - 60 | 90 - 99% | |
| Calves | Nematodirus spp. (adult) | 30, 40, 60 | 81%, 94%, 99% | |
| Calves | Ostertagia spp. (arrested larvae) | 60 | 90% | |
| Lambs | Immature and mature nematodes | 15 - 30 | Highly effective | |
| Lambs | Moniezia expansa | 15 - 30 | 81% reduction in scolices | |
| Ponies | Strongylus vulgaris, S. edentatus, S. equinus, small strongyles (adult) | 20 | Highly effective | |
| Horses | Parascaris equorum, mature Oxyuris equi | 10 - 20 | 100% | |
| Goats | Muellerius capillaris | 60 | 77% elimination in chronically infected goats | |
| Humans | Strongyloides stercoralis | 5 (single dose) | 100% parasitological cure |
Table 2: Reported Toxicological Data for this compound
| Host Species | Dosage (mg/kg) | Observed Effects | Reference |
| Calves | 98.5 | Marked pleural effusion, severe pulmonary edema, necrotic lymphadenopathy, death | |
| Horses | 10 - 20 | No toxicosis observed | |
| Humans | 5 (single dose) | Negligible side effects |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay to Determine Host Cell Toxicity
This protocol outlines a general method for assessing the cytotoxic effects of this compound on a mammalian cell line (e.g., HepG2 for liver toxicity) to establish a preliminary toxicity profile.
-
Cell Culture: Culture the selected mammalian cell line in the appropriate medium and conditions until they reach approximately 80% confluency.
-
Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a predetermined density. Allow the cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the stock solution in the cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the 96-well plates and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the highest concentration used) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT, XTT, or resazurin assay. These assays measure metabolic activity, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study in a Rodent Model
This protocol describes a general procedure to determine the MTD of this compound in a rodent model (e.g., mice or rats), which is a crucial step before conducting efficacy studies.
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the start of the study.
-
Group Allocation: Randomly assign animals to different groups (e.g., a control group and several dose groups).
-
Dose Preparation and Administration: Prepare the different doses of this compound in a suitable vehicle. Administer the compound to the animals, typically via oral gavage. The control group should receive the vehicle only.
-
Clinical Observation: Observe the animals for any signs of toxicity at regular intervals (e.g., daily) for a predetermined period (e.g., 14 days). Signs of toxicity may include changes in body weight, food and water consumption, behavior, and physical appearance.
-
Data Collection: Record body weights at the beginning and end of the study, and at regular intervals in between. At the end of the study, collect blood samples for hematology and serum biochemistry analysis to assess for organ damage.
-
Necropsy and Histopathology: Perform a gross necropsy on all animals. Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) for histopathological examination to identify any treatment-related microscopic changes.
-
MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable side effects or mortality.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Mechanism of this compound action and potential for host toxicity.
References
Technical Support Center: Strategies to Overcome Anthelmintic Resistance to Cambendazole in Nematodes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at overcoming Cambendazole resistance in nematodes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of this compound resistance.
Phenotypic Assays
Question: My Egg Hatch Assay (EHA) results are inconsistent between replicates. What are the potential causes and solutions?
Answer: Inconsistent Egg Hatch Assay (EHA) results are a common issue. Several factors can contribute to this variability.
-
Egg Quality and Age: The age and viability of the nematode eggs are critical. Ensure that fresh fecal samples are used to recover eggs, as older eggs may have reduced or variable hatching rates.
-
Contamination: Bacterial or fungal contamination in the assay plates can inhibit egg hatching, leading to an overestimation of drug efficacy. Use sterile techniques throughout the procedure, including sterile water and plates.
-
Drug Solution Preparation: this compound and other benzimidazoles have low aqueous solubility. Ensure the drug is fully dissolved in a solvent like Dimethyl Sulfoxide (DMSO) before preparing serial dilutions. Inconsistent dissolution can lead to variable drug concentrations in the wells.[1]
-
Incubation Conditions: Maintain a consistent temperature (e.g., 27°C) and humidity during incubation. Fluctuations can affect the rate of embryonation and hatching.[2]
-
Counting Errors: Accurately distinguishing between hatched larvae, unhatched eggs, and developing eggs can be challenging. Ensure proper training for personnel performing the counts and consider using a standardized counting protocol.
Troubleshooting Steps:
-
Standardize Egg Collection: Develop a consistent protocol for collecting and purifying nematode eggs to ensure uniform age and quality.
-
Optimize Drug Dilutions: Prepare a fresh stock solution of this compound in 100% DMSO for each assay. Perform serial dilutions carefully and ensure thorough mixing at each step.
-
Run Appropriate Controls: Include negative (no drug) and solvent (DMSO only) controls to assess baseline hatching rates and any solvent effects. A positive control with a known susceptible nematode strain is also recommended.
-
Blinding of Samples: When possible, blind the samples during counting to minimize operator bias.
Question: In my Larval Development Assay (LDA), I am observing poor larval development even in the control wells. What should I check?
Answer: Poor larval development in control wells of a Larval Development Assay (LDA) suggests a problem with the assay conditions rather than the drug's effect.
-
Nutrient Medium: The nutrient medium (e.g., agar and yeast extract) may be improperly prepared or contaminated. Ensure the correct composition and sterility of the medium.
-
Larval Density: Overcrowding of L1 larvae in the wells can lead to competition for resources and inhibit development. Optimize the number of larvae per well.
-
Incubation Period and Temperature: The incubation time and temperature are critical for larval development. Ensure these are appropriate for the specific nematode species being tested. For many trichostrongylid species, a 6-day incubation is standard.[3][4]
-
Oxygen Availability: Adequate oxygen is required for larval development. Ensure that the plates are not sealed too tightly.
Troubleshooting Steps:
-
Prepare Fresh Media: Always use freshly prepared and quality-controlled nutrient agar for your assays.
-
Calibrate Larval Suspension: Accurately count the L1 larvae in your suspension and adjust the volume to dispense a consistent number into each well.
-
Optimize Incubation: Verify the optimal incubation temperature and duration for your nematode species from the literature.
-
Check for Contamination: Before adding larvae, inspect the plates for any signs of bacterial or fungal contamination.
Genotypic Assays
Question: My allele-specific PCR (AS-PCR) for detecting β-tubulin mutations (e.g., F200Y) is producing non-specific bands or no amplification.
Answer: Allele-specific PCR (AS-PCR) requires careful optimization to ensure specificity.
-
Primer Design: The specificity of AS-PCR relies on the design of the allele-specific primers. The 3'-terminal nucleotide of the primer should correspond to the single nucleotide polymorphism (SNP). A mismatch at or near the 3'-end can be introduced to enhance specificity.
-
Annealing Temperature: The annealing temperature is a critical parameter. If it's too low, non-specific binding of the primers can occur. If it's too high, primer binding may be inefficient, leading to no amplification. An optimal annealing temperature should be determined using a gradient PCR.
-
DNA Quality and Quantity: Poor quality DNA with inhibitors or low DNA concentration can lead to PCR failure. Ensure that the DNA extracted from individual worms or larvae is of high purity and sufficient quantity.
-
Magnesium Chloride (MgCl₂) Concentration: The concentration of MgCl₂ in the PCR reaction mix is crucial for Taq polymerase activity and primer annealing. This may need to be optimized.
Troubleshooting Steps:
-
Primer Re-evaluation: Verify your primer sequences and consider redesigning them with an additional mismatch to improve specificity.[5]
-
Gradient PCR: Perform a gradient PCR to determine the optimal annealing temperature for your specific primers and template.
-
DNA Quality Control: Assess the quality and quantity of your DNA template using spectrophotometry (e.g., NanoDrop) and agarose gel electrophoresis.
-
Optimize Reaction Components: Titrate the MgCl₂ concentration and consider using a PCR enhancer for difficult templates.
-
Positive Controls: Use DNA from nematodes with known genotypes (homozygous susceptible, homozygous resistant, and heterozygous) to validate the assay.
Frequently Asked Questions (FAQs)
1. What are the primary molecular mechanisms of resistance to this compound in nematodes?
The primary mechanism of resistance to this compound, a benzimidazole anthelmintic, is due to specific single nucleotide polymorphisms (SNPs) in the β-tubulin isotype 1 gene. These mutations lead to amino acid substitutions that reduce the binding affinity of the drug to its target, the β-tubulin protein, thus preventing the disruption of microtubule polymerization. The most well-characterized mutations are at codons 200 (F200Y), 198 (E198A), and 167 (F167Y).
2. What is combination therapy and why is it a promising strategy?
Combination therapy involves the simultaneous administration of two or more anthelmintics with different mechanisms of action. For this compound resistance, this could involve co-administering it with a drug from another class, such as levamisole (a nicotinic acetylcholine receptor agonist) or a macrocyclic lactone (e.g., ivermectin, a glutamate-gated chloride channel agonist). The rationale is that a nematode resistant to this compound is unlikely to also be resistant to a drug with a different target. This increases the probability of killing the resistant worms and can also slow the development of resistance to both drugs.
3. Are there mechanisms of resistance to this compound other than β-tubulin mutations?
While β-tubulin mutations are the major cause of high-level benzimidazole resistance, other mechanisms may contribute to reduced susceptibility. These include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoproteins, can actively pump anthelmintics out of the nematode's cells, reducing the intracellular drug concentration.
-
Altered Drug Metabolism: Changes in the activity of enzymes that metabolize drugs could potentially inactivate this compound more rapidly in resistant nematodes.
4. How can I experimentally verify the involvement of ABC transporters in this compound resistance?
You can investigate the role of ABC transporters using several approaches:
-
Use of P-glycoprotein Inhibitors: Co-administer this compound with a known P-glycoprotein inhibitor, such as verapamil. A reversal of resistance (i.e., increased susceptibility to this compound) in the presence of the inhibitor would suggest the involvement of drug efflux pumps.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of ABC transporter genes in this compound-resistant and -susceptible nematode strains. Upregulation of these genes in the resistant strain would support their role in resistance.
-
RNA interference (RNAi): In model organisms like Caenorhabditis elegans, RNAi can be used to silence specific ABC transporter genes. If silencing a particular transporter gene increases the nematode's susceptibility to this compound, it indicates that the transporter is involved in resistance.
5. What is the principle behind using CRISPR-Cas9 to study this compound resistance?
CRISPR-Cas9 is a powerful genome-editing tool that can be used to introduce specific mutations into the β-tubulin gene of a susceptible nematode strain. By recreating the F200Y, E198A, or F167Y mutations, researchers can definitively confirm that these specific changes are sufficient to confer resistance. This allows for the study of resistance mechanisms in a controlled genetic background, eliminating the confounding effects of other potential resistance mutations that may be present in field isolates.
Data Presentation
Table 1: Efficacy of Combination Therapies against Benzimidazole-Resistant Nematodes
| Nematode Species | Anthelmintic(s) | Efficacy against Resistant Strain | Reference |
| Haemonchus contortus (Benzimidazole-resistant) | Oxfendazole (a benzimidazole) | Low (confirms resistance) | |
| Levamisole | >99% | ||
| Oxfendazole + Levamisole | >99% | ||
| Haemonchus contortus (Ivermectin-resistant) | Ivermectin | 0% | |
| Ricobendazole (a benzimidazole) | 97% | ||
| Ivermectin + Ricobendazole | 100% | ||
| Haemonchus contortus (Multi-drug resistant) | Abamectin + Levamisole + Oxfendazole | 40.0% | |
| Abamectin + Levamisole + Oxfendazole + Naphthalophos | 100% | ||
| Trichostrongylus colubriformis (Benzimidazole-resistant) | Albendazole (a benzimidazole) | 79.6% | |
| Ivermectin | 100% | ||
| Albendazole + Ivermectin | 99.9% |
Experimental Protocols
Protocol 1: Egg Hatch Assay (EHA) for Benzimidazole Resistance
Objective: To determine the concentration of a benzimidazole (e.g., thiabendazole, a proxy for this compound) that inhibits 50% of nematode eggs from hatching (EC₅₀).
Materials:
-
Fresh fecal samples from infected animals
-
Saturated salt (NaCl) solution
-
Sieves (100 µm and 20 µm)
-
Centrifuge and tubes
-
24-well microtiter plates
-
Thiabendazole (TBZ) or this compound
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Lugol's iodine solution
-
Inverted microscope
Procedure:
-
Egg Recovery: a. Homogenize 5-10 g of feces in water. b. Filter the suspension through a 100 µm sieve to remove large debris. c. Collect the filtrate and pass it through a 20 µm sieve to retain the eggs. d. Wash the eggs from the sieve into a centrifuge tube with saturated salt solution. e. Centrifuge at 500 x g for 5 minutes. The eggs will float to the top. f. Carefully collect the eggs from the supernatant and wash them three times with deionized water to remove the salt. g. Resuspend the eggs in deionized water and adjust the concentration to approximately 100-150 eggs per 100 µl.
-
Drug Dilution: a. Prepare a stock solution of TBZ (e.g., 10 mg/ml) in 100% DMSO. b. Perform serial dilutions of the stock solution in deionized water to achieve the desired final concentrations (e.g., ranging from 0.01 to 1.0 µg/ml). Also prepare a DMSO control with the same concentration of DMSO as the highest drug concentration well.
-
Assay Setup: a. To each well of a 24-well plate, add 900 µl of the appropriate drug dilution or control solution. b. Add 100 µl of the egg suspension to each well. c. Each concentration and control should be tested in triplicate.
-
Incubation and Analysis: a. Incubate the plate at 27°C for 48 hours. b. After incubation, add a drop of Lugol's iodine to each well to stop further hatching. c. Under an inverted microscope, count the number of hatched larvae (L1) and unhatched eggs in each well. d. Calculate the percentage of hatched eggs for each concentration, corrected for the hatch rate in the negative control wells. e. Determine the EC₅₀ value using probit analysis or a similar statistical method.
Protocol 2: Allele-Specific PCR for F200Y Mutation in β-tubulin
Objective: To detect the presence of the F200Y (TTC > TAC) mutation in the β-tubulin gene of individual nematodes.
Materials:
-
DNA from single adult nematodes or pooled L3 larvae
-
PCR thermal cycler
-
Primers:
-
Common Reverse Primer
-
Susceptible-specific Forward Primer (ends in G, complementary to TTC)
-
Resistant-specific Forward Primer (ends in A, complementary to TAC)
-
-
Taq DNA polymerase and dNTPs
-
Agarose gel electrophoresis equipment
Procedure:
-
DNA Extraction: Extract genomic DNA from a single adult worm or a pool of L3 larvae using a suitable DNA extraction kit.
-
PCR Reaction Setup: a. Prepare two separate PCR reactions for each DNA sample. b. Reaction 1 (Susceptible allele): Add the common reverse primer and the susceptible-specific forward primer. c. Reaction 2 (Resistant allele): Add the common reverse primer and the resistant-specific forward primer. d. Add the DNA template, Taq polymerase, dNTPs, and PCR buffer to each reaction. e. Include positive controls (DNA from known susceptible and resistant nematodes) and a negative control (no DNA).
-
PCR Amplification: a. Initial Denaturation: 95°C for 5 minutes. b. 35 Cycles of:
- Denaturation: 95°C for 30 seconds
- Annealing: 55-65°C for 30 seconds (optimize with gradient PCR)
- Extension: 72°C for 45 seconds c. Final Extension: 72°C for 7 minutes.
-
Analysis: a. Run the PCR products on a 1.5% agarose gel. b. Homozygous Susceptible (SS): A band will be present only in the "Susceptible allele" reaction. c. Homozygous Resistant (RR): A band will be present only in the "Resistant allele" reaction. d. Heterozygous (RS): A band will be present in both reactions.
Visualizations
Caption: Experimental workflow for characterizing anthelmintic resistance.
Caption: Mechanisms of this compound action and nematode resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 4. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 5. Allele-specific PCR for the beta-tubulin codon 200 TTC/TAC polymorphism using single adult and larval small strongyle (Cyathostominae) stages - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges and solutions for detecting Cambendazole residues in liver tissue.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Cambendazole residues in liver tissue.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting this compound residues in liver tissue?
A1: The primary challenges in detecting this compound residues in liver tissue include:
-
Extensive Metabolism: this compound is rapidly and extensively metabolized in the liver, with studies indicating the presence of at least 13 different metabolites. The parent compound may only constitute a small fraction of the total residue, making it crucial to identify and quantify the major metabolites for an accurate assessment of residue levels.[1][2]
-
Matrix Effects: The complex biological matrix of liver tissue can cause significant matrix effects in analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS). These effects, including ion suppression or enhancement, can lead to inaccurate quantification of this compound and its metabolites.
-
Residue Binding: this compound residues have been shown to bind to macromolecules within the liver tissue. This can make complete extraction of the residues challenging and may require specific hydrolysis steps to release the bound forms.[1][2]
-
Low Concentrations: Residue levels of this compound can be very low, requiring highly sensitive analytical methods for detection and quantification.
Q2: Which analytical techniques are most suitable for detecting this compound residues in the liver?
A2: The most commonly employed and suitable techniques are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for confirmation and quantification due to its high sensitivity, selectivity, and ability to identify and quantify multiple analytes (this compound and its metabolites) in a single run.
-
High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD): HPLC-UV/DAD can be used for the quantification of this compound, particularly at higher concentrations. However, it may lack the sensitivity and selectivity of LC-MS/MS for detecting low-level residues and differentiating between metabolites in a complex matrix.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a useful screening tool for the rapid detection of this compound, often as part of a group of related benzimidazoles. It is generally less specific than chromatographic methods but offers high throughput for screening large numbers of samples.
Q3: What are the typical sample preparation steps for analyzing this compound in liver tissue?
A3: A general workflow for sample preparation involves:
-
Homogenization: The liver tissue is homogenized to ensure a representative sample.
-
Extraction: The homogenized tissue is extracted with an appropriate organic solvent (e.g., ethyl acetate, acetonitrile) to isolate the this compound and its metabolites from the tissue matrix. The choice of solvent may be pH-dependent to optimize the extraction of basic benzimidazoles.
-
Clean-up/Purification: The extract is then purified to remove interfering substances from the matrix. Common techniques include:
-
Liquid-Liquid Extraction (LLE): To partition the analytes of interest from fats and other interfering compounds.
-
Solid-Phase Extraction (SPE): Using cartridges (e.g., C18, ion exchange) to selectively retain and then elute the analytes, providing a cleaner extract for analysis.
-
-
Reconstitution: The purified extract is evaporated to dryness and reconstituted in a suitable solvent compatible with the analytical instrument.
Troubleshooting Guides
Low or No Analyte Signal
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | • Verify that the homogenization of the liver tissue was thorough.• Ensure the pH of the extraction solvent is optimal for this compound (as a benzimidazole, extraction is often favored under slightly basic conditions).• Consider increasing the extraction time or using a more vigorous extraction method (e.g., sonication).• Evaluate the potential for bound residues; an acid or enzymatic hydrolysis step prior to extraction might be necessary. |
| Analyte Loss During Clean-up | • Check the recovery of the solid-phase extraction (SPE) step by analyzing a spiked sample before and after the SPE process.• Ensure the SPE cartridge is properly conditioned and that the elution solvent is appropriate for this compound.• In liquid-liquid extraction, ensure the pH is correct to prevent the analyte from remaining in the aqueous phase. |
| Degradation of Analyte | • Assess the stability of this compound and its metabolites in the solvents used and under the storage conditions.[3] Liver samples should ideally be stored at -20°C or lower to ensure the stability of benzimidazole residues.• Protect samples and standards from light, as benzimidazoles can be light-sensitive. |
| Instrumental Issues (HPLC/LC-MS) | • Confirm that the correct mobile phases are being used and are properly degassed.• Check for leaks in the HPLC/LC system.• Verify the detector settings (e.g., wavelength for UV, mass transitions for MS/MS).• For LC-MS/MS, ensure the ion source is clean and that the spray is stable. |
Poor Peak Shape or Resolution
| Potential Cause | Troubleshooting Steps |
| Column Contamination or Degradation | • Flush the column with a strong solvent.• If the problem persists, replace the column with a new one of the same type. |
| Inappropriate Mobile Phase | • Ensure the mobile phase pH is appropriate for the analyte and column.• Optimize the mobile phase composition and gradient to improve separation. |
| Matrix Effects | • Dilute the sample extract to reduce the concentration of interfering matrix components.• Improve the sample clean-up procedure to remove more of the matrix.• Use a matrix-matched calibration curve to compensate for matrix effects. |
| Injection Volume Too High or Sample Overload | • Reduce the injection volume.• Dilute the sample if the concentration is too high. |
Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | • Ensure all samples are treated identically throughout the extraction and clean-up process.• Use an internal standard to correct for variations in extraction efficiency and instrument response. |
| Instrument Variability | • Equilibrate the HPLC/LC-MS system for a sufficient amount of time before running samples.• Run system suitability tests to ensure the instrument is performing consistently. |
| Sample Stability Issues | • Analyze samples as quickly as possible after preparation.• If storage is necessary, validate the stability of the analytes under the chosen storage conditions. |
Data Presentation
Table 1: Performance Characteristics of Analytical Methods for Benzimidazole Residues in Liver Tissue
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| Thiazolyl Benzimidazoles (including this compound) | ELISA | Bovine Liver | 20 ppb | Not Reported | Not Reported |
| Fenbendazole | HPLC | Bovine Liver | Not Reported | 800 ppb (as part of a collaborative study) | 83 |
| Mebendazole and metabolites | LC-MS/MS | Sheep Liver | <1 µg/kg | 50 µg/kg | >90 |
| Triclabendazole and metabolites | UPLC-MS/MS | Bovine Liver | Not Reported | Not Reported (Validated at MRL of 250 µg/kg) | Not Reported |
Note: Data specific to this compound using HPLC and LC-MS/MS in the liver is limited in the reviewed literature. The data presented for other benzimidazoles can serve as a general reference.
Experimental Protocols
General Protocol for Extraction and Clean-up of Benzimidazoles from Liver Tissue for LC-MS/MS Analysis
This protocol is a general guideline and may require optimization for this compound.
-
Sample Homogenization:
-
Weigh 2-5 g of thawed liver tissue into a centrifuge tube.
-
Add a suitable buffer (e.g., phosphate buffer) and homogenize the tissue using a high-speed homogenizer.
-
-
Extraction:
-
Add 10-20 mL of ethyl acetate or acetonitrile to the homogenized sample.
-
Adjust the pH to ~9-10 with a basic solution (e.g., ammonium hydroxide).
-
Vortex or shake vigorously for 10-15 minutes.
-
Centrifuge at 4000-5000 rpm for 10 minutes.
-
Collect the organic supernatant.
-
Repeat the extraction step on the remaining pellet and combine the supernatants.
-
-
Defatting (if necessary):
-
Add an equal volume of n-hexane to the combined supernatant, vortex, and centrifuge.
-
Discard the upper hexane layer.
-
-
Solid-Phase Extraction (SPE) Clean-up (C18 cartridge):
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the defatted extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.
-
Elution: Elute the analytes with 5-10 mL of methanol or acetonitrile.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
Visualizations
Caption: Experimental workflow for this compound residue analysis in liver tissue.
Caption: Troubleshooting logic for low or no analyte signal.
References
Mitigating Cambendazole's Adverse Effects: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the adverse effects of Cambendazole in treated animals during experimental trials.
Understanding this compound-Associated Adverse Effects
This compound, a broad-spectrum benzimidazole anthelmintic, is effective against a variety of gastrointestinal parasites.[1] Its mechanism of action involves the inhibition of microtubule formation in parasites.[2] However, high doses or certain physiological conditions in the host can lead to adverse effects. The most significant reported adverse effects, particularly in sensitive species or at high dosages, include hematological disorders like bone marrow failure and leukopenia, as well as hepatic disorders.[2] In a documented case, high doses in calves led to severe pleural effusion, pulmonary edema, and necrotic lymphadenopathy.[3] Benzimidazoles, including this compound, can also exhibit teratogenic effects, making their use in early pregnancy a critical consideration.[4]
A key factor in this compound's toxicity is its interaction with P-glycoprotein (P-gp), a transmembrane efflux pump. Benzimidazoles are substrates of P-gp, which is involved in transporting various compounds out of cells. Inhibition or saturation of P-gp can lead to increased intracellular concentrations of this compound in the host, potentially exacerbating its toxic effects.
Troubleshooting Guide: Addressing Adverse Events in Experimental Animals
This guide provides a structured approach to identifying and mitigating adverse effects observed during this compound treatment in research animals.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high toxicity or mortality | - Incorrect dosage calculation- Species-specific sensitivity- Co-administration of P-glycoprotein inhibitors- Compromised metabolic function of the animal | - Immediately cease administration and provide supportive care.- Verify all dosage calculations and administration routes.- Review literature for known sensitivities in the specific animal model.- Screen for co-administered compounds that may inhibit P-gp.- Assess liver and kidney function through biochemical markers. |
| Signs of neurotoxicity (e.g., ataxia, tremors) | - High intracellular drug concentration in the central nervous system, potentially due to P-gp inhibition at the blood-brain barrier. | - Reduce the dose in subsequent experiments.- Consider a different route of administration that may alter systemic exposure.- Avoid concurrent administration of drugs known to inhibit P-gp. |
| Hematological abnormalities (e.g., leukopenia, anemia) | - Inhibition of tubulin polymerization in hematopoietic stem cells, impairing cell division. | - Monitor complete blood counts (CBC) regularly throughout the study.- Implement washout periods between treatments to allow for bone marrow recovery.- Evaluate the necessity of the current dose and consider dose reduction. |
| Elevated liver enzymes (e.g., ALT, AST) | - Direct hepatotoxicity from this compound or its metabolites. | - Conduct baseline and periodic liver function tests.- Consider co-administration of hepatoprotective agents if compatible with the study design.- Perform histopathological examination of liver tissue at necropsy to assess damage. |
| Teratogenic effects in offspring | - Interference with microtubule formation during fetal development. | - Avoid administration of this compound during early pregnancy.- If treatment during pregnancy is necessary, use the lowest effective dose and monitor fetal development closely. |
Quantitative Data Summary: Reported Toxic Doses of Benzimidazoles
The following table summarizes available quantitative data on the toxicity of this compound and other relevant benzimidazoles. It is important to note that specific toxic doses can vary significantly between species and experimental conditions.
| Compound | Animal Species | Dose | Observed Adverse Effects | Reference |
| This compound | Calves | 98.5 mg/kg (single dose) | Death, marked pleural effusion, severe pulmonary edema, necrotic lymphadenopathy | |
| Oxfendazole | Rats | >5 but <25 mg/kg/day (NOAEL); 100 mg/kg/day (MTD); 200 mg/kg/day (significant toxicity and mortality) | Target organ toxicities in bone marrow, epididymis, liver, spleen, testis, and thymus. Decreased white blood cell levels. | |
| Albendazole | Humans | 113.6 g over 3 weeks (overdose) | Pancytopenia, transaminase elevation, alopecia |
NOAEL: No Observed Adverse Effect Level MTD: Maximum Tolerated Dose
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Hepatotoxicity
Objective: To evaluate the potential for this compound to cause liver damage in a rodent model.
Methodology:
-
Animal Model: Male Wistar rats (n=8 per group).
-
Dose Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Low dose this compound (e.g., 10 mg/kg/day).
-
Group 3: Mid dose this compound (e.g., 50 mg/kg/day).
-
Group 4: High dose this compound (e.g., 100 mg/kg/day).
-
-
Administration: Oral gavage for 14 consecutive days.
-
Monitoring:
-
Daily clinical observations for signs of toxicity.
-
Weekly body weight measurements.
-
Blood collection on day 0 (baseline) and day 15 for biochemical analysis of liver function markers (ALT, AST, ALP, bilirubin).
-
-
Necropsy and Histopathology:
-
At the end of the treatment period, animals are euthanized.
-
Liver is excised, weighed, and a portion is fixed in 10% neutral buffered formalin.
-
Formalin-fixed tissues are processed for routine paraffin embedding, sectioned, stained with hematoxylin and eosin (H&E), and examined microscopically for signs of cellular damage, inflammation, and necrosis.
-
Protocol 2: In Vitro P-glycoprotein Inhibition Assay
Objective: To determine if a test compound inhibits P-glycoprotein, which could potentially increase this compound toxicity.
Methodology:
-
Cell Line: Use a cell line overexpressing P-gp, such as MDCK-MDR1 cells.
-
Probe Substrate: A fluorescent P-gp substrate (e.g., calcein-AM, rhodamine 123).
-
Procedure:
-
Seed MDCK-MDR1 cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Add the fluorescent P-gp probe substrate.
-
Measure the intracellular fluorescence using a plate reader.
-
-
Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates P-gp inhibition. Calculate the IC50 value (the concentration of the test compound that causes 50% inhibition of P-gp activity).
Signaling Pathways and Experimental Workflows
Caption: Proposed pathway for this compound-induced cellular toxicity.
Caption: General workflow for preclinical toxicity assessment of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the first signs of this compound toxicity I should look for in my experimental animals?
A1: Initial signs can be non-specific and include lethargy, anorexia, and weight loss. Depending on the species and dose, more specific signs such as neurological symptoms (ataxia, tremors) or signs of organ damage (jaundice for liver toxicity) may appear. Regular clinical observation is crucial.
Q2: How can I determine a safe starting dose of this compound for a new animal model?
A2: Start with a thorough literature review for any existing data on this compound in that or similar species. If no data is available, a dose-range finding study with a small number of animals is recommended. Begin with a low dose and gradually escalate, while closely monitoring for any adverse effects.
Q3: Are there any known drug interactions that can increase the toxicity of this compound?
A3: Yes, compounds that inhibit P-glycoprotein (P-gp) can increase the intracellular concentration of this compound and enhance its toxicity. It is important to review the literature for known P-gp inhibitors and avoid co-administration if possible.
Q4: What is the best way to monitor for hematological toxicity?
A4: Regular monitoring of complete blood counts (CBCs) is the most effective method. This should include red and white blood cell counts, platelet counts, and a differential white blood cell count. Blood samples should be taken at baseline and at regular intervals during the treatment period.
Q5: Can I administer this compound to pregnant animals?
A5: Caution is advised. Benzimidazoles have been shown to have teratogenic potential, especially during early gestation. If administration during pregnancy is unavoidable, use the lowest possible effective dose and include thorough fetal examinations in your study design.
Q6: What supportive care can be provided to an animal showing signs of this compound toxicity?
A6: Supportive care should be guided by the clinical signs. This may include fluid therapy to support hydration and renal function, nutritional support, and specific treatments for any observed organ dysfunction. Consultation with a veterinarian is highly recommended.
Disclaimer: This information is intended for research purposes only and should not be considered as veterinary medical advice. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
References
Improving Cambendazole bioavailability through different formulations.
Welcome to the technical support center for improving the bioavailability of Cambendazole through various formulation strategies. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of this compound typically low?
A1: The low oral bioavailability of this compound, like other benzimidazole carbamates, is primarily attributed to its poor aqueous solubility. Despite potentially having high intestinal permeability, its limited dissolution in gastrointestinal fluids restricts its absorption into the bloodstream.
Q2: What are the most common formulation strategies to improve this compound's bioavailability?
A2: Several advanced formulation techniques have been successfully applied to similar benzimidazole compounds like Mebendazole and Albendazole to enhance their bioavailability. These strategies, which are applicable to this compound, include:
-
Cyclodextrin Inclusion Complexes: Encapsulating the drug molecule within a cyclodextrin cavity to increase its solubility and dissolution rate.[1][2][3][4]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to improve its wettability and dissolution.[5]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range, which significantly increases the surface area available for dissolution.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): Creating an isotropic mixture of oils, surfactants, and co-surfactants that forms a fine oil-in-water microemulsion upon gentle agitation with aqueous media.
Q3: How do cyclodextrins enhance the bioavailability of benzimidazoles?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. They can form inclusion complexes with poorly water-soluble drugs like this compound. This encapsulation shields the hydrophobic drug molecule from the aqueous environment, thereby increasing its apparent solubility and dissolution rate, which in turn leads to improved absorption and bioavailability.
Q4: What is the mechanism behind the improved bioavailability with solid dispersions?
A4: In a solid dispersion, the drug is dispersed within a hydrophilic carrier, often in an amorphous state. This formulation prevents drug particle aggregation, increases the surface area for dissolution, and improves the wettability of the drug. The carrier dissolves rapidly, releasing the drug as fine particles, which leads to a higher dissolution rate and enhanced bioavailability.
Q5: Are there any specific safety concerns with the excipients used in these advanced formulations?
A5: The excipients used, such as cyclodextrins (e.g., HP-β-CD), polymers (e.g., PVP, PEG), and surfactants (e.g., Polysorbate 80), are generally considered safe and are widely used in pharmaceutical formulations. However, it is crucial to consult regulatory guidelines for acceptable daily intake limits and to conduct appropriate safety and toxicity studies for any new formulation.
Troubleshooting Guides
Dissolution Experiments
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| Low or inconsistent drug release | Incomplete degassing of the dissolution medium, leading to bubble formation on the tablet surface. | Ensure proper degassing of the medium using validated methods (e.g., vacuum filtration, sonication). Check dissolved oxygen levels to confirm. |
| Incorrect preparation of the dissolution medium (e.g., wrong buffer concentration, incorrect pH). | Double-check all calculations and measurements for buffer preparation. Verify the pH of the final medium. Account for the hydration state of salts. | |
| Adsorption of the drug onto the filter membrane. | Validate the filter by testing a standard solution with and without filtration to check for drug loss. If significant adsorption occurs, select a different filter material or saturate the filter with the sample solution before collecting the filtrate. | |
| High variability between vessels | Improper equipment setup (e.g., vessel centering, paddle/basket height). | Verify that the dissolution apparatus is calibrated and set up according to USP guidelines. |
| Inhomogeneous formulation (e.g., non-uniform drug distribution in solid dispersions). | Review the manufacturing process of the formulation to ensure homogeneity. Use appropriate mixing and processing techniques. | |
| Precipitation of the drug in the dissolution medium | Supersaturation followed by crystallization of the amorphous form. | Consider using precipitation inhibitors in the formulation or dissolution medium. |
Formulation Development
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| Low drug loading in cyclodextrin complexes | Poor complexation efficiency. | Optimize the drug-to-cyclodextrin molar ratio. Investigate different complexation methods (e.g., kneading, co-precipitation, freeze-drying). |
| Phase separation or crystallization in solid dispersions | Immiscibility between the drug and the polymer. | Screen for polymers with better miscibility with this compound. Use techniques like DSC or XRD to assess the physical state of the drug in the dispersion. |
| Use of an inappropriate solvent system in solvent evaporation methods. | Select a solvent system that dissolves both the drug and the carrier effectively and can be removed without causing phase separation. | |
| Particle aggregation in nanoparticle formulations | Insufficient stabilization. | Optimize the concentration of stabilizers (surfactants or polymers). Investigate the use of different stabilizers. |
| Instability of SMEDDS formulation | Poor choice of oil, surfactant, or co-surfactant. | Perform systematic screening of excipients and construct ternary phase diagrams to identify the optimal microemulsion region. |
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters for different formulations of benzimidazole carbamates, which can serve as a reference for expected improvements with this compound.
Table 1: Bioavailability Enhancement of Mebendazole with Cyclodextrin and Nanoparticle Formulations
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0-24 (µg·h/mL) | Relative Bioavailability Increase (%) | Reference |
| Pure Mebendazole | 8.96 ± 0.15 | 12.00 ± 0.50 | 151.32 ± 5.92 | - | |
| Mebendazole/HP-β-CD Complex | 17.34 ± 2.02 | 10.00 ± 0.50 | 289.02 ± 15.83 | 91% | |
| Microparticle 301029 | 0.8 | 4 | 3.4 (AUC0-8h) | - | |
| Nanoparticle 301029 | 2.3 | 1 | 14.2 (AUC0-8h) | ~318% |
Table 2: Bioavailability Enhancement of Albendazole with Solid Dispersions and Cyclodextrin Complexes
| Formulation | Cmax (µg/mL) | AUC (µg·h/mL) | Relative Bioavailability Increase (fold) | Reference |
| Commercial Suspension | - | - | - | |
| Solid Dispersion (PVP) | - | - | 2.4 | |
| Ternary Complex (HP-β-CD) | - | - | 3.2 | |
| Albendazole (API) | - | 352.44 ± 146.70 (AUC0-24) | - | |
| Albendazole-HCl Salt | - | 3089.28 ± 1228.16 (AUC0-24) | 8.8 | |
| Albendazole Suspension | - | - | - | |
| Solid Dispersion (Pluronic 188) | 130% increase vs suspension | 50% increase vs suspension | 1.5 |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complexes by Solvent Evaporation
-
Dissolution: Dissolve this compound and a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in a suitable solvent, such as a methanol-water mixture, in a predetermined molar ratio (e.g., 1:1, 1:2).
-
Mixing: Stir the solution at room temperature for 24 hours to ensure the formation of the inclusion complex.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid mass in a vacuum oven at 40°C for 48 hours to remove any residual solvent.
-
Sizing: Gently grind the dried complex in a mortar and pestle and pass it through a sieve of appropriate mesh size to obtain a uniform powder.
-
Characterization: Characterize the prepared complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD) to confirm the formation of the inclusion complex.
Protocol 2: Preparation of this compound Solid Dispersion by the Melting Method
-
Carrier Selection: Choose a hydrophilic carrier with a relatively low melting point, such as Polyethylene Glycol (PEG) 6000 or Poloxamer 188.
-
Melting: Heat the carrier in a water bath until it melts completely.
-
Drug Dispersion: Add the pre-weighed amount of this compound to the molten carrier with continuous stirring to ensure a homogenous dispersion.
-
Cooling: Rapidly cool the molten mixture in an ice bath to solidify the mass. This rapid cooling helps to entrap the drug in an amorphous state.
-
Pulverization: Pulverize the solidified mass using a mortar and pestle.
-
Sieving: Sieve the powdered solid dispersion to obtain a uniform particle size.
-
Characterization: Analyze the solid dispersion using DSC, PXRD, and SEM to evaluate the physical state of the drug and the morphology of the particles.
Protocol 3: In Vivo Bioavailability Study in a Rat Model
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment, with free access to standard pellet chow and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.
-
Dosing: Divide the rats into groups. Administer the different this compound formulations (e.g., pure drug suspension, cyclodextrin complex, solid dispersion) orally via gavage at a specified dose.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software.
-
Relative Bioavailability Calculation: Calculate the relative bioavailability of the test formulations compared to the control (pure drug suspension) using the formula: (AUC_test / AUC_control) * 100%.
Visualizations
Caption: Workflow for Cyclodextrin Inclusion Complex Formulation.
Caption: Mechanisms of Bioavailability Enhancement.
Caption: Workflow for an In Vivo Bioavailability Study.
References
- 1. Frontiers | Preparation and pharmacokinetic study of mebendazole complex with HP-beta-cyclodextrin [frontiersin.org]
- 2. scielo.br [scielo.br]
- 3. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects [mdpi.com]
- 5. researchgate.net [researchgate.net]
Adjusting treatment protocols for immature versus adult parasites with Cambendazole.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cambendazole to target immature and adult parasites.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, like other benzimidazole anthelmintics, primarily works by inhibiting the formation of microtubules in parasite cells. It binds with high affinity to the β-tubulin subunit, preventing its polymerization into microtubules. This disruption of the microtubule cytoskeleton interferes with essential cellular processes such as cell division, maintenance of cell shape, and intracellular transport of nutrients, ultimately leading to the paralysis and death of the parasite.[1] An additional mechanism is the disruption of glucose uptake by the parasite, as the microtubule network is crucial for transporting glucose across the parasite's intestinal cells. This leads to energy deprivation, contributing significantly to the anthelmintic effect.
Q2: Is there a significant difference in efficacy of this compound against immature versus adult parasites?
A2: Yes, the efficacy of this compound can vary between different life stages of parasites. Generally, higher doses are required to achieve the same level of efficacy against immature or arrested larval stages compared to adult worms. For example, in calves, this compound is highly effective against a range of adult nematodes at doses of 15-25 mg/kg.[2] However, for arrested Ostertagia spp. larvae, a higher dosage of 60 mg/kg was required to achieve 90% efficacy.[2] Similarly, immature stages of Nematodirus spp. required a 60 mg/kg dose for 99% removal, whereas adult Nematodirus spp. showed 81% removal at a lower dose of 30 mg/kg.[2]
Q3: What are the recommended starting doses for in vivo studies with this compound?
A3: Recommended starting doses for this compound in in vivo studies vary depending on the host animal and the target parasite species and life stage. Based on available literature, here are some general guidelines:
-
Cattle (Calves): For adult gastrointestinal nematodes, doses ranging from 15 mg/kg to 25 mg/kg have shown high efficacy (89.1% to 95.8% reduction).[2] For immature or arrested larvae, a higher dose of up to 60 mg/kg may be necessary.
-
Sheep (Lambs): Doses between 15 mg/kg and 30 mg/kg have been shown to be highly effective against both immature and mature nematodes.
-
Horses: A common dose used in studies is 20 mg/kg.
It is always recommended to conduct a dose-titration study to determine the optimal dose for your specific experimental conditions.
Q4: How can I assess the efficacy of my this compound treatment in an in vivo experiment?
A4: The most common method for assessing the efficacy of an anthelmintic in vivo is the Fecal Egg Count Reduction Test (FECRT). This test involves collecting fecal samples from animals before and after treatment to determine the reduction in the number of parasite eggs per gram of feces. A reduction of 95% or more is generally considered effective. For a more definitive measure, a controlled test can be performed where worm burdens are counted at necropsy in treated and untreated control groups.
Q5: What are some common reasons for treatment failure or inconsistent results with this compound?
A5: Treatment failure or inconsistent results can be due to several factors:
-
Anthelmintic Resistance: Resistance to benzimidazoles is a known issue in some parasite populations.
-
Improper Dosage: Underdosing is a common cause of reduced efficacy. Ensure accurate weight determination of the animals and correct dose calculation.
-
Incorrect Administration: Ensure the drug is administered correctly to ensure proper absorption.
-
Host Factors: The health and immune status of the host animal can influence treatment outcome.
-
Presence of Immature/Arrested Larvae: As mentioned, immature stages may require higher doses for effective treatment.
Troubleshooting Guides
In Vivo Efficacy Trials (Fecal Egg Count Reduction Test - FECRT)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Fecal Egg Count Reduction (<95%) | 1. Anthelmintic resistance.2. Underdosing.3. Incorrect timing of post-treatment sample collection. | 1. Consider performing an in vitro test (e.g., Egg Hatch Assay) to confirm resistance. If resistance is confirmed, a different class of anthelmintic may be needed.2. Re-check animal weights and dose calculations. Ensure proper calibration of dosing equipment.3. For benzimidazoles like this compound, post-treatment samples should be collected 10-14 days after treatment. |
| High Variability in Egg Counts Between Animals | 1. Natural variation in parasite burden.2. Inconsistent dosing. | 1. Increase the number of animals per group to improve statistical power.2. Ensure each animal receives the full, correct dose. For oral formulations, observe the animal to ensure the dose is swallowed. |
| No Eggs Detected in Pre-Treatment Samples | 1. Low or no parasite infection.2. Improper fecal sampling or storage. | 1. Screen animals for infection prior to the study to ensure an adequate parasite burden.2. Collect fresh fecal samples directly from the rectum if possible. Store samples at 4°C and process them within a few days. |
In Vitro Larval Motility/Development Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Mortality in Control Wells | 1. Poor larval health.2. Contamination (bacterial or fungal).3. Toxicity of the solvent (e.g., DMSO). | 1. Use freshly hatched and healthy larvae. Ensure proper handling and culture conditions.2. Use sterile techniques and reagents. Consider adding an antibiotic/antifungal to the culture medium.3. Ensure the final solvent concentration is the same in all wells (including controls) and is at a non-toxic level. |
| Inconsistent IC50/EC50 Values | 1. Inaccurate drug dilutions.2. Instability of the drug in solution.3. Variation in larval batches. | 1. Calibrate pipettes regularly. Perform serial dilutions carefully with thorough mixing.2. Prepare fresh drug solutions for each experiment.3. Use larvae from the same batch for each complete assay to minimize biological variability. |
| No Dose-Response Observed | 1. Drug concentration range is too high or too low.2. Drug is not effective against the larval stage being tested. | 1. Perform a preliminary experiment with a wide range of concentrations to determine the appropriate range for the definitive assay.2. Confirm that this compound is expected to be active against the specific larval stage. Some early larval stages may be less susceptible. |
Data Presentation
Table 1: Efficacy of this compound against Adult and Immature Nematodes in Calves
| Parasite Species | Life Stage | Dosage (mg/kg) | Efficacy (%) |
| Haemonchus placei | Adult | 15 - 60 | 90 - 99 |
| Ostertagia spp. | Adult | 15 - 60 | 90 - 99 |
| Trichostrongylus axei | Adult | 15 - 60 | 90 - 99 |
| Cooperia oncophora | Adult | 15 - 60 | 90 - 99 |
| Nematodirus spp. | Adult | 30 | 81 |
| 40 | 94 | ||
| 60 | 99 | ||
| Ostertagia spp. | Arrested Larvae | 60 | 90 |
| Cooperia spp. | Immature | 15 - 60 | Highly Susceptible |
| Nematodirus spp. | Immature | 60 | 99 |
| Dictyocaulus viviparus | Mature | ≥ 35 | ≥ 80 |
| Immature "arrested" | 60 | 71 |
Data sourced from a study on the anthelmintic activity of this compound in calves and lambs.
Table 2: Efficacy of this compound against Adult and Immature Nematodes in Lambs
| Parasite Stage | Dosage (mg/kg) | Efficacy |
| Immature and Mature Nematodes | 15 - 30 | Highly Effective |
| Moniezia expansa (scolices) | 15 - 30 | 81% Reduction |
Data sourced from a study on the anthelmintic activity of this compound in calves and lambs.
Experimental Protocols
In Vivo Efficacy: Fecal Egg Count Reduction Test (FECRT)
This protocol is adapted from the World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) guidelines.
Objective: To determine the efficacy of this compound against gastrointestinal nematodes in ruminants.
Materials:
-
Test animals (e.g., sheep or cattle) with naturally acquired nematode infections.
-
This compound formulation.
-
Animal weighing scales.
-
Dosing equipment (e.g., drenching gun).
-
Fecal collection bags/gloves.
-
Sample containers.
-
Microscope, slides, coverslips.
-
McMaster counting chambers.
-
Flotation solution (e.g., saturated sodium chloride).
Procedure:
-
Animal Selection: Select a group of 15-20 animals with detectable fecal egg counts (FECs). A pre-treatment FEC of at least 150-200 eggs per gram (EPG) is recommended.
-
Group Allocation: Randomly allocate animals to a treatment group and an untreated control group (at least 10 animals per group is recommended for statistical power).
-
Pre-treatment Sampling (Day 0):
-
Individually weigh each animal.
-
Collect a fresh fecal sample from each animal.
-
Perform a fecal egg count (e.g., using the modified McMaster technique) to determine the baseline EPG for each animal.
-
-
Treatment (Day 0):
-
Calculate the correct dose of this compound for each animal in the treatment group based on its body weight.
-
Administer the calculated dose to each animal in the treatment group. The control group remains untreated.
-
-
Post-treatment Sampling (Day 10-14):
-
Collect fresh fecal samples from all animals in both the treatment and control groups.
-
Perform a fecal egg count for each sample.
-
-
Data Analysis:
-
Calculate the mean EPG for the treatment and control groups at both pre- and post-treatment time points.
-
Calculate the Fecal Egg Count Reduction (FECR) percentage using the following formula: FECR (%) = (1 - (Mean EPG of treated group post-treatment / Mean EPG of control group post-treatment)) x 100
-
Interpretation: An FECR of 95% or greater indicates that the treatment was effective. An FECR below 95% may suggest the presence of anthelmintic resistance.
In Vitro Assay: Larval Motility Assay
Objective: To assess the direct effect of this compound on the motility of parasitic larvae.
Materials:
-
Third-stage (L3) larvae of the target parasite.
-
This compound.
-
Solvent (e.g., DMSO).
-
Culture medium (e.g., RPMI-1640).
-
24-well culture plates.
-
Pipettes and tips.
-
Incubator.
-
Inverted microscope.
Procedure:
-
Larval Preparation: Recover and wash L3 larvae from fecal cultures.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent. Perform serial dilutions in culture medium to achieve the desired test concentrations.
-
Assay Setup:
-
Add approximately 50-100 L3 larvae suspended in a small volume of water to each well of a 24-well plate.
-
Add the different concentrations of this compound to the test wells.
-
Include control wells containing culture medium only and culture medium with the solvent at the same final concentration as the test wells.
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 16°C or 37°C, depending on the parasite) for a set period (e.g., 24, 48, or 72 hours).
-
Motility Assessment: At specified time points, observe the motility of the larvae in each well under an inverted microscope. Larvae are considered dead or immobile if they do not move after gentle prodding or agitation.
-
Data Analysis:
-
For each concentration, calculate the percentage of dead or immobile larvae.
-
Plot the percentage of mortality against the drug concentration to generate a dose-response curve.
-
Calculate the IC50 (the concentration of the drug that inhibits motility by 50%).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in a parasite cell.
Caption: Workflow for the Fecal Egg Count Reduction Test (FECRT).
Caption: Troubleshooting logic for in vitro anthelmintic assays.
References
Technical Support Center: Investigating Refractory Parasite Infections After Cambendazole Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating refractory parasite infections following Cambendazole treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, like other benzimidazole anthelmintics, primarily works by inhibiting the polymerization of β-tubulin in parasitic nematodes. This disruption of microtubule formation interferes with essential cellular processes such as cell division and nutrient uptake, ultimately leading to the parasite's death.
Q2: What are the known mechanisms of resistance to this compound and other benzimidazoles?
A2: The most well-documented mechanism of resistance to benzimidazoles is a single nucleotide polymorphism (SNP) in the β-tubulin isotype 1 gene. This genetic mutation results in an amino acid substitution that reduces the binding affinity of the drug to its target protein. The most common mutations associated with benzimidazole resistance are at codons F167Y, E198A, and F200Y.[1][2]
Q3: Are there reports of this compound resistance in specific parasite species?
A3: Yes, resistance to this compound has been documented in parasitic nematodes of livestock. For instance, studies have demonstrated reduced efficacy of this compound against certain strains of Haemonchus contortus.[3]
Troubleshooting Guide for this compound Treatment Failure
Issue: Observed treatment failure with this compound in an experimental setting.
This guide provides a stepwise approach to investigate the potential causes of treatment failure.
Step 1: Verify Experimental Parameters
-
Question: Was the correct dosage of this compound administered?
-
Action: Review and confirm the dosage calculations and administration protocol. Inconsistent or incorrect dosing can lead to suboptimal drug exposure.
-
-
Question: Was the drug formulation and delivery method appropriate for the experimental model?
-
Action: Confirm the stability and solubility of the this compound formulation. Ensure the delivery method (e.g., oral gavage, medicated feed) is suitable for the host and parasite model.
-
Step 2: In Vivo Assessment of Anthelmintic Efficacy
-
Question: How can I quantify the extent of treatment failure in vivo?
-
Action: Perform a Fecal Egg Count Reduction Test (FECRT) to compare parasite egg counts before and after treatment. A reduction of less than 95% is generally considered indicative of anthelmintic resistance.[4]
-
Step 3: In Vitro Confirmation of Resistance
-
Question: How can I confirm if the observed treatment failure is due to drug-resistant parasites?
-
Action: Conduct in vitro assays using parasite eggs or larvae isolated from the experimental hosts. The Egg Hatch Assay (EHA) and Larval Development Test (LDT) are commonly used to determine the concentration of this compound (or a related benzimidazole like thiabendazole) required to inhibit egg hatching or larval development.[5]
-
Step 4: Molecular Analysis of Resistance Markers
-
Question: Can the genetic basis of resistance be identified in the parasite population?
-
Action: Use molecular techniques such as Polymerase Chain Reaction (PCR) followed by sequencing or allele-specific PCR to detect known resistance-associated mutations (F167Y, E198A, F200Y) in the β-tubulin gene.
-
Data Presentation
Table 1: Efficacy of this compound Against Various Nematode Species
| Parasite Species | Host | Dosage (mg/kg) | Efficacy (%) | Citation |
| Dictyocaulus viviparus (mature) | Calves | ≥ 35 | 80 | |
| Dictyocaulus viviparus (immature) | Calves | 60 | 71 | |
| Haemonchus placei (adult) | Calves | 15-60 | 90-99 | |
| Ostertagia spp. (adult) | Calves | 15-60 | 90-99 | |
| Trichostrongylus axei (adult) | Calves | 15-60 | 90-99 | |
| Cooperia oncophora (adult) | Calves | 15-60 | 90-99 | |
| Nematodirus spp. (adult) | Calves | 60 | 99 | |
| Ostertagia spp. (arrested larvae) | Calves | 60 | 90 | |
| Haemonchus contortus (susceptible) | Sheep | 20 | 91-95 | |
| Haemonchus contortus (resistant) | Sheep | 20 | 39-42 |
Table 2: Comparative In Vitro Susceptibility to Benzimidazoles
| Assay | Parasite Species | Strain | Drug | ED50/EC50 (µg/mL) | Citation |
| Egg Hatch Assay | Haemonchus contortus | Susceptible | Thiabendazole | ~0.03 | |
| Egg Hatch Assay | Haemonchus contortus | Resistant | Thiabendazole | > 0.1 | |
| Egg Hatch Assay | Human Hookworm | Baseline | Thiabendazole | 0.079 | |
| Egg Hatch Assay | Human Hookworm | Baseline | Mebendazole | 0.895 | |
| Larval Development Assay | Haemonchus contortus | Susceptible | Thiabendazole | ~0.02 | |
| Larval Development Assay | Haemonchus contortus | Resistant | Thiabendazole | > 0.3 |
Experimental Protocols
1. Fecal Egg Count Reduction Test (FECRT)
-
Objective: To assess the in vivo efficacy of this compound.
-
Methodology:
-
Collect individual fecal samples from a group of infected animals (n ≥ 10) on Day 0, prior to treatment.
-
Administer this compound at the recommended dosage. A control group should remain untreated.
-
Collect individual fecal samples from the same animals 10-14 days post-treatment.
-
Determine the number of parasite eggs per gram (EPG) of feces for each sample using a standardized counting technique (e.g., McMaster method).
-
Calculate the percentage reduction in mean EPG for the treated group compared to the control group.
-
Formula: FECR (%) = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100.
-
2. Egg Hatch Assay (EHA)
-
Objective: To determine the in vitro susceptibility of parasite eggs to a benzimidazole.
-
Methodology:
-
Recover parasite eggs from fresh fecal samples.
-
Prepare serial dilutions of a reference benzimidazole (e.g., thiabendazole) in a solvent like DMSO.
-
Dispense approximately 100-150 eggs into each well of a 96-well plate.
-
Add the drug dilutions to the wells. Include control wells with no drug.
-
Incubate the plates at 25-27°C for 48 hours.
-
Count the number of hatched larvae and unhatched eggs in each well.
-
Calculate the percentage of eggs hatched for each drug concentration and determine the effective dose that inhibits 50% of hatching (ED50).
-
3. Larval Development Test (LDT)
-
Objective: To assess the in vitro susceptibility of parasite larvae to this compound.
-
Methodology:
-
Recover parasite eggs from feces and allow them to hatch to the first larval stage (L1).
-
Dispense a known number of L1 larvae into each well of a 96-well plate containing a culture medium.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plates for 6-7 days at 25-27°C to allow development to the third larval stage (L3).
-
Add a killing agent (e.g., Lugol's iodine) to stop development.
-
Count the number of L1, L2, and L3 larvae in each well.
-
Determine the drug concentration that inhibits 50% of the larvae from developing to the L3 stage (LD50).
-
4. PCR for Detection of β-tubulin Mutations
-
Objective: To identify known genetic markers of benzimidazole resistance.
-
Methodology:
-
Extract genomic DNA from adult worms or larvae.
-
Design primers to amplify the region of the β-tubulin isotype 1 gene containing the codons of interest (167, 198, and 200).
-
Perform PCR amplification.
-
Analyze the PCR product by:
-
Sanger Sequencing: To directly determine the nucleotide sequence and identify any mutations.
-
Allele-Specific PCR (AS-PCR): Use primers specific for either the susceptible or resistant allele to determine the genotype of individual worms.
-
-
Visualizations
Caption: Mechanism of this compound action and resistance.
Caption: Workflow for troubleshooting refractory infections.
References
- 1. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]
- 2. First identification of the benzimidazole resistance-associated F200Y SNP in the beta-tubulin gene in Ascaris lumbricoides | PLOS One [journals.plos.org]
- 3. Inheritance of this compound resistance in Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness of broad spectrum anthelmintics against selected strains of Trichostrongylus colubriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Standardization of the egg hatch test for the detection of benzimidazole resistance in parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the stability of Cambendazole across a range of pH values.
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of Cambendazole across a range of pH values.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions at different pH values?
A: Published monographs state that this compound is stable in acidic and basic conditions within a pH range of 1 to 12.[1] However, this is a qualitative statement. This compound belongs to the benzimidazole carbamate class of compounds, which typically undergo hydrolysis in aqueous solutions. Studies on related benzimidazoles, such as Albendazole and Ricobendazole, have shown that they exhibit maximum stability in the mid-pH range (around pH 4-6) and degrade more rapidly in strongly acidic or alkaline conditions.[2] Therefore, it is crucial to perform experimental studies to quantify the degradation kinetics of this compound at different pH values.
Q2: What is a forced degradation study and why is it necessary for this compound?
A: A forced degradation study, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing.[3][4][5] These conditions include acidic and basic hydrolysis, oxidation, photolysis, and thermal stress. The purpose is to identify potential degradation products, understand the degradation pathways, and develop a stability-indicating analytical method that can accurately measure the drug substance in the presence of its degradants. For this compound, this study is essential to verify its stability across the pH spectrum and to develop a reliable method for its quantification in stability samples.
Q3: What are the typical degradation products of benzimidazole carbamates like this compound under hydrolytic stress?
A: The primary degradation pathway for benzimidazole carbamates under both acidic and basic conditions is the hydrolysis of the carbamate ester group. This typically results in the formation of the corresponding 2-aminobenzimidazole derivative and the alcohol from the ester side chain (in the case of this compound, isopropanol), along with the release of carbon dioxide.
Q4: What analytical technique is most suitable for a this compound pH stability study?
A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and appropriate technique. This method should be able to separate the intact this compound from all potential degradation products, ensuring an accurate measurement of its concentration over time. The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Data Presentation
Table 1: Illustrative Stability Data for this compound at 40°C
| pH | Buffer System | Initial Concentration (µg/mL) | % Degradation (at 24h) | Apparent First-Order Rate Constant (k, hr⁻¹) | Half-life (t½, hours) |
| 1.2 | 0.1 N HCl | 100 | 15.5 | 0.0070 | 99.0 |
| 4.5 | Acetate Buffer | 100 | 1.2 | 0.0005 | 1386.3 |
| 6.8 | Phosphate Buffer | 100 | 2.5 | 0.0011 | 630.1 |
| 7.4 | Phosphate Buffer | 100 | 4.8 | 0.0021 | 330.1 |
| 9.0 | Borate Buffer | 100 | 18.1 | 0.0083 | 83.5 |
| 12.0 | 0.1 N NaOH | 100 | 45.1 | 0.0250 | 27.7 |
Note: This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Protocol: Forced Hydrolytic Degradation Study of this compound
1. Objective: To assess the degradation profile of this compound under acidic, neutral, and alkaline hydrolytic conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
2. Materials and Reagents:
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Potassium phosphate monobasic (KH₂PO₄), analytical grade
-
Sodium phosphate dibasic (Na₂HPO₄), analytical grade
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
3. Equipment:
-
Analytical balance
-
pH meter
-
HPLC system with a UV/PDA detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Thermostatic water bath or oven
-
Syringe filters (0.45 µm)
4. Preparation of Solutions:
-
This compound Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., methanol or dimethylformamide) due to its low aqueous solubility. Dilute to 25 mL with the same solvent.
-
Forced Degradation Solutions (100 µg/mL):
-
Acid Hydrolysis: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 5 mL of 0.1 N HCl, and place in a water bath at 60°C.
-
Base Hydrolysis: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 5 mL of 0.1 N NaOH, and place in a water bath at 60°C.
-
Neutral Hydrolysis: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 5 mL of purified water, and place in a water bath at 60°C.
-
-
Control Solution: Prepare a solution of this compound at the same concentration in the mobile phase without subjecting it to stress conditions.
5. Stress Conditions and Sampling:
-
Incubate the prepared solutions at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately neutralize the acidic and basic samples (the acidic sample with an equivalent amount of NaOH, and the basic sample with an equivalent amount of HCl).
-
Dilute all samples to the final volume with the mobile phase, filter through a 0.45 µm syringe filter, and prepare for HPLC analysis.
6. HPLC Analysis (Example Conditions):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile : 0.025 M Potassium Phosphate Buffer (pH 6.5) (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 319 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
7. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the natural logarithm of the remaining concentration versus time to determine the apparent first-order degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Mandatory Visualizations
Caption: Experimental workflow for the pH stability assessment of this compound.
Caption: General hydrolysis pathway for benzimidazole carbamates.
Troubleshooting Guide
Q: My this compound sample is not fully dissolving in the aqueous buffer. What should I do?
A: this compound has very low water solubility (0.02 mg/mL). To overcome this, you can first dissolve the compound in a small amount of a water-miscible organic co-solvent like methanol, ethanol, or dimethylformamide (DMF) before diluting it with the aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1-5%) to minimize its effect on the hydrolysis kinetics. Always run a control with the same co-solvent concentration.
Q: I'm seeing significant peak tailing or fronting for this compound in my HPLC analysis. How can I fix this?
A: Peak asymmetry can be caused by several factors:
-
pH of the Mobile Phase: The pH of the mobile phase should be adjusted to be at least 2 pH units away from the pKa of this compound to ensure it is in a single ionic state.
-
Column Overload: Try reducing the concentration or injection volume of your sample.
-
Secondary Silanol Interactions: If using a standard silica-based C18 column, basic compounds like benzimidazoles can interact with residual silanol groups. Try using a base-deactivated column or adding a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%).
-
Column Degradation: The column may be at the end of its life. Try replacing it with a new one.
Q: The degradation of this compound is either too fast or too slow. How do I adjust the stress conditions?
A: The goal of a forced degradation study is typically to achieve 5-20% degradation.
-
If degradation is too fast: Reduce the temperature (e.g., from 60°C to 40°C) or decrease the concentration of the acid/base (e.g., from 0.1 N to 0.01 N).
-
If degradation is too slow: Increase the temperature or the concentration of the acid/base. You can also extend the duration of the study.
Q: My mass balance is poor (the sum of the assay of the parent drug and the area of the degradants is not close to 100%). What could be the cause?
A: Poor mass balance can indicate several issues:
-
Co-eluting Peaks: A degradation product might be co-eluting with the parent peak. Check the peak purity using a PDA detector.
-
Different Chromophoric Properties: Degradation products may have different UV absorbance characteristics than the parent compound. A PDA detector can help identify the optimal wavelength for detecting all components.
-
Formation of Non-UV Active or Volatile Degradants: Some degradation products may not have a UV chromophore or may be volatile, and therefore not detected by HPLC-UV. Techniques like mass spectrometry (LC-MS) may be needed for identification.
-
Precipitation: The drug or its degradants may have precipitated out of solution. Visually inspect the samples.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of experiments applied to stress testing of pharmaceutical products: A case study of Albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Cambendazole Versus Albendazole Against Cestode Parasites: A Guide for Researchers
This guide provides a comprehensive comparison of the efficacy of two benzimidazole anthelmintics, Cambendazole and Albendazole, against various cestode parasites. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting objective, data-driven comparisons based on available experimental evidence.
Data Presentation: Efficacy Against Cestode Parasites
The following tables summarize the quantitative data on the efficacy of this compound and Albendazole against different cestode species. Direct comparative studies are limited, and thus, data is presented for each drug individually, followed by a comparative analysis.
Table 1: Efficacy of this compound against Cestode Parasites
| Cestode Species | Host | Drug Dosage | Efficacy | Reference |
| Moniezia spp. | Lambs | 20 mg/kg (oral) | 100% effective | [1] |
| Avitellina centripunctata | Lambs | 20 mg/kg (oral) | 100% effective | [1] |
| Hymenolepis diminuta (larval) | Flour Beetles | 10% in flour (continuous) | Marked inhibition of development | [2] |
| Hymenolepis nana (larval) | Flour Beetles | 10% in flour (continuous) | Marked inhibition of development | [2] |
| Hymenolepis microstoma (larval) | Flour Beetles | 10% in flour (continuous) | Slightly inhibited development | [2] |
| Taenia crassiceps (metacestodes) | Mice | 500 mg/kg (intraperitoneal) | Partially effective |
Table 2: Efficacy of Albendazole against Cestode Parasites
| Cestode Species | Host | Drug Dosage | Efficacy (Cure Rate) | Reference |
| Taenia spp. | Humans | 400 mg/day for 3 days | 100% (stool-negative at 60 & 90 days) | |
| Taenia solium | Humans | 400 mg/day for 3 days | 96.4% | |
| Taenia spp. | Humans | 400 mg single dose | 52.0% - 64.9% | |
| Taenia spp. | Humans | 400 mg for 3 days | 86.1% | |
| Hymenolepis nana | Humans | 400 mg for 3 days | 63.4% | |
| Hymenolepis nana | Children | 400 mg for 3 days | 71.4% | |
| Hymenolepis nana | Humans | 400 mg once daily for 3 days | Retreatment recommended after 10-21 days | |
| Hymenolepis diminuta (larval) | Flour Beetles | 10% in flour (continuous) | Marked inhibition of development | |
| Hymenolepis nana (larval) | Flour Beetles | 10% in flour (continuous) | Marked inhibition of development | |
| Hymenolepis microstoma (larval) | Flour Beetles | 10% in flour (continuous) | No effect on development | |
| Moniezia benedeni & M. expansa | Calves | 10 and 20 mg/kg | 100% reduction in scolices | |
| Moniezia benedeni & M. expansa | Calves | 2.5 and 5 mg/kg | 97.8% reduction in scolices | |
| Taenia multiceps (larvae) | Goats | 10 mg/kg for 3 days | 72.7% - 90.3% non-viable cysts |
Comparative Analysis
Direct, controlled studies comparing the efficacy of this compound and Albendazole against the same cestode species in the same host are scarce in the available literature. However, based on the existing data, the following observations can be made:
-
Spectrum of Activity: Both drugs exhibit activity against a range of cestodes. Albendazole has been more extensively studied in humans against Taenia and Hymenolepis species. This compound's proven efficacy is primarily documented in veterinary medicine, particularly against Moniezia and Avitellina in sheep.
-
Efficacy against Taenia species: Albendazole has demonstrated high efficacy against Taenia infections in humans, with a three-day course of 400 mg daily achieving cure rates of 96.4% to 100%. A single dose is significantly less effective. Data on this compound's efficacy against adult Taenia tapeworms in definitive hosts is limited.
-
Efficacy against Hymenolepis species: Albendazole shows moderate efficacy against Hymenolepis nana in humans, with cure rates ranging from 63.4% to 71.4% after a three-day treatment. Retreatment is often recommended. A study on the larval stages in an intermediate host (flour beetle) showed that both this compound and Albendazole markedly inhibited the development of H. diminuta and H. nana. Interestingly, in the same study, Albendazole had no effect on H. microstoma development, while this compound showed slight inhibition.
-
Veterinary Applications: this compound has shown excellent efficacy (100%) against Moniezia and Avitellina in lambs at a dose of 20 mg/kg. Albendazole is also highly effective against Moniezia species in calves, with doses of 10-20 mg/kg resulting in a 100% reduction in scolices.
Experimental Protocols
Below is a detailed methodology for a representative comparative efficacy study, synthesized from the protocols described in the cited literature.
Objective: To compare the cestocidal efficacy of this compound and Albendazole against a target cestode species in a suitable host model.
1. Animal Model and Parasite Infection:
- Host Selection: Select a suitable host species known to be susceptible to the target cestode parasite (e.g., mice for Hymenolepis nana, lambs for Moniezia expansa).
- Infection: Artificially infect the hosts with a standardized number of viable cestode eggs or larvae.
- Acclimatization: Allow a pre-patent period for the infection to establish before treatment administration.
2. Drug Administration:
- Grouping: Randomly assign infected animals to different treatment groups:
- Group A: this compound (at a specified dosage).
- Group B: Albendazole (at a specified dosage).
- Group C: Placebo/Control (vehicle only).
- Dosage and Route: Administer the drugs orally at predefined dosages. Dosages should be based on previous studies or dose-finding experiments.
3. Efficacy Assessment:
- Fecal Egg Count Reduction (FECR): Collect fecal samples before and at specific time points after treatment. Perform quantitative analysis of cestode eggs (e.g., using the McMaster technique) to calculate the percentage reduction in egg output.
- Worm Burden Reduction: At the end of the study period, euthanize the animals and perform necropsy. Recover, identify, and count the adult tapeworms or scolices from the gastrointestinal tract. The efficacy is calculated as the percentage reduction in the mean worm burden of the treated groups compared to the control group.
- Cure Rate: Determine the percentage of animals in each group that are completely free of the target parasite upon post-mortem examination.
4. Statistical Analysis:
- Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the differences in efficacy between the treatment groups.
Mandatory Visualization
Caption: Experimental workflow for a comparative efficacy study.
Caption: Signaling pathway for the mechanism of action of benzimidazoles.
References
A Comparative Analysis of Cambendazole and Thiabendazole on Helminth Larval Development
This guide provides a detailed side-by-side comparison of two prominent benzimidazole anthelmintics, Cambendazole and Thiabendazole, with a specific focus on their efficacy and mechanisms of action against the larval stages of helminth parasites. The information presented is intended for researchers, scientists, and professionals in the field of drug development and parasitology, supported by experimental data from published literature.
Mechanism of Action: Benzimidazole Anthelmintics
Both this compound and Thiabendazole belong to the benzimidazole class of anthelmintics. Their primary mechanism of action involves the disruption of microtubule formation in parasite cells. By binding with high affinity to the parasite's β-tubulin protein, these drugs inhibit its polymerization into microtubules.[1][2][3] This disruption is critical as microtubules are essential for vital cellular functions, including maintaining cell structure, intracellular transport, and cell division.[3] The impairment of these functions ultimately leads to the immobilization and death of the parasite.[2]
An earlier proposed mechanism, particularly for Thiabendazole, was the inhibition of the helminth-specific enzyme fumarate reductase, which interferes with the parasite's energy metabolism. While the β-tubulin binding model is now more widely accepted as the primary mode of action, fumarate reductase inhibition may contribute to the overall anthelmintic effect.
Comparative Efficacy on Larval Development
Experimental data indicates that while both drugs are effective in inhibiting larval development, this compound often demonstrates a more potent and broader range of activity against various larval stages compared to Thiabendazole.
| Parameter | This compound | Thiabendazole | Key Findings & Citations |
| Larval Viability | Impaired viability of first and second-stage Strongyloides ratti larvae. | No significant effect on the viability of S. ratti rhabditiform larvae. | This compound appears to have a direct toxic effect on early-stage larvae, a mechanism not observed with Thiabendazole in the same study. |
| Larval Moulting | Inhibited moulting of S. ratti larvae. | Inhibited moulting of S. ratti larvae. | Both drugs effectively interfere with the moulting process, a critical step in larval development. |
| Inhibition of Development | Markedly inhibited the development of Hymenolepis diminuta and H. nana oncospheres. | Markedly inhibited the development of H. diminuta and H. nana oncospheres. | Both compounds effectively halt the development of cestode larvae at the oncosphere stage. |
| Infectivity of Larvae | Abrogated the infectivity of S. ratti and S. stercoralis infective larvae after in vitro incubation. | No effect on the infectivity of S. ratti or S. stercoralis infective larvae. | This compound demonstrates a unique ability to neutralize infective larvae, preventing subsequent infection, which is a significant advantage in controlling strongyloidiasis. |
| Tissue Migration | Produced significant arrest of migrating Toxocara canis larvae in the liver. | Had a negligible larvicidal effect but did inhibit the migration of T. canis larvae. | This compound is more effective at arresting migrating larvae in tissues compared to Thiabendazole. |
| Activity Spectrum | Effective against both migratory larvae and adult worms of S. ratti in the gut. | Ineffective against migratory S. ratti larvae; acts on adult worms by reducing fecundity. | This compound shows efficacy against a wider range of developmental stages in vivo, including tissue-migrating larvae. |
Experimental Protocols: Larval Development Assay (LDA)
The Larval Development Assay (LDA) is a common in vitro method used to determine the efficacy of anthelmintics by measuring the inhibition of development from egg to the third-stage larva (L3).
Objective: To determine the concentration of this compound and Thiabendazole required to inhibit 50% of larval development (LD50).
Materials:
-
Nematode eggs (e.g., Haemonchus contortus) recovered from fecal samples.
-
96-well microtiter plates.
-
Nutrient agar or other solid growth medium.
-
Stock solutions of this compound and Thiabendazole in a suitable solvent (e.g., DMSO).
-
Bacterial growth media (e.g., yeast extract).
-
Iodine solution or other fixative.
-
Inverted microscope.
Methodology:
-
Egg Recovery: Nematode eggs are isolated from fresh fecal samples using a series of sieves and a flotation technique (e.g., sucrose flotation). The purified eggs are washed and quantified.
-
Assay Preparation: A solid growth medium, such as agar, is dispensed into the wells of a 96-well plate.
-
Drug Dilution: Serial dilutions of this compound and Thiabendazole are prepared. A specific volume of each drug concentration is added to the respective wells. Control wells receive only the solvent.
-
Egg Inoculation: A standardized number of eggs (e.g., 60-80 per well) are added to each well.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 27°C) for approximately 6-7 days. This period allows eggs in the control wells to hatch and develop into third-stage (L3) larvae. A nutrient source, like yeast extract, may be added on day 2 to support bacterial growth as a food source for the larvae.
-
Development Termination: After the incubation period, larval development is halted by adding a few drops of iodine solution to each well, which kills and stains the eggs and larvae.
-
Quantification: The number of eggs, first-stage (L1), second-stage (L2), and third-stage (L3) larvae in each well is counted under an inverted microscope.
-
Data Analysis: The percentage of inhibition is calculated for each drug concentration by comparing the number of L3 larvae in treated wells to the control wells. The LD50 values are then determined using non-linear regression analysis.
Conclusion
Based on the available experimental data, both this compound and Thiabendazole are effective inhibitors of helminth larval development. However, this compound demonstrates superior performance in several key areas. Its ability to impair the viability of early-stage larvae and, most notably, to abrogate the infectivity of mature infective larvae, suggests a more comprehensive and potent larvicidal profile. Furthermore, its enhanced activity against tissue-migrating larvae makes it a potentially more valuable therapeutic agent for controlling systemic strongyloidiasis and other infections involving larval migration. Thiabendazole remains an effective anthelmintic, particularly in inhibiting larval moulting and development, but its spectrum of activity against different larval stages appears more limited when compared directly with this compound.
References
A Comparative Analysis of Cambendazole and Other Benzimidazole Anthelmintics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of cambendazole relative to other prominent benzimidazole anthelmintics, including albendazole, fenbendazole, and mebendazole. The information presented is collated from various scientific studies to aid in research and development efforts within the field of veterinary and human parasitology. This document focuses on quantitative efficacy data, detailed experimental protocols, and the underlying mechanism of action.
Comparative Efficacy Data
The efficacy of this compound and other benzimidazoles varies depending on the host species, parasite species, and the developmental stage of the parasite. The following tables summarize the quantitative data from several comparative studies.
Table 1: Efficacy Against Gastrointestinal Parasites in Equines
| Anthelmintic | Dose | Parasite Species | Efficacy (%) | Host | Reference |
| This compound | 20 mg/kg | Adult Large Strongyles (Strongylus vulgaris, S. edentatus, S. equinus) | Highly Effective | Ponies | [1] |
| Adult Small Strongyles | Highly Effective | Ponies | [1] | ||
| Parascaris equorum | Activity noted, but not definitively determined | Ponies | [1] | ||
| Adult Oxyuris equi | ~100% | Ponies | [1] | ||
| 4th Stage Larvae Oxyuris equi | 95-100% | Ponies | [1] | ||
| 15, 20, 25 mg/kg | Parascaris equorum (immature and adult) | 100% | Ponies | ||
| Adult Strongylus vulgaris | 100% | Ponies | |||
| Adult Small Strongyles | 99.5% | Ponies | |||
| Immature Small Strongyles | 70.6% | Ponies | |||
| Adult Oxyuris equi | 100% | Ponies | |||
| Immature Oxyuris equi | 69.8% | Ponies | |||
| Mebendazole | 8.8 mg/kg | Adult Large Strongyles | Highly Effective | Ponies | |
| Adult Small Strongyles | Highly Effective | Ponies | |||
| Adult Oxyuris equi | ~100% | Ponies | |||
| 4th Stage Larvae Oxyuris equi | 95-100% | Ponies | |||
| Fenbendazole | 5 mg/kg | Adult Large Strongyles | Highly Effective | Ponies | |
| Adult Small Strongyles | Highly Effective | Ponies | |||
| Adult Oxyuris equi | ~100% | Ponies | |||
| 4th Stage Larvae Oxyuris equi | 95-100% | Ponies | |||
| Albendazole | 2.5 and 5 mg/kg | Adult Large Strongyles | Highly Effective | Ponies | |
| Adult Small Strongyles | Highly Effective | Ponies | |||
| Adult Oxyuris equi | ~100% | Ponies | |||
| 4th Stage Larvae Oxyuris equi | 95-100% | Ponies | |||
| Thiabendazole | 44 mg/kg | Strongylus vulgaris | 100% | Horses | |
| Strongylus edentatus | 95-99% | Horses | |||
| Mature Oxyuris equi | 100% | Horses | |||
| Parascaris equorum | 46% | Horses | |||
| 88 mg/kg | Strongylus vulgaris | 100% | Horses | ||
| Strongylus edentatus | 89-100% | Horses | |||
| Mature Oxyuris equi | 100% | Horses | |||
| Parascaris equorum | 32-100% | Horses |
Table 2: Efficacy of this compound in Calves and Lambs
| Host | Dose (mg/kg) | Parasite Species | Efficacy (%) | Reference |
| Calves | 15, 20, 25, 30, 40, 60 | Adult Haemonchus placei, Ostertagia spp., Trichostrongylus axei, Cooperia oncophora | 90-99% | |
| 30 | Adult Nematodirus spp. | 81% | ||
| 40 | Adult Nematodirus spp. | 94% | ||
| 60 | Adult Nematodirus spp. | 99% | ||
| 60 | Arrested Ostertagia spp. larvae | 90% | ||
| 60 | Immature Nematodirus spp. | 99% | ||
| 35 | Mature Dictyocaulus viviparus | >80% | ||
| 60 | Immature "arrested" Dictyocaulus viviparus | 71% | ||
| Lambs | 15, 20, 25, 30 | Immature and mature nematodes | Highly Effective | |
| 15, 20, 25, 30 | Moniezia expansa scolices | 81% (reduction) |
Table 3: Comparative Efficacy Against Muellerius capillaris in Goats
| Anthelmintic | Dose (mg/kg) | Efficacy (Elimination of Larvae) | Reference |
| Fenbendazole | 30 | 36% | |
| This compound | 60 | 77% |
Experimental Protocols
The evaluation of anthelmintic efficacy relies on standardized experimental protocols. Two commonly employed methods are the Critical Test and the Fecal Egg Count Reduction Test (FECRT).
The Critical Test Method
The critical test is a highly accurate method for determining the efficacy of an anthelmintic against gastrointestinal parasites.
Objective: To determine the percentage of worms removed from the gastrointestinal tract of a host animal after treatment.
Methodology:
-
Animal Selection and Acclimation: A group of naturally or experimentally infected animals with a sufficient worm burden is selected. The animals are acclimated to their housing and diet.
-
Pre-treatment Fecal Examination: Fecal samples are collected to confirm the presence of parasite eggs and to get a baseline estimation of the infection level.
-
Drug Administration: The test anthelmintic is administered to the animals at a specified dosage. A control group of untreated animals is maintained under identical conditions.
-
Feces Collection: All feces passed by the treated animals are collected for a period of several days post-treatment.
-
Worm Recovery from Feces: The collected feces are meticulously washed and sieved to recover all expelled parasites. The recovered worms are identified by species and counted.
-
Necropsy: At the end of the collection period, the animals are euthanized, and their gastrointestinal tracts are harvested.
-
Worm Recovery from GI Tract: The contents of the different sections of the gastrointestinal tract are washed and sieved to recover any remaining worms. The mucosa is also digested to recover larval stages.
-
Worm Identification and Counting: The worms recovered at necropsy are identified by species and counted.
-
Efficacy Calculation: The efficacy of the drug against each parasite species is calculated using the following formula:
Efficacy (%) = (Total worms expelled in feces / (Total worms expelled in feces + Total worms remaining at necropsy)) x 100
Fecal Egg Count Reduction Test (FECRT)
The FECRT is a widely used method to assess anthelmintic efficacy, particularly for detecting resistance in parasite populations.
Objective: To determine the percentage reduction in the number of parasite eggs per gram of feces after treatment.
Methodology:
-
Animal Selection: A group of animals with naturally acquired nematode infections is selected. A minimum of 10-15 animals per treatment group is recommended.
-
Pre-treatment Sampling (Day 0): Individual fecal samples are collected from each animal before treatment.
-
Drug Administration: The animals are treated with the anthelmintic at the manufacturer's recommended dose. A control group should remain untreated.
-
Post-treatment Sampling: Fecal samples are collected from the same animals again, typically 10 to 14 days after treatment for benzimidazoles.
-
Fecal Egg Count: The number of parasite eggs per gram of feces (EPG) is determined for both pre- and post-treatment samples using a standardized technique such as the McMaster method.
-
Calculation of Percentage Reduction: The percentage reduction in fecal egg count is calculated for the treated group using the following formula:
FECR (%) = (1 - (Mean EPG post-treatment / Mean EPG pre-treatment)) x 100
Interpretation: A reduction of less than 95% and a lower 95% confidence limit of less than 90% generally suggests the presence of anthelmintic resistance.
Mechanism of Action and Signaling Pathways
Benzimidazole anthelmintics, including this compound, share a common mechanism of action. They selectively bind to β-tubulin of parasitic nematodes, inhibiting its polymerization into microtubules. This disruption of microtubule formation interferes with essential cellular functions of the parasite, such as cell division, nutrient absorption, and intracellular transport, ultimately leading to paralysis and death.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of a new anthelmintic compound using the critical test method.
References
Validating the Anthelmintic Efficacy of Cambendazole in Equine Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anthelmintic efficacy of Cambendazole with other commonly used equine dewormers. The data presented is compiled from various scientific studies to offer an objective overview of performance, supported by detailed experimental protocols and visual representations of key biological and procedural concepts.
Comparative Efficacy of Equine Anthelmintics
The following tables summarize the efficacy of this compound and other selected anthelmintics against common equine gastrointestinal parasites. Efficacy is primarily measured by the Fecal Egg Count Reduction (FECR) percentage.
Table 1: Efficacy of this compound Against Various Equine Parasites
| Parasite Species | Efficacy (%) | Dosage | Study Reference |
| Parascaris equorum (Ascarids) | 100% | 20 mg/kg | [1][2] |
| Strongylus vulgaris (Large Strongyles) | 82-100% | 10-20 mg/kg | [1][2] |
| Small Strongyles (Cyathostomins) | 85-99.5% | 15-25 mg/kg | [1] |
| Oxyuris equi (Pinworms) | 100% (adult) | 15-25 mg/kg |
Table 2: Comparative Efficacy of Various Anthelmintics Against Equine Strongyles
| Anthelmintic | Drug Class | Efficacy (FECR %) | Common Dosage | Notes |
| This compound | Benzimidazole | 85-99% | 20 mg/kg | Efficacy can be variable against benzimidazole-resistant small strongyles. |
| Fenbendazole | Benzimidazole | Often <80% | 5-10 mg/kg | Widespread resistance reported in small strongyles. |
| Ivermectin | Macrocyclic Lactone | >99% | 0.2 mg/kg | Longer egg reappearance period compared to benzimidazoles. |
| Moxidectin | Macrocyclic Lactone | >99% | 0.4 mg/kg | Effective against a broad spectrum of parasites, including encysted small strongyles. |
| Pyrantel Pamoate | Tetrahydropyrimidine | ~94-96% | 6.6 mg/kg | Resistance in small strongyles has been reported. |
Experimental Protocols
The primary method for evaluating anthelmintic efficacy in these studies is the Fecal Egg Count Reduction Test (FECRT).
Fecal Egg Count Reduction Test (FECRT) Protocol
The FECRT is the gold standard for determining anthelmintic efficacy on a given farm or in a specific equine population.
Objective: To determine the percentage reduction in parasite egg shedding after treatment with an anthelmintic.
Materials:
-
Fresh fecal samples from each horse
-
Fecal flotation solution (e.g., sodium nitrate, sugar solution)
-
McMaster counting slides or other quantitative fecal analysis equipment
-
Microscope
-
Graduated cylinders, beakers, and strainers
Procedure:
-
Pre-Treatment (Day 0) Fecal Sampling: Collect fresh fecal samples from a designated group of horses with known or suspected high parasite burdens.
-
Fecal Egg Count (FEC) Quantification: Perform a quantitative fecal examination (e.g., Modified Wisconsin or McMaster technique) to determine the number of eggs per gram (EPG) of feces for each horse.
-
Anthelmintic Administration: Administer the specified dose of the anthelmintic to the treatment group. A control group should remain untreated to account for natural fluctuations in egg shedding.
-
Post-Treatment (Day 14) Fecal Sampling: Collect a second fecal sample from each horse in both the treatment and control groups 14 days after administration of the anthelmintic.
-
Post-Treatment FEC Quantification: Perform a second quantitative fecal examination to determine the post-treatment EPG for each horse.
-
Calculation of Fecal Egg Count Reduction (FECR): The FECR percentage is calculated for each horse in the treatment group using the following formula:
FECR (%) = [(Pre-treatment EPG - Post-treatment EPG) / Pre-treatment EPG] x 100
Interpretation of Results:
-
Efficacious: FECR ≥ 95%
-
Suspected Resistance: FECR 90-94%
-
Resistance: FECR < 90%
Mandatory Visualizations
Experimental Workflow: Fecal Egg Count Reduction Test (FECRT)
Caption: Workflow of the Fecal Egg Count Reduction Test (FECRT).
Signaling Pathway: Mechanism of Action of this compound (Benzimidazoles)
Caption: Mechanism of action of this compound on parasite cells.
References
Evaluating Cambendazole's Anthelmintic Efficacy: A Comparative Guide Based on Fecal Egg Count Reduction Tests
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Cambendazole's effectiveness as an anthelmintic, utilizing data from Fecal Egg Count Reduction Tests (FECRT). It offers a comparative perspective against other commonly used anthelmintics and details the experimental protocols for the cited studies to ensure reproducibility and critical evaluation.
Introduction to this compound and Fecal Egg Count Reduction Testing
This compound is a broad-spectrum benzimidazole anthelmintic used in veterinary medicine to treat infections caused by gastrointestinal nematodes.[1] Like other benzimidazoles, its primary mechanism of action involves binding to the parasite's β-tubulin, which disrupts microtubule polymerization.[1] This interference with essential cellular processes, such as cell division and nutrient uptake, ultimately leads to the paralysis and death of the parasite.[1]
The Fecal Egg Count Reduction Test (FECRT) is a standardized and widely used method to evaluate the efficacy of anthelmintic drugs in vivo.[2] This test compares the number of parasite eggs per gram (EPG) of feces before and after treatment to determine the percentage reduction, which indicates the drug's effectiveness.[2] A reduction of 95% or greater is generally considered effective, while a reduction below this threshold may suggest the presence of anthelmintic resistance.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the efficacy of this compound and other anthelmintics as determined by FECRT in various animal species.
Table 1: Fecal Egg Count Reduction (FECR) Efficacy of this compound and Albendazole against Strongyles in Horses
| Anthelmintic | Dosage | Animal Species | Parasite | FECR % (Day 14) | FECR % (Day 28) |
| This compound | 20 mg/kg | Horses/Ponies | Strongyles | 88.0% | 75.7% |
| Albendazole | 5 mg/kg | Horses/Ponies | Strongyles | 99.1% | 93.9% |
Data from a study involving 22 naturally infected horses and ponies. The disappointing results for this compound may have been due to a low dosage, although resistance could not be ruled out.
Table 2: Comparative Fecal Egg Count Reduction (FECR) Efficacy of Various Anthelmintics in Ruminants
| Anthelmintic | Dosage | Animal Species | Parasite Genus | FECR % |
| Albendazole | 7.5 mg/kg | Cattle | Gastrointestinal Nematodes | 81.27% |
| Fenbendazole | 5 mg/kg | Cattle | Gastrointestinal Nematodes | 100% |
| Ivermectin | 0.2 mg/kg | Cattle | Gastrointestinal Nematodes | <90% in 1/3 of operations |
| Albendazole | 5 mg/kg | Sheep | Haemonchus contortus | -467% to 89% (Full Dose) |
| Ivermectin | 0.2 mg/kg | Sheep | Haemonchus contortus | 99% to 100% (Full Dose) |
| Fenbendazole | Not Specified | Sheep | Gastrointestinal Nematodes | 68.46% (Organized Sector) |
| Albendazole | 5 mg/kg | Goats (Mubende) | Gastrointestinal Nematodes | 28.5% |
| Ivermectin | 0.2 mg/kg | Goats (Mubende) | Gastrointestinal Nematodes | 98% |
Note: Efficacy can vary significantly based on factors such as the specific parasite species, the presence of drug-resistant strains, and the geographic location.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a thorough understanding and replication of the findings.
Protocol 1: FECRT for this compound and Albendazole in Horses
-
Animal Selection: Twenty-two naturally infected horses and ponies were divided into two equal groups.
-
Pre-Treatment Sampling (Day 0): Fecal samples were collected from each animal to determine the baseline EPG count for strongyle eggs.
-
Treatment Administration:
-
Group 1: Treated with Albendazole at a dosage of 5 mg/kg.
-
Group 2: Treated with this compound at a dosage of 20 mg/kg.
-
-
Post-Treatment Sampling: Fecal samples were collected from all animals on day 14 and day 28 post-treatment.
-
Fecal Analysis: The number of strongyle eggs per gram of feces was determined for each sample.
-
Efficacy Calculation: The percentage reduction in fecal egg count was calculated for each group at each time point.
Protocol 2: General Fecal Egg Count Reduction Test (FECRT) for Ruminants
-
Animal Selection: A minimum of 10-15 animals per treatment group is recommended. Animals should be of a similar age and have not received anthelmintic treatment in the past 6-8 weeks.
-
Pre-Treatment Sampling (Day 0): Individual fecal samples (approximately 10-20 grams) are collected directly from the rectum of each animal.
-
Fecal Egg Count (FEC): The number of parasite eggs per gram of feces (EPG) is determined for each sample using a standardized technique such as the McMaster or Mini-FLOTAC method.
-
Treatment Administration: Animals are weighed and treated with the specific anthelmintic at the manufacturer's recommended dosage. A control group should remain untreated.
-
Post-Treatment Sampling: Fecal samples are collected from the same animals 10-14 days after treatment for benzimidazoles.
-
Fecal Egg Count (FEC): Post-treatment EPG is determined for each sample.
-
Calculation of FECR %: The percentage reduction is calculated using the following formula: FECR % = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100
Visualizing the Fecal Egg Count Reduction Test Workflow
The following diagram illustrates the logical flow of the FECRT protocol.
Caption: Workflow of the Fecal Egg Count Reduction Test.
Signaling Pathway of Benzimidazole Anthelmintics
The diagram below illustrates the mechanism of action of benzimidazole anthelmintics, including this compound.
Caption: Mechanism of action of benzimidazole anthelmintics.
Conclusion
The available data from Fecal Egg Count Reduction Tests indicate that while this compound can be an effective anthelmintic, its efficacy can be variable and may be lower than some other benzimidazoles like Albendazole and Fenbendazole in certain situations. The FECRT remains a critical tool for veterinarians and researchers to validate the effectiveness of this compound and other anthelmintics in specific herds and to monitor for the development of anthelmintic resistance. Continuous monitoring and the judicious use of anthelmintics are essential to maintain their efficacy and ensure sustainable parasite control in livestock.
References
Comparative study of different Cambendazole formulations (suspension, paste, pellets).
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of three common oral formulations of the broad-spectrum anthelmintic, Cambendazole: suspension, paste, and pellets. The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of their performance, supported by experimental data and methodologies. This analysis will delve into the efficacy and pharmacokinetic profiles of each formulation, offering insights into their respective advantages and disadvantages in a veterinary context.
Data Presentation: Performance and Pharmacokinetic Comparison
The following tables summarize the anthelmintic efficacy and a hypothetical pharmacokinetic profile of this compound suspension, paste, and pellets. The efficacy data is based on studies in horses, while the pharmacokinetic parameters are projected based on typical profiles observed for different oral formulations of benzimidazoles.
Table 1: Comparative Anthelmintic Efficacy of this compound Formulations in Horses
| Formulation | Dose Rate (mg/kg) | Parascaris equorum Removal | Oxyuris equi (mature) Removal | Strongylus vulgaris Removal | Strongylus edentatus Removal | Small Strongyles Removal |
| Suspension | 20 | 100% | 100% | 82-100% | 80-100% | 85-99% |
| Paste | 20 | 100% | 100% | 82-100% | 80-100% | 85-99% |
| Pellets | 20 | 100% | 100% | 82-100% | 80-100% | 85-99% |
Data synthesized from critical testing in horses.[1]
Table 2: Hypothetical Comparative Pharmacokinetic Parameters of this compound Formulations
| Formulation | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Relative Bioavailability |
| Suspension | 850 | 4 | 6800 | 1.00 (Reference) |
| Paste | 780 | 6 | 6500 | ~0.96 |
| Pellets | 650 | 8 | 5850 | ~0.86 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. These values are hypothetical and intended for comparative illustration based on typical formulation performance.
Experimental Protocols
The following are detailed methodologies for key experiments to compare the different this compound formulations.
In Vivo Efficacy Study (Critical Test)
-
Objective: To determine the percentage of adult parasites removed from the gastrointestinal tract following treatment.
-
Animals: A statistically significant number of naturally infected horses, randomly allocated to treatment groups (Suspension, Paste, Pellets) and a control group.
-
Procedure:
-
Pre-treatment fecal samples are collected to determine parasite egg counts (eggs per gram of feces).
-
Each treatment group receives the respective this compound formulation at a dose of 20 mg/kg. The suspension is administered via a stomach tube, the paste is given intraorally, and the pellets are mixed with feed.[1]
-
Post-treatment, all feces are collected for a set period (e.g., 5 days) and sieved to recover and identify all expelled parasites.
-
At the end of the collection period, the animals are euthanized, and the entire gastrointestinal tract is examined for any remaining parasites.
-
Efficacy is calculated for each parasite species as: (Total worms recovered post-treatment / (Total worms recovered post-treatment + Worms remaining at necropsy)) * 100%.
-
Pharmacokinetic and Bioavailability Study
-
Objective: To determine and compare the rate and extent of absorption of this compound from the different formulations.
-
Animals: A cohort of healthy horses, with a washout period between treatments in a crossover study design.
-
Procedure:
-
Animals are fasted overnight prior to drug administration.
-
A pre-dose blood sample is collected.
-
Each horse receives a single dose of one of the this compound formulations (Suspension, Paste, or Pellets) at 20 mg/kg.
-
Serial blood samples are collected at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) post-administration into heparinized tubes.
-
Plasma is separated by centrifugation and stored at -20°C until analysis.
-
Plasma concentrations of this compound and its major metabolites are quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometry detection.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data.
-
Analytical Method for this compound Quantification in Plasma
-
Objective: To accurately measure the concentration of this compound in plasma samples.
-
Method: A validated HPLC-UV method.
-
Procedure:
-
Sample Preparation: Plasma samples are subjected to liquid-liquid extraction or solid-phase extraction to isolate this compound and its metabolites from plasma proteins.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 reverse-phase column. A mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., phosphate buffer) is used to separate the analytes.
-
Detection: A UV detector is set at the wavelength of maximum absorbance for this compound (approximately 300 nm).
-
Quantification: The concentration of this compound in the samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the comparative study of this compound formulations.
Caption: Signaling pathway for the anthelmintic action of this compound.
References
Navigating Anthelmintic Resistance: A Comparative Analysis of Cambendazole Cross-Resistance
A deep dive into the cross-resistance profiles of Cambendazole and other major anthelmintic classes, providing researchers, scientists, and drug development professionals with essential data and experimental insights to inform future research and development strategies.
The emergence and spread of anthelmintic resistance pose a significant threat to livestock production and animal health worldwide. Understanding the dynamics of cross-resistance between different classes of anthelmintics is paramount for the sustainable use of existing drugs and the development of novel control strategies. This guide provides a comprehensive comparison of the benzimidazole anthelmintic, this compound, with other major classes of anthelmintics, focusing on their efficacy against resistant nematode populations and the underlying mechanisms of resistance.
Comparative Efficacy Data
The following tables summarize the efficacy of this compound and other anthelmintics against susceptible and resistant strains of gastrointestinal nematodes, primarily Haemonchus contortus, a highly pathogenic and economically significant parasite of small ruminants. The data is derived from several key studies and presented to facilitate a clear comparison of drug performance.
Table 1: Efficacy of this compound against Susceptible and Resistant Haemonchus contortus
| Anthelmintic | Strain | Dosage | Efficacy (%) | Reference |
| This compound | BPL (Susceptible) | 20 mg/kg | 91 - 99% | [1] |
| This compound | CBZ-R (Resistant) | 20 mg/kg | 37 - 42% | [1] |
Table 2: Comparative Efficacy of Different Anthelmintic Classes against Benzimidazole-Resistant Nematodes
| Anthelmintic Class | Drug | Nematode Species | Resistance Status | Efficacy (%) | Reference |
| Benzimidazole | Fenbendazole | Haemonchus contortus | Fenbendazole-resistant | 23.66% | [2] |
| Imidazothiazole | Levamisole | Haemonchus contortus | Fenbendazole-resistant | 63.70% | [2] |
| Macrocyclic Lactone | Ivermectin | Haemonchus contortus | Fenbendazole-resistant | 98.11% | [2] |
| Benzimidazole | Albendazole | Haemonchus contortus | Fenbendazole-resistant | 14% | |
| Macrocyclic Lactone | Ivermectin | Haemonchus contortus | Fenbendazole-resistant | 96% | |
| Macrocyclic Lactone | Doramectin | Haemonchus contortus | Fenbendazole-resistant | 94% | |
| Benzimidazole | Fenbendazole | Gastrointestinal Nematodes | Fenbendazole-resistant | 0% | |
| Imidazothiazole | Tetramisole | Gastrointestinal Nematodes | Fenbendazole-resistant | 25% | |
| Salicylanilide | Closantel | Haemonchus contortus | Fenbendazole-resistant | 100% |
Understanding the Mechanisms: Why Cross-Resistance Occurs and Why It Doesn't
The likelihood of cross-resistance between different anthelmintic classes is directly related to their mechanisms of action. Anthelmintics with the same or similar molecular targets are more likely to exhibit cross-resistance.
Benzimidazoles, including this compound, exert their anthelmintic effect by binding to β-tubulin, a protein essential for the formation of microtubules. Microtubules are critical for various cellular functions in the parasite, including cell division, motility, and nutrient absorption. Resistance to benzimidazoles is primarily caused by specific mutations in the β-tubulin gene, which alter the drug's binding site and reduce its efficacy.
In contrast, Imidazothiazoles (e.g., Levamisole) and Macrocyclic Lactones (e.g., Ivermectin) have different molecular targets.
Levamisole acts as a nicotinic acetylcholine receptor (nAChR) agonist in the muscle cells of nematodes. This leads to spastic paralysis of the worms, causing them to be expelled from the host's gastrointestinal tract.
Ivermectin targets glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. Its binding leads to an influx of chloride ions, causing hyperpolarization of the nerve and muscle cells, resulting in flaccid paralysis and death of the parasite.
Because these three classes of anthelmintics target different molecules and pathways within the parasite, cross-resistance between them is generally not expected. The data presented in Table 2 supports this, showing that macrocyclic lactones and, to a lesser extent, imidazothiazoles can be effective against benzimidazole-resistant nematodes.
Experimental Protocols
The assessment of anthelmintic efficacy and resistance relies on standardized experimental protocols. The following are detailed methodologies for key in vivo and in vitro assays.
Fecal Egg Count Reduction Test (FECRT)
The FECRT is the most common in vivo method for detecting anthelmintic resistance in gastrointestinal nematodes.
Objective: To determine the percentage reduction in fecal egg count (FEC) after treatment with an anthelmintic.
Methodology:
-
Animal Selection: Select a group of animals (typically 10-15 per treatment group) with naturally acquired nematode infections. Animals should have a pre-treatment FEC of at least 150-200 eggs per gram (EPG) of feces.
-
Pre-treatment Sampling (Day 0): Collect individual fecal samples from the rectum of each animal.
-
Treatment Administration: Administer the anthelmintic to the treatment group(s) according to the manufacturer's recommended dosage. An untreated control group should be included for comparison.
-
Post-treatment Sampling: Collect individual fecal samples from all animals again at a specific time point post-treatment. This is typically 10-14 days for benzimidazoles.
-
Fecal Egg Counting: Determine the FEC for each sample using a standardized technique, such as the modified McMaster method.
-
Calculation of Efficacy: The percentage reduction in FEC is calculated using the following formula:
FECRT (%) = [1 - (Mean EPG of treatment group post-treatment / Mean EPG of control group post-treatment)] x 100
A reduction of less than 95% is generally considered indicative of resistance.
In Vitro Assays
In vitro assays provide a more controlled environment for assessing anthelmintic resistance and can be used to screen for new drug candidates.
1. Egg Hatch Assay (EHA)
Objective: To determine the concentration of an anthelmintic that inhibits 50% of nematode eggs from hatching (EC50).
Methodology:
-
Egg Recovery: Isolate nematode eggs from fresh fecal samples using a series of sieving and flotation steps.
-
Drug Dilutions: Prepare serial dilutions of the test anthelmintic in a suitable solvent (e.g., DMSO).
-
Assay Setup: Add a standardized number of eggs to each well of a microtiter plate containing the different drug concentrations. Include control wells with no drug and solvent-only controls.
-
Incubation: Incubate the plates under optimal conditions for egg hatching (e.g., 27°C for 48 hours).
-
Hatch Assessment: After incubation, add Lugol's iodine to stop further hatching and count the number of hatched larvae and unhatched eggs under a microscope.
-
Data Analysis: Calculate the percentage of hatched eggs for each drug concentration and determine the EC50 value.
2. Larval Development Assay (LDA)
Objective: To determine the concentration of an anthelmintic that inhibits 50% of first-stage larvae (L1) from developing to the third-stage (L3) (EC50).
Methodology:
-
Larval Hatching: Hatch nematode eggs to obtain L1 larvae.
-
Assay Setup: Dispense a standardized number of L1 larvae into each well of a microtiter plate containing different concentrations of the test anthelmintic and a nutrient medium.
-
Incubation: Incubate the plates for approximately 6-7 days at 27°C.
-
Development Assessment: After incubation, add a vital stain (e.g., Lugol's iodine) and count the number of L1, L2, and L3 larvae in each well.
-
Data Analysis: Calculate the percentage of larvae that developed to the L3 stage for each drug concentration and determine the EC50 value.
Conclusion
The data presented in this guide highlights the significant challenge of benzimidazole resistance, as evidenced by the reduced efficacy of this compound against resistant strains of H. contortus. However, the distinct mechanisms of action of different anthelmintic classes, such as imidazothiazoles and macrocyclic lactones, offer viable alternatives for the control of benzimidazole-resistant nematodes. A thorough understanding of these cross-resistance patterns, supported by robust experimental data, is crucial for the development of effective and sustainable parasite control programs. The continued use of standardized protocols for resistance monitoring, such as the FECRT and in vitro assays, will be essential in preserving the efficacy of our current anthelmintic arsenal and guiding the development of the next generation of parasiticides.
References
Head-to-Head Comparison: Cambendazole vs. Ivermectin for Nematode Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cambendazole and Ivermectin, two prominent anthelmintic agents used in the control of nematode infections in livestock. While direct head-to-head trial data is limited, this document synthesizes available efficacy data from various studies, details common experimental protocols for anthelmintic evaluation, and illustrates the mechanisms of action for both compounds.
Quantitative Data Summary
The following tables summarize the efficacy of this compound and Ivermectin against a range of gastrointestinal nematodes in cattle, sheep, and horses. Efficacy is primarily reported as the percentage reduction in fecal egg counts (FEC) or worm burden. It is important to note that these data are compiled from separate studies and experimental conditions may vary.
Table 1: Efficacy of this compound against Gastrointestinal Nematodes
| Animal Host | Nematode Species | Dosage | Efficacy (%) | Reference |
| Cattle | Haemonchus placei | 15-60 mg/kg | 90-99 | [1] |
| Ostertagia spp. | 15-60 mg/kg | 90-99 | [1] | |
| Trichostrongylus axei | 15-60 mg/kg | 90-99 | [1] | |
| Cooperia oncophora | 15-60 mg/kg | 90-99 | [1] | |
| Nematodirus spp. (adult) | 30-60 mg/kg | 81-99 | [1] | |
| Dictyocaulus viviparus (adult) | ≥35 mg/kg | >80 | ||
| Sheep | Gastrointestinal Nematodes (general) | 15-30 mg/kg | Highly Effective | |
| Moniezia expansa | 15-30 mg/kg | 81 (scolices) | ||
| Horses | Strongyles (large and small) | 20 mg/kg | Highly Effective | |
| Parascaris equorum | 20 mg/kg | Activity observed | ||
| Strongyle eggs | Not specified | ≥95 (egg reduction) |
Table 2: Efficacy of Ivermectin against Gastrointestinal Nematodes
| Animal Host | Nematode Species | Dosage | Efficacy (%) | Reference |
| Cattle | Bunostomum phlebotomum | 200 µg/kg | >80 | |
| Cooperia spp. | 200 µg/kg | >99 | ||
| Haemonchus placei | 200 µg/kg | >80 | ||
| Oesophagostomum radiatum | 200 µg/kg | >80 | ||
| Ostertagia ostertagi | 200 µg/kg | 100 | ||
| Trichostrongylus axei | 200 µg/kg | >99 | ||
| Gastrointestinal Nematodes (general) | 200 µg/kg | 100 | ||
| Sheep | Haemonchus contortus | Not specified | >99 | |
| Ostertagia circumcincta | Not specified | >99 | ||
| Trichostrongylus colubriformis | Not specified | >99 | ||
| Nematodirus battus | Not specified | >99 | ||
| Dictyocaulus filaria | Not specified | >99 | ||
| Gastrointestinal Nematodes (general) | Not specified | 95.06-98.8 | ||
| Horses | Strongyles (large and small) | 0.2 mg/kg | >97 | |
| Parascaris equorum | 0.2 mg/kg | Highly Effective | ||
| Oxyuris equi (larvae) | 0.2 mg/kg | >97 | ||
| Gastrointestinal Nematodes (general) | 200 µg/kg | 97.57 |
Experimental Protocols
The evaluation of anthelmintic efficacy typically follows standardized guidelines, such as those established by the World Association for the Advancement of Veterinary Parasitology (WAAVP). A generalized experimental protocol for a controlled efficacy trial is outlined below.
Objective: To determine the efficacy of a test substance (e.g., this compound or Ivermectin) against naturally or experimentally induced nematode infections in a target animal species.
1. Animal Selection and Acclimation:
-
A minimum of 6 animals per treatment group is generally required.
-
Animals should be of similar age, weight, and breed, and be in good health, apart from the parasitic infection.
-
Animals are acclimated to the study conditions for a period of at least 7 days before the trial begins.
2. Infection:
-
Natural Infections: Animals with existing, naturally acquired nematode infections are used. Pre-treatment fecal egg counts are performed to ensure a sufficient level of infection.
-
Induced Infections: Worm-free animals are experimentally infected with a known number of infective nematode larvae (L3).
3. Treatment Allocation:
-
Animals are randomly allocated to treatment groups to minimize bias. Stratification by pre-treatment fecal egg counts or body weight can be used to ensure balanced groups.
-
A control group, which receives a placebo or no treatment, is essential for comparison.
4. Drug Administration:
-
The test substance is administered according to the manufacturer's recommendations or the study protocol. The route of administration (e.g., oral, subcutaneous) and dosage are precisely recorded for each animal.
5. Post-Treatment Monitoring and Data Collection:
-
Fecal samples are collected from each animal at specified intervals post-treatment (e.g., 7, 14, and 21 days) to determine fecal egg counts.
-
At the end of the study, animals are euthanized, and the gastrointestinal tract is examined to recover and count the remaining adult worms.
6. Efficacy Calculation:
-
The percentage efficacy is calculated based on the reduction in fecal egg counts or worm burdens in the treated group compared to the control group. The formula for fecal egg count reduction is:
-
Efficacy (%) = [1 - (Mean EPG of treated group post-treatment / Mean EPG of control group post-treatment)] x 100
-
Signaling Pathways and Mechanisms of Action
The anthelmintic activity of this compound and Ivermectin is achieved through distinct molecular mechanisms targeting the neuromuscular systems of nematodes.
This compound: A Benzimidazole Anthelmintic
This compound, like other benzimidazoles, interferes with the formation of microtubules in nematode cells.
Caption: Mechanism of action of this compound.
Ivermectin: A Macrocyclic Lactone
Ivermectin acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of nematodes.
References
Safety Operating Guide
Safeguarding Laboratory and Environmental Health: Proper Disposal of Cambendazole
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is as crucial as the innovative work conducted in the laboratory. Cambendazole, an anthelmintic agent, requires meticulous disposal procedures due to its classification as a substance suspected of damaging fertility or the unborn child. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Given its hazard classification, all handling and disposal preparation should occur within a designated area, such as a chemical fume hood, to minimize exposure.
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect from dust or splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.
Step-by-Step Disposal Procedures
The cardinal rule for the disposal of this compound is to prevent its entry into the environment. Flushing down the drain or disposal in regular solid waste is strictly prohibited. All this compound waste, including pure compounds, contaminated labware, and cleaning materials, must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Designate a specific, leak-proof, and clearly labeled container for all this compound waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Solid waste, such as contaminated gloves, bench paper, and empty containers, should be collected in a designated, sealed plastic bag or container.
-
Liquid waste, such as unused solutions, should be collected in a compatible, sealed container.
2. Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
The label should also feature the appropriate hazard pictogram for reproductive toxicity.
3. Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.
4. Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
The primary and recommended method for the final disposal of this compound is high-temperature incineration by a licensed facility.
5. Documentation:
-
Maintain meticulous records of the amount of this compound waste generated, the date of generation, and the date of pickup by the disposal vendor.
Quantitative Data on Environmental Hazards
| Compound | Organism | Toxicity Metric (LC50/EC50) | Value |
| Albendazole | Daphnia magna (water flea) | 48-h EC50 | 67.9 µg/L[1] |
| Fenbendazole | Daphnia magna (water flea) | 48-h EC50 | 16.5 µg/L[1] |
| Flubendazole | Daphnia magna (water flea) | 48-h EC50 | 66.5 µg/L[1] |
| Thiabendazole | Daphnia magna (water flea) | 48-h EC50 | 843.6 µg/L[1] |
LC50 (Lethal Concentration, 50%): The concentration of a chemical which kills 50% of a sample population. EC50 (Effective Concentration, 50%): The concentration of a drug that gives half-maximal response.
Experimental Protocol for Chemical Degradation of Benzimidazole Waste
For laboratories with the appropriate facilities and trained personnel, chemical degradation can be a viable pre-treatment step to reduce the hazardous nature of this compound waste before final disposal. The following protocol is adapted from procedures for other benzimidazoles and should be performed in a chemical fume hood with appropriate PPE.
Methodology: Alkaline Hydrolysis
This procedure aims to hydrolyze the carbamate group in the this compound molecule, a common degradation pathway for benzimidazoles.
Materials:
-
This compound waste
-
1M Sodium Hydroxide (NaOH) solution
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar and magnetic stir plate
-
pH meter or pH paper
-
Hydrochloric acid (HCl) for neutralization
Procedure:
-
Carefully place the this compound waste into a round-bottom flask.
-
Add a sufficient volume of 1M NaOH solution to completely submerge the waste.
-
Add a magnetic stir bar to the flask.
-
Assemble the reflux apparatus within a chemical fume hood.
-
Heat the mixture to 100°C and maintain a gentle reflux with continuous stirring for a minimum of one hour. This process helps to break down the this compound molecule.
-
After one hour, turn off the heat and allow the mixture to cool to room temperature.
-
Once cooled, carefully neutralize the resulting solution by slowly adding hydrochloric acid while continuously monitoring the pH. Adjust the pH to a neutral range (typically 6-8), as required by your local wastewater and hazardous waste regulations.
-
The neutralized solution, which now contains the degradation products, must still be collected and disposed of as hazardous waste through your institution's EHS department or a licensed contractor.
Note: While this procedure degrades the parent this compound molecule, the resulting degradation products may still possess hazardous properties. Therefore, the final neutralized solution must undergo proper hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistical Information for Handling Cambendazole
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Cambendazole, a benzimidazole anthelmintic. Adherence to these guidelines is crucial to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Safety Precautions
This compound is classified as a substance suspected of damaging fertility or the unborn child (H361)[1]. Therefore, stringent safety measures must be implemented to minimize exposure.
Precautionary Statements:
-
P201: Obtain special instructions before use[1].
-
P202: Do not handle until all safety precautions have been read and understood.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection[2].
-
P308+P313: IF exposed or concerned: Get medical advice/attention.
-
P405: Store locked up.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound, particularly in its powdered form, to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Ensure gloves are regularly inspected for tears or holes before use. |
| Body Protection | Protective clothing | A lab coat or disposable coveralls should be worn to prevent skin contact. For tasks with a higher risk of exposure, a chemical-resistant apron and sleevelets are advised[3]. |
| Eye/Face Protection | Safety glasses with side shields or goggles | Goggles are required when there is a risk of splashing or dust generation. A face shield may be necessary for larger quantities. |
| Respiratory Protection | NIOSH-approved respirator | A P95 or N95 respirator should be used when handling the powder outside of a certified chemical fume hood to minimize inhalation of dust particles. |
Operational Plans: Handling and Storage
Handling:
-
Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust generation and inhalation[3].
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Use appropriate tools (e.g., spatulas, weigh boats) to handle the powder and avoid creating dust clouds.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
The storage area should be secure and accessible only to authorized personnel.
Emergency Procedures: Spill Response
In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and decontaminate the area. The following workflow outlines the key steps for a spill cleanup.
Step-by-Step Spill Cleanup Protocol:
-
Alert and Secure: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on all required personal protective equipment, including a respirator, gloves, lab coat, and eye protection.
-
Contain the Spill:
-
For powder spills , gently cover the material with damp absorbent pads or cloths to prevent the powder from becoming airborne. Do not use a dry brush or towel.
-
For liquid spills (if this compound is in solution), cover with an absorbent material like vermiculite or sand.
-
-
Collect the Waste: Carefully scoop the contained material and any contaminated debris into a clearly labeled hazardous waste container. Use non-sparking tools if a flammable solvent was involved.
-
Decontaminate the Area:
-
Clean the spill area thoroughly with a detergent solution and water, working from the outside of the spill inward.
-
Wipe the area dry with clean absorbent pads.
-
Place all used cleaning materials into the hazardous waste container.
-
-
Dispose of Waste: Seal the hazardous waste container and dispose of it according to your institution's and local regulations for chemical waste.
-
Remove PPE and Wash Hands: Carefully remove personal protective equipment, avoiding contamination of your skin. Wash your hands thoroughly with soap and water.
-
Report the Incident: Report the spill to your laboratory supervisor or environmental health and safety department as per your institution's policy.
Disposal Plan
Proper disposal of unused this compound and contaminated waste is critical to prevent environmental contamination and potential harm to human health.
General Guidelines:
-
Do not dispose of this compound down the drain or in the regular trash.
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be treated as hazardous waste.
-
Collect all this compound waste in designated, clearly labeled, and sealed containers.
Disposal Methods:
-
Licensed Hazardous Waste Contractor: The preferred method of disposal is to use your institution's designated hazardous waste management service. They are equipped to handle and dispose of chemical waste in compliance with all regulations.
-
Return to Manufacturer: In some cases, it may be possible to return unused product to the supplier. Check with the manufacturer for their policy on returns for disposal.
-
Inertization (as a last resort): If a licensed waste handler is not available, unwanted solid pharmaceuticals can be mixed with an inert substance like cement before being placed in a secure landfill. This should only be done in accordance with local environmental regulations.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Physical and Chemical Properties:
| Property | Value |
| CAS Number | 26097-80-3 |
| Molecular Formula | C₁₄H₁₄N₄O₂S |
| Molecular Weight | 302.35 g/mol |
| Melting Point | 212-214 °C |
| Appearance | Light yellow to brown solid |
| Solubility | DMSO: 10 mg/mL, DMF: 10 mg/mL |
Toxicological Data:
| Parameter | Value |
| GHS Hazard Statement | H361: Suspected of damaging fertility or the unborn child |
| Occupational Exposure Limit (OEL) | Not established |
Note: Due to the lack of a specific Occupational Exposure Limit for this compound, it is crucial to handle it with a high degree of caution, assuming a low permissible exposure level and implementing stringent engineering controls and personal protective measures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
